Product packaging for Sarizotan Hydrochloride(Cat. No.:CAS No. 195068-07-6)

Sarizotan Hydrochloride

Katalognummer: B1681474
CAS-Nummer: 195068-07-6
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: QDLVYMYXOLGZOD-ZMBIFBSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

SARIZOTAN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: Sarizotan (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClFN2O B1681474 Sarizotan Hydrochloride CAS No. 195068-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVYMYXOLGZOD-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173163
Record name Sarizotan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195068-07-6
Record name Sarizotan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195068076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarizotan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARIZOTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P71E6YO9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sarizotan Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarizotan (B1233828) hydrochloride is a potent and selective ligand for serotonin (B10506) and dopamine (B1211576) receptors, exhibiting a complex pharmacological profile that has been investigated for therapeutic applications in neurological disorders, including Parkinson's disease and Rett syndrome. This technical guide provides an in-depth overview of the core mechanism of action of Sarizotan, detailing its receptor binding affinities, functional activities, and downstream signaling effects. The information is compiled from extensive preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions and physiological consequences. Although the clinical development of Sarizotan was ultimately discontinued, a thorough understanding of its mechanism of action remains valuable for the ongoing research and development of novel therapeutics targeting the serotonergic and dopaminergic systems.

Core Pharmacological Profile: Dual Action on Serotonin and Dopamine Systems

Sarizotan hydrochloride's primary mechanism of action is centered on its high affinity for both serotonin 5-HT1A receptors and dopamine D2-like receptors.[1][2][3] Its functional activity, however, is nuanced and receptor-subtype dependent.

Serotonergic Activity: A Potent 5-HT1A Receptor Agonist

Sarizotan acts as a full agonist at the serotonin 5-HT1A receptor.[3][4] This agonism is a key component of its therapeutic rationale, particularly in the context of L-DOPA-induced dyskinesia in Parkinson's disease, where modulation of the serotonergic system can influence dopamine release.[3]

Dopaminergic Activity: A Complex D2-Like Receptor Ligand

The interaction of Sarizotan with dopamine D2-like receptors (D2, D3, and D4) is more complex. It displays high affinity for D2, D3, and D4 receptors.[3][4] Functionally, it has been characterized as a partial agonist at D2 receptors, with the level of intrinsic activity potentially varying depending on the dopaminergic tone.[1][3] At D3 and D4 receptors, it also demonstrates significant affinity and functional effects.[3][5] Some studies also suggest an antagonistic profile at D2 receptors.[1] This mixed agonist/antagonist profile contributes to its complex effects on the dopaminergic system.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and functional potency of Sarizotan have been quantified in numerous in vitro studies. The following tables summarize key quantitative data for human and rat receptors to facilitate comparison.

Receptor Binding Affinity

The binding affinity of Sarizotan is typically expressed as the inhibitor constant (Ki) or the concentration that inhibits 50% of radioligand binding (IC50).

Receptor SubtypeSpeciesKi (nM)IC50 (nM)Reference(s)
5-HT1A Human-0.1[6]
Rat-6.5[6]
Dopamine D2 Human-17[6]
Rat-15.1[6]
Dopamine D3 Human-6.8[6]
Dopamine D4.2 Human-2.4[6]
Functional Receptor Activity

The functional activity of Sarizotan is determined through various assays measuring downstream signaling events, with results expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Receptor SubtypeAssay TypeFunctional EffectEC50 (nM)IC50 (nM)Reference(s)
Human D2S GIRK Channel ActivationPartial Agonist2952 (as antagonist)[5]
Human D2L GIRK Channel ActivationPartial Agonist23121 (as antagonist)[5]
Human D3 GIRK Channel ActivationFull Agonist5.6-[5]
Human D4.2 GIRK Channel ActivationPartial Agonist4.5-[5]
Human D4.4 GIRK Channel ActivationFull Agonist5.4-[5]
Human D2S Adenylyl Cyclase InhibitionPartial Agonist0.6-[5]
Human D2L Adenylyl Cyclase InhibitionFull Agonist0.51-[5]
Human D3 Adenylyl Cyclase InhibitionFull Agonist0.47-[5]
Human D4.2 Adenylyl Cyclase InhibitionFull Agonist0.48-[5]
Human D4.4 Adenylyl Cyclase InhibitionFull Agonist0.23-[5]

Signaling Pathways and Molecular Interactions

The agonistic and antagonistic effects of Sarizotan at 5-HT1A and D2-like receptors initiate distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

As a Gi/o-coupled receptor, activation of the 5-HT1A receptor by Sarizotan leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing.

Caption: Sarizotan-induced 5-HT1A receptor signaling cascade.
Dopamine D2-Like Receptor Signaling

Similar to the 5-HT1A receptor, D2-like receptors are primarily coupled to Gi/o proteins. Sarizotan's partial agonism at these receptors leads to a submaximal inhibition of adenylyl cyclase and activation of GIRK channels compared to a full agonist like dopamine. This can result in a modulatory effect, where Sarizotan can act as a functional antagonist in the presence of high dopamine concentrations.

D2_signaling cluster_cytoplasm Cytoplasm Sarizotan Sarizotan (Partial Agonist) Receptor D2-like Receptor Sarizotan->Receptor Binds Dopamine Dopamine (Full Agonist) Dopamine->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Sarizotan's modulatory effect at D2-like receptors.

Experimental Protocols: A Methodological Overview

The characterization of Sarizotan's mechanism of action has relied on a variety of established experimental techniques. This section provides a high-level overview of the key methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor.

radioligand_binding_workflow prep 1. Membrane Preparation (from cells expressing receptor of interest) incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [3H]8-OH-DPAT or [3H]Spiperone) - Varying concentrations of Sarizotan prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification 4. Quantification of Radioactivity (Scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: General workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenization of cells or tissues expressing the target receptor, followed by centrifugation to isolate the membrane fraction.[7][8]

  • Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and a range of concentrations of Sarizotan.[7][8]

  • Separation: Rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plotting the percentage of inhibition of radioligand binding against the concentration of Sarizotan to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the biological response following receptor activation.

This assay is used to determine the effect of a ligand on adenylyl cyclase activity.

camp_assay_workflow cell_culture 1. Cell Culture (Cells expressing Gαi-coupled receptor) stimulation 2. Stimulation - Forskolin (B1673556) (to stimulate adenylyl cyclase) - Varying concentrations of Sarizotan cell_culture->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection (e.g., competitive immunoassay, AlphaScreen) lysis->detection analysis 5. Data Analysis - Determine EC50 or IC50 for cAMP modulation detection->analysis

Caption: Workflow for a forskolin-stimulated cAMP assay.

Protocol Outline:

  • Cell Culture: Use of a cell line (e.g., CHO cells) stably expressing the receptor of interest (e.g., 5-HT1A or D2).[10][11]

  • Stimulation: Pre-incubation of the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Subsequently, cells are treated with varying concentrations of Sarizotan.[12][13]

  • Cell Lysis: Termination of the reaction and lysis of the cells to release intracellular cAMP.

  • cAMP Detection: Quantification of cAMP levels using methods such as competitive enzyme-linked immunosorbent assay (ELISA) or AlphaScreen technology.[14]

  • Data Analysis: Plotting the cAMP concentration against the Sarizotan concentration to determine the EC50 (for agonists) or IC50 (for antagonists) for the modulation of cAMP production.

This assay directly measures the activation of G-proteins following receptor stimulation.

Protocol Outline:

  • Membrane Preparation: Similar to radioligand binding assays.

  • Incubation: Incubation of membranes with the non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and varying concentrations of Sarizotan.[15][16][17][18]

  • Separation and Quantification: Separation of bound from free [35S]GTPγS via filtration and subsequent scintillation counting.

  • Data Analysis: Determination of the EC50 for agonist-stimulated [35S]GTPγS binding.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Protocol Outline:

  • Probe Implantation: Stereotaxic implantation of a microdialysis probe into a specific brain region (e.g., striatum or prefrontal cortex).[19][20][21][22][23]

  • Perfusion: Continuous perfusion of the probe with artificial cerebrospinal fluid.

  • Sample Collection: Collection of the dialysate, which contains extracellular fluid from the surrounding brain tissue.

  • Analysis: Quantification of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Assessment of changes in neurotransmitter levels following systemic administration of Sarizotan.

Animal Models of Neurological Disorders

This model is used to study L-DOPA-induced dyskinesia.

Protocol Outline:

  • Lesion Induction: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats to create a dopaminergic lesion.[1][24][25]

  • L-DOPA Treatment: Chronic administration of L-DOPA to induce abnormal involuntary movements (AIMs), which are a rodent correlate of dyskinesia.

  • Sarizotan Administration: Co-administration of Sarizotan with L-DOPA to assess its anti-dyskinetic effects.

  • Behavioral Assessment: Scoring of AIMs to quantify the severity of dyskinesia.

This genetic model is used to study the respiratory abnormalities characteristic of Rett syndrome.

Protocol Outline:

  • Animal Model: Use of mice with a mutation in the Mecp2 gene.[26][27][28][29]

  • Respiratory Assessment: Measurement of breathing patterns and frequency of apneas using whole-body plethysmography.[26][30][31][32]

  • Sarizotan Treatment: Administration of Sarizotan to assess its effects on respiratory parameters.

  • Data Analysis: Comparison of respiratory function in treated versus untreated Mecp2-deficient mice.

Concluding Remarks

This compound possesses a well-defined yet complex mechanism of action, characterized by potent 5-HT1A receptor agonism and a nuanced modulatory effect on D2-like dopamine receptors. Its pharmacological profile provided a strong rationale for its investigation in Parkinson's disease and Rett syndrome. Although clinical trials did not ultimately lead to its approval, the extensive research conducted on Sarizotan has contributed significantly to our understanding of the intricate interplay between the serotonergic and dopaminergic systems in the central nervous system. The data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for neurological and psychiatric disorders.

References

Sarizotan Hydrochloride: A Comprehensive Technical Review of its Receptor Binding Profile and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the receptor binding profile and affinity of Sarizotan (B1233828) Hydrochloride (formerly known as EMD 128130), a compound recognized for its potent interaction with key neurotransmitter systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Sarizotan's pharmacological characteristics.

Introduction

Sarizotan is a selective 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand that has been investigated for its potential therapeutic applications, including the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[1][2] Its clinical development was ultimately discontinued.[3] Understanding the precise receptor binding affinities and functional profile of Sarizotan is crucial for elucidating its mechanism of action and for informing future drug discovery efforts targeting these receptor systems. This guide summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways.

Receptor Binding Affinity

Sarizotan exhibits a high affinity for the serotonin (B10506) 5-HT1A receptor and dopamine D2, D3, and D4 receptors.[2][4] The following tables summarize the in vitro binding affinities of Sarizotan Hydrochloride, primarily presented as IC50 values, as detailed in the foundational neurochemical profile by Bartoszyk et al. (2004).

It is important to note that while IC50 values are commonly reported, the inhibition constant (Ki) is a more direct measure of binding affinity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand used in the assay. However, as the specific Kd values and radioligand concentrations from the original studies are not consistently available in the public domain, the IC50 values are presented here as the primary measure of affinity.

Table 1: this compound IC50 Values at Primary Receptor Targets
ReceptorSpeciesTissue/SystemIC50 (nM)
5-HT1A HumanRecombinant CHO Cells0.1
RatBrain6.5
Dopamine D2 HumanRecombinant CHO Cells17
RatBrain15.1
Dopamine D3 HumanRecombinant CHO Cells6.8
Dopamine D4.2 HumanRecombinant CHO Cells2.4

Data sourced from Bartoszyk et al., 2004.[4]

Table 2: this compound Functional Activity
ReceptorFunctional Response
5-HT1A Full Agonist
Dopamine D2-like Partial Agonist / Antagonist

Functional activity described in Bartoszyk et al., 2004 and other supporting literature.[4][5]

Off-Target Binding Profile

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of Sarizotan's receptor binding and functional activity. These protocols are based on standard pharmacological assays and are representative of the techniques used in the initial profiling of the compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as Sarizotan, to displace the radioligand is measured, and from this, the IC50 and subsequently the Ki value can be determined.

Representative Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Tissues (e.g., rat brain) or cells expressing the target receptor (e.g., recombinant CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • A fixed concentration of the radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (Sarizotan) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue/Cells) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation MembranePrep->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Sarizotan) TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis IC50/Ki Determination Counting->DataAnalysis

Experimental workflow for a typical radioligand binding assay.

Functional Assays

This assay is used to determine the functional activity of a compound at G-protein coupled receptors that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Representative Protocol for cAMP Accumulation Assay:

  • Cell Culture:

    • CHO cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

    • Increasing concentrations of the test compound (Sarizotan) are added to the cells.

    • The cells are incubated for a specific time at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an AlphaScreen assay.

  • Data Analysis:

    • The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is determined.

This is a classic organ bath experiment used to assess the functional activity of compounds on smooth muscle preparations. For 5-HT1A receptors present on cholinergic neurons in the guinea pig ileum, agonists inhibit acetylcholine (B1216132) release, leading to a relaxation of the electrically stimulated muscle contractions.

Representative Protocol for Guinea Pig Ileum Contraction Assay:

  • Tissue Preparation:

    • A segment of the ileum is dissected from a guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • The tissue is mounted in an organ bath under a slight tension and allowed to equilibrate.

  • Experimental Procedure:

    • The ileum is subjected to electrical field stimulation to induce twitch contractions.

    • Once a stable baseline of contractions is established, cumulative concentrations of the test compound (Sarizotan) are added to the organ bath.

    • The resulting inhibition of the twitch contractions is recorded using a force transducer.

  • Data Analysis:

    • The percentage inhibition of the electrically induced contractions is calculated for each concentration of the test compound.

    • An IC50 value is determined from the concentration-response curve.

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, it couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The dissociation of the G-protein also results in the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

G Sarizotan Sarizotan (Agonist) HT1A_Receptor 5-HT1A Receptor Sarizotan->HT1A_Receptor G_Protein Gi/o Protein HT1A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates K_ion K+ Hyperpolarization Hyperpolarization K_ion->Hyperpolarization efflux via GIRK

Simplified signaling pathway of the 5-HT1A receptor.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D2 receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Depending on the cellular context, D2 receptor activation can also modulate other signaling pathways, including those involving ion channels and MAP kinases. Sarizotan acts as a partial agonist or antagonist at this receptor, meaning it can either weakly activate the receptor or block the binding of the endogenous ligand, dopamine.

G Sarizotan Sarizotan (Partial Agonist/Antagonist) D2_Receptor Dopamine D2 Receptor Sarizotan->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein modulates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA CellularResponse Modulation of Cellular Response PKA->CellularResponse

References

EMD 128130: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 128130, also known as Sarizotan, is a potent and selective ligand for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. It has been extensively studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the intricate signaling pathways modulated by EMD 128130. Detailed experimental methodologies for key functional assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

EMD 128130 is a chiral molecule with the (R)-configuration being the active enantiomer. Its chemical structure is characterized by a chromane (B1220400) ring system linked to a fluorophenylpyridine moiety.

Table 1: Chemical and Physical Properties of EMD 128130

PropertyValue
IUPAC Name 1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-([5-(4-fluorophenyl)pyridin-3-yl]methyl)methanamine
Synonyms Sarizotan, EMD-128,130
CAS Number 351862-32-3
Molecular Formula C₂₂H₂₁FN₂O
Molar Mass 348.421 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.

Pharmacological Properties

EMD 128130 is a high-affinity agonist at the serotonin 5-HT₁ₐ receptor and also interacts with several dopamine D₂-like receptor subtypes, where it exhibits a mixed agonist/antagonist profile.

Table 2: Receptor Binding Affinities of EMD 128130

ReceptorSpeciesIC₅₀ (nM)
5-HT₁ₐ Human0.1
Rat6.5
D₂ Human17
Rat15.1
D₃ Human6.8
D₄.₂ Human2.4

Table 3: Functional Activity of EMD 128130 at Human Dopamine D₂-like Receptors

ReceptorAssay TypeActivityEC₅₀ (nM)IC₅₀ (nM)
D₂S GIRK Channel CouplingPartial Agonist29-
Adenylyl Cyclase InhibitionPartial Agonist0.6-
Antagonist ActivityAntagonist-52
D₂L GIRK Channel CouplingPartial Agonist23-
Adenylyl Cyclase InhibitionFull Agonist0.51-
Antagonist ActivityAntagonist-121
D₃ GIRK Channel CouplingFull Agonist5.6-
Adenylyl Cyclase InhibitionFull Agonist0.47-
D₄.₂ GIRK Channel CouplingPartial Agonist4.5-
Adenylyl Cyclase InhibitionFull Agonist0.48-
D₄.₄ GIRK Channel CouplingFull Agonist5.4-
Adenylyl Cyclase InhibitionFull Agonist0.23-

Signaling Pathways

EMD 128130 exerts its effects by modulating intracellular signaling cascades downstream of the 5-HT₁ₐ and D₂ receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

5-HT₁ₐ Receptor Signaling

As an agonist at the 5-HT₁ₐ receptor, EMD 128130 initiates a signaling cascade that leads to neuronal inhibition.

G_5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EMD_128130 EMD 128130 5HT1A_R 5-HT1A Receptor EMD_128130->5HT1A_R Agonist G_protein Gi/o Protein 5HT1A_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits PI3K_Akt PI3K/Akt Pathway G_betagamma->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway G_betagamma->MAPK_ERK Activates cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Ca_ion_in Ca_channel->Ca_ion_in Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: 5-HT1A Receptor Signaling Pathway Activated by EMD 128130.

D₂ Receptor Signaling

EMD 128130's activity at D₂ receptors is more complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and the specific signaling pathway being measured. The primary signaling mechanism is also through Gαi/o.

D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EMD_128130 EMD 128130 D2_R D2 Receptor EMD_128130->D2_R Agonist/Antagonist G_protein Gi/o Protein D2_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_betagamma->PLC Activates K_channel K⁺ Channel G_betagamma->K_channel Modulates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Modulates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: D₂ Receptor Signaling Pathway Modulated by EMD 128130.

Experimental Protocols

Radioligand Binding Assays (Representative Protocol)

To determine the binding affinity (IC₅₀) of EMD 128130 for 5-HT₁ₐ and dopamine receptors, competitive radioligand binding assays are performed.

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex or striatum) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]spiperone for D₂) at a fixed concentration (typically at its Kₑ value) and varying concentrations of EMD 128130.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

Functional Assay: G-protein Coupled Inwardly Rectifying K⁺ (GIRK) Channel Activation

This assay measures the ability of EMD 128130 to activate Gαi/o-coupled receptors, leading to the opening of GIRK channels.

  • Cell Culture: AtT-20 cells, a mouse pituitary cell line endogenously expressing GIRK channels, are stably transfected to express the human dopamine D₂-like receptor subtypes.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. The membrane potential is held at a specific voltage (e.g., -90 mV).

  • Drug Application: EMD 128130 is applied to the cells at various concentrations through a perfusion system.

  • Measurement of GIRK Current: Activation of the D₂-like receptors by EMD 128130 leads to the opening of GIRK channels, resulting in an outward K⁺ current. The amplitude of this current is measured.

  • Data Analysis: Dose-response curves are generated by plotting the current amplitude against the concentration of EMD 128130. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated.

Functional Assay: Adenylyl Cyclase Inhibition

This assay determines the effect of EMD 128130 on the production of cyclic AMP (cAMP) following receptor activation.

  • Cell Culture and Treatment: Cells expressing the receptor of interest are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of EMD 128130.

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of EMD 128130 to inhibit forskolin-stimulated cAMP production is quantified. Dose-response curves are constructed, and EC₅₀ values are determined. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of EMD 128130 to block the agonist-induced response is measured to determine the IC₅₀.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_girk GIRK Channel Activation cluster_ac Adenylyl Cyclase Inhibition B1 Membrane Preparation B2 Incubation with Radioligand and EMD 128130 B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 IC50 Determination B4->B5 G1 Transfected AtT-20 Cells G2 Patch-Clamp Recording G1->G2 G3 EMD 128130 Application G2->G3 G4 Measure K+ Current G3->G4 G5 EC50 Determination G4->G5 A1 Receptor-Expressing Cells A2 Forskolin & EMD 128130 Treatment A1->A2 A3 cAMP Measurement (ELISA/RIA) A2->A3 A4 EC50/IC50 Determination A3->A4

Caption: Workflow for Characterizing EMD 128130's Receptor Interactions.

Synthetic Route

A common synthetic route for EMD 128130 involves the following key steps:

  • Synthesis of the Chromane Moiety: The chiral aminomethyl chromane intermediate is typically prepared starting from 3-(2-hydroxyphenyl)propanal. This involves a cyclization reaction followed by the introduction of the aminomethyl group.

  • Synthesis of the Pyridine Moiety: The 3-(chloromethyl)-5-(4-fluorophenyl)pyridine (B66363) intermediate is synthesized separately.

  • Coupling Reaction: The final step involves the alkylation of the aminomethyl chromane with the chloromethylpyridine derivative to yield EMD 128130.

Conclusion

EMD 128130 (Sarizotan) is a valuable research tool for investigating the roles of the 5-HT₁ₐ and D₂-like receptors in the central nervous system. Its well-defined chemical structure and complex pharmacological profile, characterized by potent 5-HT₁ₐ agonism and a nuanced agonist/antagonist activity at D₂ receptor subtypes, make it a compound of significant interest. The detailed experimental protocols and an understanding of its downstream signaling pathways provided in this guide offer a solid foundation for researchers and scientists in the field of drug development to explore its therapeutic potential and to design novel compounds with improved selectivity and efficacy.

The Neurochemical Profile of Sarizotan: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has been investigated for its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the neurochemical profile of Sarizotan, with a focus on its interaction with the 5-HT1A receptor. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic neurotransmission and related drug discovery efforts.

Core Neurochemical Properties of Sarizotan

Sarizotan exhibits a high affinity and full agonist activity at the human 5-HT1A receptor. Its pharmacological profile is also characterized by interactions with dopamine (B1211576) D2-like receptors, where it acts as a partial agonist or antagonist, depending on the specific receptor subtype and the cellular context. This dual action on both serotonin and dopamine systems contributes to its unique neurochemical signature.

Quantitative Data Presentation

The following tables summarize the key quantitative data defining the binding affinity and functional potency of Sarizotan at its primary targets.

Table 1: Sarizotan Binding Affinity (Ki) and IC50 Values

ReceptorSpeciesRadioligandKi (nM)IC50 (nM)Reference
5-HT1AHuman[3H]8-OH-DPAT~1.5-[1]
5-HT1ARat[3H]8-OH-DPAT-7[2]
D2Human--17[2]
D3Human--6.8[2]
D4Human--2.4[2]

Table 2: Sarizotan Functional Activity (EC50 and Emax) as a 5-HT1A Agonist

Assay TypeSystemMeasured EffectEC50 (nM)Emax (%)Reference
Adenylyl Cyclase InhibitionCHO cellsInhibition of forskolin-stimulated cAMP--[2]
GTPγS Binding-Stimulation of [35S]GTPγS binding--[1]

Experimental Protocols

The characterization of Sarizotan's neurochemical profile relies on a suite of well-established in vitro and in vivo experimental techniques. Detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Sarizotan for the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Competition Binding Assay: A fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Sarizotan.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Sarizotan (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Adenylyl Cyclase Inhibition

Objective: To assess the functional agonist activity of Sarizotan at 5-HT1A receptors by measuring its effect on adenylyl cyclase activity.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT1A receptor are cultured to an appropriate density.

  • Assay Procedure: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP). Subsequently, the cells are treated with forskolin (B1673556), an activator of adenylyl cyclase, to stimulate cAMP production.

  • Sarizotan Treatment: Increasing concentrations of Sarizotan are added to the cells concurrently with or prior to forskolin stimulation.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The ability of Sarizotan to inhibit forskolin-stimulated cAMP accumulation is quantified, and the data are fitted to a dose-response curve to determine the EC50 value.[2]

Functional Assays: GTPγS Binding

Objective: To measure the ability of Sarizotan to activate G-proteins coupled to the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing 5-HT1A receptors are prepared.

  • Assay Reaction: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP in an assay buffer containing Mg2+ ions. The reaction is initiated by the addition of increasing concentrations of Sarizotan.

  • Incubation and Filtration: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins. The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is measured by scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS stimulated by Sarizotan is calculated by subtracting the basal binding (in the absence of agonist) from the total binding. The data are then plotted against the concentration of Sarizotan to determine the EC50 and Emax values.[3]

In Vivo Microdialysis

Objective: To measure the effects of Sarizotan on extracellular levels of serotonin and dopamine in the brain of freely moving animals.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, striatum) in an anesthetized animal (e.g., rat). The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.

  • Sarizotan Administration: Sarizotan is administered systemically (e.g., intraperitoneally or subcutaneously), and dialysate collection continues for several hours post-administration.

  • Sample Analysis: The concentration of serotonin, dopamine, and their metabolites in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4][5]

  • Data Analysis: The changes in neurotransmitter levels following Sarizotan administration are expressed as a percentage of the baseline levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neurochemical profiling of Sarizotan.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Sarizotan Sarizotan Receptor 5-HT1A Receptor Sarizotan->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to

Sarizotan-activated 5-HT1A receptor signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membrane, Radioligand & Sarizotan Membrane_Prep->Incubation Radioligand Radioligand ([3H]8-OH-DPAT) Radioligand->Incubation Sarizotan_Dilutions Sarizotan Dilutions Sarizotan_Dilutions->Incubation Filtration Rapid Filtration (Separates bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membrane, [35S]GTPγS & Sarizotan Membrane_Prep->Incubation GTPgS [35S]GTPγS & GDP GTPgS->Incubation Sarizotan_Dilutions Sarizotan Dilutions Sarizotan_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Stim_Binding Calculate Stimulated Binding Counting->Stim_Binding EC50_Emax Determine EC50 & Emax Stim_Binding->EC50_Emax G cluster_procedure In Vivo Microdialysis Procedure cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin Sarizotan Administration Baseline->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Serotonin & Dopamine Post_Drug_Collection->HPLC Data_Analysis Data Analysis: % Change from Baseline HPLC->Data_Analysis

References

Sarizotan's Interaction with Dopamine D2, D3, and D4 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan (B1233828) is a compound that has garnered interest for its potential therapeutic applications, notably in the context of L-DOPA-induced dyskinesia in Parkinson's disease. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of Sarizotan's interaction with the dopamine (B1211576) D2-like receptor family, specifically the D2, D3, and D4 receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of Sarizotan with dopamine D2, D3, and D4 receptors has been characterized through various in vitro assays, including radioligand binding and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of Sarizotan's binding affinity and functional activity at these receptors.

Table 1: Binding Affinity of Sarizotan at Dopamine D2, D3, and D4 Receptors

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, Sarizotan's ability to displace a radiolabeled ligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Receptor SubtypeSpeciesIC50 (nM)Reference
D2Rat15.1 ± 1.3[1]
D2Human17 ± 0.3[1]
D3Human6.8 ± 1.5[1]
D4.2Human2.4 ± 0.1[1]

Data presented as mean ± SEM.

These data indicate that Sarizotan exhibits a binding affinity profile of D4 > D3 > D2 for human dopamine receptors[2].

Table 2: Functional Activity of Sarizotan at Dopamine D2-like Receptors (G-protein Coupled Inwardly-Rectifying Potassium Channel Activation)

Functional assays assess the cellular response following ligand binding to the receptor. One such assay measures the activation of G-protein coupled inwardly-rectifying potassium (GIRK) channels. In this context, the half-maximal effective concentration (EC50) represents the concentration of Sarizotan required to elicit 50% of the maximal response (agonist activity), while the half-maximal inhibitory concentration (IC50) indicates the concentration needed to inhibit 50% of the response to an agonist (antagonist activity).

Receptor SubtypeAgonist/Antagonist ActivityEC50 (nM)IC50 (nM)Reference
D2SPartial Agonist / Antagonist2952[3]
D2LPartial Agonist / Antagonist23121[3]
D3Full Agonist5.6-[3]
D4.2Partial Agonist4.5-[3]
D4.4Full Agonist5.4-[3]
Table 3: Functional Activity of Sarizotan at Dopamine D2-like Receptors (Adenylyl Cyclase Inhibition)

Dopamine D2-like receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The EC50 values in this table represent the concentration of Sarizotan that produces 50% of the maximal inhibition of adenylyl cyclase.

Receptor SubtypeAgonist ActivityEC50 (nM)Reference
D2SPartial Agonist0.6[3]
D2LFull Agonist0.51[3]
D3Full Agonist0.47[3]
D4.2Full Agonist0.48[3]
D4.4Full Agonist0.23[3]

These functional data reveal a complex profile for Sarizotan, acting as a full agonist, partial agonist, or antagonist depending on the specific D2-like receptor subtype and the signaling pathway being measured[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used in the pharmacological characterization of compounds targeting G-protein coupled receptors (GPCRs).

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity (IC50/Ki) of a test compound for dopamine receptors.

Objective: To determine the concentration of Sarizotan that inhibits 50% of the specific binding of a radiolabeled ligand to D2, D3, or D4 receptors.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (D2, D3, or D4).

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Test compound (Sarizotan) at various concentrations.

  • Non-specific binding control (e.g., Haloperidol at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Sarizotan in the assay buffer. Prepare the radioligand solution at a concentration typically near its Kd value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Cell membranes (a predetermined optimal protein concentration).

    • Either:

      • Vehicle (for total binding).

      • Non-specific binding control (e.g., 10 µM Haloperidol).

      • Sarizotan at various concentrations.

  • Initiation of Reaction: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Sarizotan concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • If the Kd of the radioligand is known, the Ki value for Sarizotan can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used.

cAMP Functional Assay

This protocol describes a method to measure the functional activity of Sarizotan at Gi/o-coupled dopamine receptors by quantifying its effect on intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy of Sarizotan in inhibiting adenylyl cyclase activity through D2-like receptors.

Materials:

  • Cells stably expressing the dopamine receptor of interest (D2, D3, or D4).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (Sarizotan) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well microplates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 384-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Sarizotan.

  • Pre-incubation (for antagonist mode): If testing for antagonist activity, pre-incubate the cells with Sarizotan for a specific duration before adding an agonist.

  • Stimulation:

    • Agonist Mode: Add Sarizotan at various concentrations to the cells.

    • Antagonist Mode: Add a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) in the presence of varying concentrations of Sarizotan.

    • Forskolin Co-stimulation: To amplify the inhibitory signal from Gi/o-coupled receptors, cells are often co-stimulated with forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the cAMP levels against the logarithm of the Sarizotan concentration.

    • For agonist activity, determine the EC50 value and the maximal effect (Emax) using non-linear regression.

    • For antagonist activity, determine the IC50 value.

β-Arrestin Recruitment Assay

This protocol outlines a general method for measuring the recruitment of β-arrestin to dopamine receptors upon ligand binding, a key event in receptor desensitization and G-protein-independent signaling.

Objective: To determine the potency (EC50) and efficacy of Sarizotan in inducing β-arrestin recruitment to D2, D3, or D4 receptors.

Materials:

  • Cells co-expressing the dopamine receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • Test compound (Sarizotan) at various concentrations.

  • Assay buffer.

  • Substrate for the reporter enzyme/protein.

  • White, opaque 384-well microplates.

  • Luminometer or a plate reader capable of detecting the reporter signal.

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well plates and allow them to attach.

  • Compound Addition: Add serial dilutions of Sarizotan to the wells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).

  • Signal Detection: Add the substrate for the reporter system to the wells according to the assay kit's instructions.

  • Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the Sarizotan concentration.

    • Determine the EC50 and Emax values using non-linear regression analysis to quantify the potency and efficacy of Sarizotan in inducing β-arrestin recruitment.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Sarizotan's interaction with dopamine D2-like receptors.

Signaling Pathways

D2_like_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sarizotan Sarizotan D2R D2/D3/D4 Receptor Sarizotan->D2R Binds to G_protein Gi/o Protein (αβγ) D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Internalization Receptor Internalization & G-protein independent signaling beta_arrestin->Internalization

Caption: D2-like receptor signaling pathways activated by Sarizotan.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Sarizotan dilutions start->prep setup Set up 96-well Plate: - Total Binding (Vehicle) - Non-specific Binding (e.g., Haloperidol) - Sarizotan wells prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50/Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

cAMP_Assay_Workflow start Start plate_cells Seed Receptor-Expressing Cells in 384-well Plate start->plate_cells add_compounds Add Sarizotan Dilutions (and Forskolin if applicable) plate_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_detect Lyse Cells and Detect cAMP (e.g., HTRF, ELISA) incubate->lyse_detect analyze Data Analysis: - Generate cAMP Standard Curve - Plot Dose-Response Curve - Determine EC50/IC50 lyse_detect->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay.

Beta_Arrestin_Workflow start Start plate_cells Seed Engineered Cells in 384-well Plate start->plate_cells add_sarizotan Add Sarizotan Dilutions plate_cells->add_sarizotan incubate Incubate at 37°C add_sarizotan->incubate add_substrate Add Reporter Substrate incubate->add_substrate read_signal Measure Luminescence/Fluorescence add_substrate->read_signal analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax read_signal->analyze end End analyze->end

Caption: Workflow for a β-arrestin recruitment assay.

References

Preclinical Pharmacology and Toxicology of Sarizotan Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarizotan hydrochloride is a pharmacologically complex agent initially developed for Parkinson's disease and later investigated for Rett syndrome. This technical guide provides a comprehensive overview of its preclinical pharmacology and toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. Sarizotan is a potent serotonin (B10506) 5-HT1A receptor agonist and also exhibits high affinity for dopamine (B1211576) D2-like receptors (D4>D3>D2), where it acts as a partial agonist.[1][2] This dual activity underlies its potential therapeutic effects and its complex pharmacological profile. Preclinical studies in animal models of Rett syndrome demonstrated its efficacy in mitigating respiratory abnormalities.[3][4] While generally well-tolerated in preclinical models, a key toxicological finding is its potent inhibition of the hERG potassium channel, a factor with implications for cardiac safety. This document aims to be a critical resource for researchers and professionals involved in the development of therapies targeting serotonergic and dopaminergic pathways.

Introduction

Sarizotan (EMD 128130) is a chromane (B1220400) derivative that has been the subject of significant preclinical and clinical investigation.[3] Initially explored for its potential in treating L-DOPA-induced dyskinesia in Parkinson's disease, its pharmacological profile prompted further research into its utility for other neurological disorders, most notably Rett syndrome, a rare neurodevelopmental disorder with no approved treatments.[5] Rett syndrome is characterized by severe cognitive and motor impairments, as well as significant respiratory dysfunction, including apnea (B1277953) and irregular breathing patterns.[3] Sarizotan's mechanism of action, centered on the serotonergic and dopaminergic systems, offered a promising avenue for addressing some of these symptoms. This guide synthesizes the available preclinical data to provide a detailed understanding of Sarizotan's pharmacological and toxicological properties.

Preclinical Pharmacology

Receptor Binding Affinity

Sarizotan demonstrates high affinity for human serotonin 5-HT1A receptors and a range of dopamine D2-like receptors. The binding affinities (Ki) are summarized in the table below. The data indicates a rank order of affinity for dopamine receptors as D4 > D3 > D2.

Receptor SubtypeBinding Affinity (Ki, nM)
Serotonin
5-HT1AData not available in public sources
Dopamine
D2SData not available in public sources
D2LData not available in public sources
D3Data not available in public sources
D4.2Data not available in public sources
D4.4Data not available in public sources

Note: While multiple sources confirm Sarizotan's high affinity for these receptors, specific Ki values from the primary neurochemical profile by Bartoszyk et al. (2004) are not publicly available in the searched literature.

In Vitro Functional Activity

Sarizotan's functional activity has been characterized in various in vitro assays, revealing its profile as a 5-HT1A receptor agonist and a dopamine D2-like receptor partial agonist.

Sarizotan acts as a full agonist at 5-HT1A receptors. This was demonstrated by its ability to inhibit cAMP stimulation.[1][2]

The functional activity of Sarizotan at dopamine D2-like receptors is complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and the specific signaling pathway being measured.

Table 1: Functional Activity of Sarizotan at Human Dopamine D2-like Receptors

Receptor SubtypeAssayParameterValue (nM)Functional Outcome
D2SGIRK Channel CouplingEC5029Partial Agonist
GIRK Channel CouplingIC5052Antagonist
Adenylyl CyclaseEC500.6Partial Agonist
D2LGIRK Channel CouplingEC5023Partial Agonist
GIRK Channel CouplingIC50121Antagonist
Adenylyl CyclaseEC500.51Full Agonist
D3GIRK Channel CouplingEC505.6Full Agonist
Adenylyl CyclaseEC500.47Full Agonist
D4.2GIRK Channel CouplingEC504.5Partial Agonist
Adenylyl CyclaseEC500.48Full Agonist
D4.4GIRK Channel CouplingEC505.4Full Agonist
Adenylyl CyclaseEC500.23Full Agonist

Source: Kuzhikandathil & Bartoszyk, 2006[3]

In Vivo Pharmacology

Preclinical in vivo studies have been crucial in characterizing the therapeutic potential of Sarizotan, particularly in models of Rett syndrome.

Sarizotan has been evaluated in multiple mouse models of Rett syndrome, including the Bird, Jaenisch, and R168X knock-in strains.[3] In these models, Sarizotan demonstrated a significant reduction in the incidence of apnea and corrected irregular breathing patterns.[3][4]

Table 2: Efficacy of Sarizotan in Rett Syndrome Mouse Models

Animal ModelDose (mg/kg)RouteEffect on Apnea
Mecp2-deficient mice1.0, 5.0, 10.0i.p.Dose-dependent reduction
Rett Syndrome mouse modelsNot specifiedOral70-85% reduction with acute and chronic dosing
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Sarizotan and a typical experimental workflow for its preclinical evaluation.

Sarizotan_Signaling_Pathway cluster_5HT1A 5-HT1A Receptor cluster_D2 Dopamine D2-like Receptors (D2, D3, D4) Sarizotan Sarizotan HT1A 5-HT1A Sarizotan->HT1A Agonist D2_like D2/D3/D4 Sarizotan->D2_like Partial Agonist Gi Gαi HT1A->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Therapeutic_Effects Potential Therapeutic Effects (e.g., Respiratory Regulation) cAMP_decrease->Therapeutic_Effects Gi_D2 Gαi D2_like->Gi_D2 AC_inhibit_D2 Adenylyl Cyclase Inhibition Gi_D2->AC_inhibit_D2 GIRK GIRK Channel Activation Gi_D2->GIRK cAMP_decrease_D2 ↓ cAMP AC_inhibit_D2->cAMP_decrease_D2 cAMP_decrease_D2->Therapeutic_Effects GIRK->Therapeutic_Effects

Sarizotan's dual-action signaling pathway.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_safety Safety Assessment Binding_Assay Radioligand Binding Assays (Determine Ki) Functional_Assay Functional Assays (cAMP, GIRK - Determine EC50/IC50) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Rett Syndrome Mice) PK_Studies->Efficacy_Models Toxicology_Studies Toxicology Studies (Single & Repeat Dose) PK_Studies->Toxicology_Studies hERG_Assay hERG Channel Assay Toxicology_Studies->hERG_Assay Genotoxicity Genotoxicity Assays hERG_Assay->Genotoxicity Carcinogenicity Carcinogenicity Studies Genotoxicity->Carcinogenicity

A typical preclinical evaluation workflow for a compound like Sarizotan.

Preclinical Toxicology

Preclinical safety evaluations of Sarizotan have been conducted, and it has been reported to be well-tolerated in these studies. However, specific quantitative data such as No-Observed-Adverse-Effect-Levels (NOAELs) are not widely available in the public domain.

General Toxicology

Sarizotan has been characterized in preclinical studies evaluating its toxicological effects and metabolic profile, with no significant safety concerns being reported.

Cardiovascular Safety

A key in vitro finding is that Sarizotan is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 183 nM. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for cardiac arrhythmias.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of Sarizotan for target receptors.

  • General Procedure:

    • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue are prepared by homogenization and centrifugation.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of Sarizotan.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of Sarizotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays
  • Objective: To determine the functional activity of Sarizotan at Gi/Gs-coupled receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • General Procedure:

    • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of Sarizotan. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce cAMP production.

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The concentration of Sarizotan that produces 50% of the maximal effect (EC50) or inhibition (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Rett Syndrome Mouse Model Studies
  • Objective: To evaluate the in vivo efficacy of Sarizotan in mitigating respiratory abnormalities in mouse models of Rett syndrome.

  • General Procedure:

    • Animals: Genetically engineered mouse models of Rett syndrome (e.g., Mecp2-deficient strains) and wild-type littermates are used.

    • Drug Administration: Sarizotan is administered via an appropriate route (e.g., intraperitoneal injection or oral administration).

    • Respiratory Monitoring: Respiratory function is assessed using whole-body plethysmography to measure parameters such as breathing frequency, tidal volume, and the incidence of apnea.

    • Behavioral Assessment: Locomotor activity and other behavioral parameters may be assessed using methods like open-field tests.

    • Data Analysis: Respiratory and behavioral data are compared between Sarizotan-treated and vehicle-treated animals.

Discussion and Conclusion

This compound possesses a unique and complex pharmacological profile, characterized by potent agonism at 5-HT1A receptors and partial agonism at dopamine D2-like receptors. This dual mechanism of action provided a strong rationale for its investigation in neurological disorders such as Parkinson's disease and Rett syndrome. Preclinical studies in animal models of Rett syndrome demonstrated promising efficacy in ameliorating respiratory symptoms.

Despite its promising preclinical profile, the development of Sarizotan for Rett syndrome was ultimately discontinued (B1498344) due to a lack of efficacy in a Phase 2/3 clinical trial. This highlights the inherent challenges in translating findings from animal models to human clinical studies.

From a toxicological perspective, the potent inhibition of the hERG channel by Sarizotan is a significant finding that would require careful consideration in any future development of this compound or its analogs.

References

The Rise and Fall of Sarizotan: A Technical History of a Dual-Action Neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Sarizotan (EMD-128,130) by Merck Serono

This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Sarizotan, a potent 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand. Initially developed by Merck KGaA (operating as EMD Serono in the United States and Canada) for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease, Sarizotan was later repurposed by Newron Pharmaceuticals for respiratory disturbances in Rett Syndrome. This document details the preclinical and clinical journey of this compound, presenting key quantitative data, experimental methodologies, and the scientific rationale behind its development for two distinct neurological disorders.

Discovery and Preclinical Characterization by Merck

Sarizotan (EMD-128,130) emerged from Merck's research program aimed at developing novel treatments for central nervous system disorders. The initial focus was on its potential as an antipsychotic agent, which later shifted to the management of motor complications in Parkinson's disease.

Mechanism of Action and Receptor Binding Profile

Sarizotan is a selective 5-HT1A receptor agonist and a D2 receptor antagonist.[1] It exhibits high affinity for serotonin (B10506) 5-HT1A receptors and dopamine D2-like receptors (D2, D3, and D4).[2] Preclinical studies demonstrated its profile as a 5-HT1A agonist and a dopamine antagonist.[2] At higher doses, however, Sarizotan showed some intrinsic dopaminergic activity, suggesting it may act as a partial agonist at D2 receptors, with its effect being dependent on the surrounding dopaminergic tone.[2]

Table 1: Receptor Binding Affinities of Sarizotan

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1AHigh (Specific values not publicly available)
Dopamine D2Moderate (Specific values not publicly available)
Dopamine D3High (Specific values not publicly available)
Dopamine D4High (Specific values not publicly available)

Note: While the exact Ki values from Merck's initial studies are not publicly available, the literature consistently describes high affinity for 5-HT1A and D3/D4 receptors, and moderate affinity for D2 receptors.

Preclinical Pharmacology in Parkinson's Disease Models

The therapeutic rationale for Sarizotan in L-DOPA-induced dyskinesia was based on the hypothesis that modulating both serotonergic and dopaminergic systems could alleviate these motor fluctuations.

A pivotal preclinical model used to evaluate Sarizotan's anti-dyskinetic properties was the 6-OHDA-lesioned rat. This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Experimental Protocol: 6-OHDA-Induced Dyskinesia Model

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway was induced by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.

  • L-DOPA Priming: Following a recovery period, the lesioned rats were chronically treated with L-DOPA (typically 5-10 mg/kg, co-administered with a peripheral decarboxylase inhibitor like benserazide) to induce abnormal involuntary movements (AIMs), which are analogous to dyskinesias in Parkinson's disease patients.[3]

  • Sarizotan Administration: Once stable AIMs were established, rats were treated with Sarizotan at various doses prior to L-DOPA administration.

  • Behavioral Assessment: AIMs were scored by a trained observer, typically for several hours post-L-DOPA injection. The scoring system quantifies the severity of axial, limb, and orolingual dyskinesias.[4][5]

G

Caption: Workflow for the 6-OHDA rat model of L-DOPA-induced dyskinesia.

Pharmacokinetics and Metabolism

Phase I studies in healthy volunteers established the pharmacokinetic profile of Sarizotan.

Table 2: Pharmacokinetic Parameters of Sarizotan in Healthy Subjects

ParameterValue
Time to Maximum Concentration (tmax)0.5 - 2.25 hours
Terminal Elimination Half-life (t1/2)5 - 7 hours
BioavailabilityNot specified
MetabolismPrimarily hepatic, via CYP3A4, CYP2C9, CYP2C8, and CYP1A2
ExcretionNot specified

Data sourced from a study on the pharmacokinetics of Sarizotan in healthy subjects.

Clinical Development for Parkinson's Disease and Discontinuation

Based on promising preclinical data, Merck advanced Sarizotan into clinical trials for L-DOPA-induced dyskinesia.

Phase II and III Clinical Trials (PADDY I & PADDY II)

The clinical development program for Parkinson's disease culminated in two pivotal Phase III trials, PADDY I and PADDY II.

Trial Design: PADDY I and PADDY II

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Parkinson's disease patients with moderate to severe L-DOPA-induced dyskinesia.

  • Intervention: Sarizotan (typically 1 mg twice daily) or placebo, as an adjunct to existing anti-Parkinsonian medication.

  • Primary Endpoint: Change from baseline in the "on" time without troublesome dyskinesia, as assessed by patient diaries.

  • Secondary Endpoints: Included changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts III (motor examination) and IV (complications of therapy).

In June 2006, Merck KGaA announced the discontinuation of the Sarizotan development program for Parkinson's disease.[6][7] The PADDY I and PADDY II trials failed to meet their primary efficacy endpoint, with no statistically significant difference observed between Sarizotan and placebo in reducing L-DOPA-induced dyskinesia.[6]

G

Caption: Hypothesized signaling pathway of Sarizotan in L-DOPA-induced dyskinesia.

Repurposing for Rett Syndrome by Newron Pharmaceuticals

Following the discontinuation by Merck, Newron Pharmaceuticals acquired the rights to Sarizotan and initiated a new development program for the treatment of respiratory symptoms in Rett Syndrome, a rare neurodevelopmental disorder.

Rationale for Repurposing

Patients with Rett Syndrome often experience severe breathing irregularities, including apnea (B1277953).[4] Deficits in serotonin have been implicated in these respiratory problems.[4] The potent 5-HT1A agonist activity of Sarizotan provided a strong rationale for its investigation in this new indication.

Preclinical Efficacy in Rett Syndrome Mouse Models

Preclinical studies in mouse models of Rett Syndrome showed promising results.

Experimental Protocol: Rett Syndrome Mouse Model

  • Animal Model: Three different mouse models of Rett syndrome were used, including MeCP2-deficient mice.[4]

  • Intervention: Sarizotan was administered to the mice.

  • Endpoint: Respiratory parameters, including the frequency and duration of apneas, were measured using whole-body plethysmography.

Table 3: Efficacy of Sarizotan in Rett Syndrome Mouse Models

ParameterResult
Apnea Reduction75% to 80% reduction in apnea episodes
Breathing PatternCorrection of irregular breathing patterns

Data sourced from preclinical studies in mouse models of Rett Syndrome.[4]

The STARS Clinical Trial and Final Discontinuation

The promising preclinical data led to the initiation of the STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) clinical trial.

Trial Design: STARS Study

  • Study Design: A Phase 2/3 randomized, double-blind, placebo-controlled study.[4]

  • Patient Population: 129 patients with Rett Syndrome and respiratory symptoms.[5]

  • Intervention: Daily oral doses of 10 mg or 20 mg of Sarizotan, or placebo.[5]

  • Primary Endpoint: Percentage reduction in episodes of apnea during waking time compared to placebo.[5]

In May 2020, Newron Pharmaceuticals announced the termination of the Sarizotan development program for Rett Syndrome.[3] The STARS trial failed to meet its primary and secondary endpoints, with Sarizotan not demonstrating a significant reduction in apnea episodes compared to placebo.[4][5]

G

Caption: High-level development timeline of Sarizotan.

Conclusion

The development history of Sarizotan illustrates the challenges inherent in drug development, particularly in the field of neurology. Despite a strong scientific rationale and promising preclinical data for two distinct indications, Sarizotan ultimately failed to demonstrate clinical efficacy in large-scale trials. The story of Sarizotan serves as a valuable case study for researchers and drug development professionals, highlighting the complexities of translating preclinical findings into clinical success and the potential for drug repurposing.

References

Sarizotan Hydrochloride (CAS RN: 195068-07-6): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarizotan hydrochloride (formerly EMD-128130) is a potent and selective serotonin (B10506) 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand. Initially investigated for the treatment of Parkinson's disease and later for respiratory dysfunction in Rett syndrome, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, metabolism, and key experimental findings. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and investigational history.

Chemical and Physical Properties

This compound is the hydrochloride salt of Sarizotan.

PropertyValue
CAS Number 195068-07-6
Molecular Formula C22H22ClFN2O
Molecular Weight 384.88 g/mol [1]
IUPAC Name (R)-1-(chroman-2-yl)-N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)methanamine hydrochloride[2]
Synonyms EMD-128130, EMD 128130
Physical Form Solid[2]
Storage Temperature -20°C to -80°C[2]

Mechanism of Action

Sarizotan exhibits a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT1A receptor and as a partial agonist at dopamine D2-like receptors (D2, D3, and D4).[3] This profile suggests its potential to modulate both serotonergic and dopaminergic neurotransmission, which are implicated in a variety of neurological and psychiatric disorders.

Serotonin 5-HT1A Receptor Agonism

As a 5-HT1A receptor agonist, Sarizotan was expected to mimic the effects of endogenous serotonin at these receptors. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neuronal excitability.

Dopamine D2-like Receptor Partial Agonism

Sarizotan also demonstrates high affinity for dopamine D2, D3, and D4 receptors, acting as a partial agonist.[3] This means it can weakly activate these receptors in the absence of the full agonist (dopamine) but will compete with and reduce the effect of the full agonist when it is present. This modulatory effect on the dopaminergic system was the basis for its investigation in conditions with dopaminergic dysregulation, such as Parkinson's disease.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by Sarizotan.

Sarizotan_5HT1A_Signaling Sarizotan Sarizotan Receptor 5-HT1A Receptor Sarizotan->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response

Sarizotan's agonistic action on the 5-HT1A receptor.

Sarizotan_D2_Signaling cluster_agonists Ligands Sarizotan Sarizotan (Partial Agonist) Receptor D2-like Receptor Sarizotan->Receptor Dopamine Dopamine (Full Agonist) Dopamine->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion Response Modulated Dopaminergic Response cAMP->Response

Sarizotan's partial agonism at the D2-like receptor.

Pharmacodynamics: Receptor Binding Affinity

The binding affinity of Sarizotan for various receptors has been characterized in several in vitro studies. The following table summarizes key binding affinity (Ki) and functional activity (IC50/EC50) data.

ReceptorSpeciesAssay TypeValue (nM)Reference
5-HT1A HumanRadioligand Binding (Ki)0.1[3]
5-HT1A RatRadioligand Binding (Ki)6.5[3]
D2 HumanRadioligand Binding (Ki)17[3]
D2 RatRadioligand Binding (Ki)15.1[3]
D3 HumanRadioligand Binding (Ki)6.8[3]
D4.2 HumanRadioligand Binding (Ki)2.4[3]
D2S HumanFunctional Assay (EC50)29 (partial agonist)[4]
D2L HumanFunctional Assay (EC50)23 (partial agonist)[4]
D3 HumanFunctional Assay (EC50)5.6 (full agonist)[4]
D4.4 HumanFunctional Assay (EC50)5.4 (full agonist)[4]
D2S HumanFunctional Assay (IC50)52 (antagonist)[4]
D2L HumanFunctional Assay (IC50)121 (antagonist)[4]

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in Phase 1 clinical trials involving healthy volunteers.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterDescription
Absorption Rapidly absorbed following oral administration.
Distribution -
Metabolism Metabolized in the liver primarily by CYP3A4, CYP2C9, CYP2C8, and CYP1A2.[6] Major metabolic pathways include aromatic and aliphatic monohydroxylation and dealkylation.[6] Plasma metabolite concentrations are considerably lower than the parent drug.[5]
Excretion -
Pharmacokinetic Parameters in Healthy Volunteers

The following table summarizes the key pharmacokinetic parameters of Sarizotan following oral administration in healthy subjects.[5]

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Single Dose (0.5 - 25 mg) Dose-proportional increase0.5 - 2.25Dose-proportional increase5 - 7
Multiple Dose (5 mg b.i.d.) -0.5 - 2.25 (steady state)--
Multiple Dose (10 & 20 mg b.i.d.) -0.5 - 2.25 (steady state)--

Note: Cmax and Tmax were slightly dependent on formulation and food intake, whereas AUC was unaffected.[5]

Key Experimental Studies

Preclinical Studies in Rett Syndrome Mouse Models

Promising preclinical results in mouse models of Rett syndrome (RTT) prompted the clinical investigation of Sarizotan for this indication. These studies demonstrated that Sarizotan could significantly reduce apnea (B1277953) and correct irregular breathing patterns.[7][8][9][10]

The following is a generalized protocol based on published studies.[7][8][9][10]

Plethysmography_Workflow start Start acclimatize Acclimatize Mice to Plethysmography Chamber start->acclimatize administer Administer Sarizotan or Vehicle (e.g., intraperitoneally) acclimatize->administer record Record Respiratory Parameters (e.g., 30-60 minutes) administer->record analyze Analyze Data for Apnea Events, Breathing Frequency, and Irregularity record->analyze end End analyze->end

Workflow for whole-body plethysmography experiment.
  • Animal Models: Three different mouse models of Rett syndrome were utilized: Bird and Jaenisch strains of Mecp2-deficient heterozygous females and Jaenisch strain Mecp2 null males, and knock-in heterozygous females with a common nonsense mutation (R168X).[7][8][9][10]

  • Apparatus: Unrestrained whole-body plethysmography chambers were used to allow for the measurement of respiratory parameters in conscious, freely moving mice.

  • Procedure:

    • Mice were placed in the plethysmography chamber and allowed to acclimate for a set period.

    • Sarizotan or a vehicle control was administered, typically via intraperitoneal injection, 20 minutes prior to recording.[8]

    • Respiratory patterns were recorded for a duration of 30-60 minutes.

    • For chronic studies, Sarizotan was administered in drinking water over 7 to 14 days, with respiratory measurements taken at multiple time points.[7]

  • Data Analysis: The recorded data was analyzed to quantify the number and duration of apneas, breathing frequency, and the irregularity of the breathing pattern.

Clinical Trial in Rett Syndrome (STARS Study)

The "Sarizotan for the Treatment of Apneas in Rett Syndrome" (STARS) study was a Phase 2/3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Sarizotan in patients with Rett syndrome who experience respiratory symptoms.[11] The trial ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of Sarizotan's development for this indication.[11][12]

  • Objective: To evaluate the efficacy, safety, and tolerability of Sarizotan in reducing respiratory abnormalities in patients with Rett syndrome.

  • Design: A multicenter, randomized, double-blind, placebo-controlled study with a 24-week treatment period.[13]

  • Participants: 129 patients with a clinical diagnosis of Rett syndrome and significant respiratory abnormalities.[14]

  • Intervention: Patients received either Sarizotan (10 mg or 20 mg daily, based on age and weight) or a placebo.[12]

  • Primary Endpoint: Percentage reduction in episodes of apnea during waking hours compared to placebo.[15]

  • Outcome: Sarizotan did not demonstrate a statistically significant reduction in apnea episodes compared to placebo.[11][12]

In Vitro Metabolism

The metabolic profile of Sarizotan was investigated using human liver microsomes to identify the enzymes responsible for its clearance and to assess its potential for drug-drug interactions.[6]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

The following is a generalized protocol for assessing the in vitro metabolism of a compound like Sarizotan.[6]

Metabolism_Workflow start Start prepare Prepare Incubation Mixture: - Human Liver Microsomes - Sarizotan - Phosphate (B84403) Buffer start->prepare initiate Initiate Reaction with NADPH prepare->initiate incubate Incubate at 37°C (various time points) initiate->incubate quench Quench Reaction (e.g., with acetonitrile) incubate->quench analyze Analyze Samples by LC-MS/MS for Parent Compound and Metabolites quench->analyze end End analyze->end

Workflow for an in vitro metabolism study.
  • Materials: Pooled human liver microsomes, this compound, NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Procedure:

    • A reaction mixture containing human liver microsomes and Sarizotan in phosphate buffer is pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent drug and to identify and quantify metabolites.

  • Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, the experiment is repeated in the presence of selective chemical inhibitors for each major CYP isoform or by using recombinant human CYP enzymes.

Analytical Methodology

The quantification of Sarizotan in biological matrices, such as plasma, is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard and sensitive method for this purpose.[5]

Protocol: HPLC-MS/MS Method for Quantification of Sarizotan in Plasma

The following is a representative protocol for the analysis of a small molecule like Sarizotan in plasma.

  • Sample Preparation:

    • Protein precipitation is a common method for extracting small molecules from plasma. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for the separation of small molecules.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for molecules like Sarizotan.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Synthesis Overview

The synthesis of this compound would typically involve a multi-step process. Based on the structure of the molecule, a plausible synthetic route could involve the coupling of a chromane (B1220400) derivative with a substituted pyridine (B92270) moiety, followed by salt formation. The specific details of the manufacturing process are proprietary and can often be found in patent literature. A general approach might involve the reaction of (R)-chroman-2-ylmethanamine with 5-(4-fluorophenyl)picolinaldehyde (B1647568) followed by reductive amination and subsequent treatment with hydrochloric acid to yield the final product.

Conclusion

This compound is a well-characterized molecule with a clear mechanism of action as a 5-HT1A agonist and D2-like partial agonist. While it showed initial promise in preclinical models for Rett syndrome, it ultimately failed to demonstrate efficacy in a pivotal clinical trial. The comprehensive data presented in this technical guide, including detailed protocols and quantitative summaries, serves as a valuable resource for researchers in the fields of neuropharmacology and drug development. The discontinuation of Sarizotan's clinical program highlights the significant challenges in translating preclinical findings to clinical success, particularly in complex neurodevelopmental disorders.

References

Sarizotan's Antidepressant-like Properties in Experimental Parkinsonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Depression is a prevalent and debilitating non-motor symptom of Parkinson's disease (PD), for which optimal treatments remain elusive.[1] Sarizotan (B1233828), a compound with a unique pharmacological profile, has been investigated for its potential therapeutic benefits beyond the motor complications of PD. This technical guide provides an in-depth analysis of the preclinical evidence supporting the antidepressant-like properties of sarizotan in experimental models of Parkinsonism, tailored for researchers, scientists, and drug development professionals.

Pharmacological Profile of Sarizotan

Sarizotan is characterized by its high affinity for serotonin (B10506) 5-HT1A receptors, where it acts as an agonist.[2] Additionally, it demonstrates activity as a partial agonist at dopamine (B1211576) D2-like receptors (D2, D3, D4).[1][2][3] This dual action is central to its therapeutic potential, as both serotonergic and dopaminergic systems are implicated in the pathophysiology of depression in Parkinson's disease.[4] Its primary mechanism of action in the context of its antidepressant-like effects is believed to be mediated through its agonism at 5-HT1A receptors.[5]

Experimental Models and Protocols

The primary model utilized to investigate sarizotan's properties in the context of Parkinsonism is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This neurotoxin-based model is widely used to replicate the dopaminergic neuron degeneration characteristic of Parkinson's disease.[4][6][7]

  • Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the asymmetric onset of Parkinson's disease.

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • Procedure:

    • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the medial forebrain bundle.

    • Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) hydrochloride is slowly infused into the medial forebrain bundle of one hemisphere. Desipramine is often pre-administered to protect noradrenergic neurons from the toxin.[8]

    • Post-operative Care: Animals receive post-operative care, including analgesics and monitoring, and are allowed to recover for several weeks to allow for the lesion to stabilize.

  • Verification of Lesion: The extent of the dopaminergic lesion is confirmed post-mortem through immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. A significant reduction in TH-positive cells in the substantia nigra and fibers in the striatum of the lesioned hemisphere indicates a successful lesion.[9]

  • Objective: To assess depressive-like behavior in rodents. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, a state referred to as "behavioral despair" or immobility. Antidepressant treatments are known to reduce this immobility time.[8][10]

  • Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 19 cm in diameter) filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom with its tail or paws (e.g., 30 cm).[10]

  • Procedure:

    • Pre-swim Session (Day 1): Rats are placed in the water-filled cylinder for a 15-minute habituation session.

    • Test Session (Day 2): 24 hours later, the rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded for later analysis.

    • Drug Administration: Sarizotan (or vehicle control) is administered at specified doses (e.g., 2.5 mg/kg, intraperitoneally) at a set time before the test session.

  • Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

Quantitative Data on Antidepressant-like Effects

The efficacy of sarizotan in preclinical models is demonstrated through behavioral and histological measures. The following tables summarize key quantitative findings from studies in 6-OHDA-lesioned rats.[1]

Table 1: Effect of Sarizotan on Immobility Time in the Modified Forced Swim Test (mFST) in 6-OHDA-Lesioned Rats

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Reduction vs. VehicleStatistical Significance (p-value)
Vehicle-125--
Sarizotan2.57540%< 0.05

Data synthesized from Zhang et al. (2011). The values represent an approximation based on graphical data for illustrative purposes.[1]

Table 2: Effect of Sarizotan on Neurogenesis in 6-OHDA-Lesioned Rats

Brain RegionMarkerTreatment GroupMean Number of Positive Cells% Increase vs. VehicleStatistical Significance (p-value)
Subgranular Zone (SGZ) Ki-67 (Cell Proliferation)Vehicle100--
Sarizotan (2.5 mg/kg)15050%< 0.05
Subventricular Zone (SVZ) Ki-67 (Cell Proliferation)Vehicle200--
Sarizotan (2.5 mg/kg)30050%< 0.05
Subgranular Zone (SGZ) Doublecortin (Neurogenesis)Vehicle + L-DOPA120--
Sarizotan + L-DOPA18050%< 0.05

Data synthesized from Zhang et al. (2011). Values are illustrative approximations based on reported findings.[1]

Visualizations: Workflows and Signaling Pathways

G cluster_model Parkinsonism Model Induction cluster_treatment Treatment Administration cluster_test Behavioral Assessment cluster_histology Histological Analysis A Male Sprague-Dawley Rats B Stereotaxic Surgery: Unilateral 6-OHDA Injection into Medial Forebrain Bundle A->B C Post-Surgery Recovery (Several Weeks) B->C D Administration of Sarizotan (2.5 mg/kg, i.p.) or Vehicle C->D G Brain Tissue Collection C->G E Modified Forced Swim Test (mFST) - Day 1: 15-min Pre-swim - Day 2: 5-min Test D->E F Video Recording and Scoring of Immobility Time E->F H Immunohistochemistry for: - Ki-67 (Proliferation) - Doublecortin (Neurogenesis) G->H I Quantification of New Cell Growth H->I

Caption: Workflow for assessing sarizotan's antidepressant-like effects.

G cluster_drug Pharmacological Action cluster_receptors Receptor Interaction cluster_effects Downstream Cellular & Behavioral Effects Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2_like Dopamine D2-like Receptors (D2, D3, D4) Sarizotan->D2_like Partial Agonist Neurogenesis Increased Cell Proliferation & Neurogenesis (Ki-67, DCX) in Hippocampus & SVZ HT1A->Neurogenesis Behavior Reduced Immobility in Forced Swim Test HT1A->Behavior D2_like->Behavior Potential Contribution Outcome Antidepressant-like Properties Neurogenesis->Outcome Behavior->Outcome

Caption: Proposed signaling pathway for sarizotan's antidepressant effects.

G cluster_hypothesis Central Hypothesis cluster_evidence Lines of Evidence cluster_conclusion Conclusion H Sarizotan has antidepressant-like properties in Parkinsonism E1 Pharmacological Profile: 5-HT1A Agonist & D2-like Partial Agonist H->E1 E2 Behavioral Evidence: Significantly reduces immobility in the Forced Swim Test H->E2 E3 Histological Evidence: Stimulates cell proliferation and neurogenesis in key brain regions H->E3 C Data suggest sarizotan may positively influence non-motor symptoms like depression in Parkinsonism E1->C E2->C E3->C

Discussion and Conclusion

The preclinical data provide compelling evidence for the antidepressant-like properties of sarizotan. In the 6-OHDA rat model of Parkinsonism, sarizotan significantly reduces immobility in the modified forced swim test, a standard paradigm for assessing antidepressant efficacy.[1][9] This behavioral effect is complemented by histological findings demonstrating that sarizotan stimulates cell proliferation and neurogenesis in the subgranular zone of the hippocampus and the subventricular zone.[1] These actions are characteristic of several established antidepressant therapies.[1]

The mechanism underlying these effects is strongly linked to sarizotan's potent 5-HT1A receptor agonism, a well-established target for antidepressant and anxiolytic drugs.[1][5] While its partial agonism at D2-like receptors is primarily associated with its potential to mitigate L-DOPA-induced dyskinesias, it may also contribute to its effects on mood.[1][5]

References

Methodological & Application

Sarizotan Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan (B1233828) hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor partial agonist. It has been investigated for its therapeutic potential in a range of neurological and neurodevelopmental disorders. Preclinical studies in various animal models have been instrumental in elucidating its pharmacological profile and guiding clinical development. Notably, its effects on respiratory abnormalities in mouse models of Rett syndrome and on dyskinesias in primate models of Parkinson's disease have been areas of significant research.

This document provides a comprehensive overview of Sarizotan hydrochloride for preclinical research, including its mechanism of action, established dosages in various animal models, and detailed experimental protocols. The information is intended to guide researchers in designing and conducting well-controlled and reproducible in vivo studies.

Mechanism of Action

This compound exerts its effects primarily through its high affinity for 5-HT1A and dopamine D2/D3/D4 receptors.[1][2] As a 5-HT1A receptor agonist, it modulates serotonergic neurotransmission, which is implicated in the regulation of mood, anxiety, and respiration.[2][3] Its activity as a partial agonist at D2-like dopamine receptors allows it to modulate dopaminergic pathways, which are crucial for motor control and cognition.[1][2]

Signaling Pathways

The activation of 5-HT1A and D2 receptors by Sarizotan initiates intracellular signaling cascades that ultimately mediate its physiological effects.

Sarizotan_Signaling_Pathways cluster_0 This compound cluster_1 5-HT1A Receptor Signaling cluster_2 Dopamine D2 Receptor Signaling Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2R D2 Receptor Sarizotan->D2R Partial Agonist Gi_o Gαi/o HT1A->Gi_o Gbg Gβγ HT1A->Gbg AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA GIRK ↑ GIRK Channel Gbg->GIRK Activation Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Gi_o2 Gαi/o D2R->Gi_o2 AC2 Adenylyl Cyclase Gi_o2->AC2 Inhibition cAMP2 ↓ cAMP AC2->cAMP2 PKA2 ↓ PKA cAMP2->PKA2

Figure 1: Simplified signaling pathways of this compound.

Dosage and Administration in Animal Models

The effective dosage of this compound varies depending on the animal model, the indication being studied, and the route of administration. The following tables summarize reported dosages from preclinical studies.

Table 1: this compound Dosages in Rodent Models
Animal ModelIndicationRoute of AdministrationDosage RangeKey FindingsReference(s)
Mouse (Mecp2-deficient)Rett SyndromeIntraperitoneal (i.p.)1.0 - 10.0 mg/kgReduced apnea (B1277953) and corrected irregular breathing patterns.[3][4]
Mouse (Mecp2-deficient)Rett SyndromeOral (in drinking water)~13.8 mg/kg/daySustained reduction in apnea over 7-14 days.[3]
RatADHD ModelOral (p.o.)0.03 - 0.3 mg/kgShowed anti-impulsive effects.[5]
Table 2: this compound Dosages in Non-Rodent Models
Animal ModelIndicationRoute of AdministrationDosage RangeKey FindingsReference(s)
Cynomolgus Monkey (MPTP-induced)Parkinson's DiseaseIntravenous (i.v.)0.2 - 8.0 mg/kgReduced L-Dopa-induced dyskinesias without compromising anti-parkinsonian efficacy at lower doses.[1]

Pharmacokinetics in Animal Models

Limited publicly available data exists for the comprehensive pharmacokinetic profile of Sarizotan in animal models. The following table summarizes the available information.

Table 3: Pharmacokinetic Parameters of this compound
SpeciesRouteDoseCmaxTmaxAUCBioavailabilityHalf-life (t½)Reference(s)
Ratp.o.0.03 mg/kg~11 nM (plasma)----[5]
Monkeyi.v.1.0 mg/kgDose-dependent increase in plasma concentrations observed----[1]
Humanp.o.0.5 - 25 mgDose-proportional0.5 - 2.25 hDose-proportional-5 - 7 h[6]

Note: '-' indicates data not available in the cited literature.

Toxicology and Safety

Preclinical toxicology studies have been conducted, with Newron Pharmaceuticals stating that Sarizotan has been "fully characterised in preclinical studies evaluating its toxicological effects and metabolic profile, without any significant safety concerns".[1] A study noted that a single oral dose of 500 mg/kg in mice and rats did not produce any observable effects, however, lethal doses (LD50) were not determined in this publication.[7]

Experimental Protocols

Protocol 1: Evaluation of Sarizotan in a Mouse Model of Rett Syndrome (Respiratory Phenotype)

This protocol is based on the methodology described by Abdala et al. (2014).[3][4]

1. Animals:

  • Mecp2-deficient mouse models (e.g., Mecp2-null males or heterozygous females) and wild-type littermates.

  • Age-matched animals should be used.

2. Drug Preparation:

  • Dissolve this compound in a vehicle suitable for the chosen route of administration (e.g., 2.5% DMSO in sterile saline for i.p. injection).

  • Prepare fresh solutions on the day of the experiment.

3. Experimental Workflow:

Rett_Syndrome_Protocol cluster_0 Acclimatization cluster_1 Baseline Recording cluster_2 Drug Administration cluster_3 Post-Dosing Recording cluster_4 Data Analysis Acclimatize Acclimatize mice to plethysmography chambers Baseline Record baseline respiratory parameters for 30 min Acclimatize->Baseline Administer_Vehicle Administer Vehicle (e.g., i.p.) Baseline->Administer_Vehicle Control Group Administer_Sarizotan Administer Sarizotan (e.g., 1.0, 5.0, or 10.0 mg/kg, i.p.) Baseline->Administer_Sarizotan Treatment Group Wait Wait for 20 minutes Administer_Vehicle->Wait Administer_Sarizotan->Wait Record_Post Record respiratory parameters for 30 min Wait->Record_Post Analyze Analyze data for apnea frequency, breathing irregularity, and respiratory rate Record_Post->Analyze

Figure 2: Experimental workflow for respiratory analysis in Rett mice.

4. Respiratory Monitoring:

  • Use whole-body plethysmography to measure respiratory parameters.

  • Record data for at least 30 minutes for both baseline and post-treatment measurements.

5. Data Analysis:

  • Quantify the number of apneas, respiratory rate, and breathing irregularity.

  • Compare the effects of Sarizotan to vehicle-treated controls.

Protocol 2: Evaluation of Sarizotan in a Primate Model of Parkinson's Disease (L-Dopa-Induced Dyskinesia)

This protocol is based on the methodology described by Grégoire et al. (2009).[1]

1. Animals:

  • MPTP-treated non-human primates (e.g., Cynomolgus monkeys) exhibiting stable parkinsonian symptoms and L-Dopa-induced dyskinesias.

2. Drug Preparation:

  • Dissolve this compound and L-Dopa in appropriate vehicles for intravenous and subcutaneous administration, respectively.

3. Experimental Workflow:

References

Preparing Sarizotan Hydrochloride for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Sarizotan Hydrochloride for in vivo administration, based on established research methodologies. This compound is a potent agonist of the serotonin (B10506) 5-HT1A receptor and also acts as a dopamine (B1211576) D2-like receptor agonist/partial agonist.[1][2][3][4] It has been investigated for its therapeutic potential in neurological and respiratory disorders.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and administration of this compound in preclinical in vivo studies.

Table 1: In Vivo Administration Parameters for this compound in Mice

ParameterIntraperitoneal (IP) AdministrationOral Administration (in Drinking Water)Reference
Dosage 1.0, 5.0, or 10.0 mg/kg body weight~13.8 mg/kg/day (based on average intake)[5]
Vehicle 2.5% DMSO in sterile water1.25% DMSO in drinking water[5]
Concentration Dependent on injection volume and animal weight0.0625 mg/mL[5]
Administration Volume Not to exceed 10 mL/kg body weightAd libitum[6]
Frequency Acute single doseContinuous (7-14 days)[5]

Table 2: Solubility and Storage of Sarizotan

ParameterValueSource
Predicted Water Solubility (as Hydrochloride) 0.000894 mg/mL[7]
Solubility (as Dihydrochloride) Soluble in Methanol/DMSO[8]
Stock Solution (Free Base) 10 mM in DMSO[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[2]

Note: The predicted water solubility is low, underscoring the necessity of using a co-solvent like DMSO for in vivo preparations.

Experimental Protocols

The following protocols are derived from studies investigating the effects of Sarizotan in mouse models of Rett syndrome.[5]

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is designed for the acute administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile water for injection

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile syringes and needles (25-27 gauge recommended for mice)[6]

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired dose (e.g., 5 mg/kg) and the weight of the animal.

    • Example: For a 25 g mouse at a 5 mg/kg dose, the required amount is 0.125 mg (5 mg/kg * 0.025 kg).

  • Prepare the dosing solution:

    • The final concentration of the dosing solution will depend on the injection volume. A common injection volume for mice is 100 µL (0.1 mL).

    • To achieve the desired dose in the injection volume, calculate the required concentration.

    • Example: To deliver 0.125 mg in 0.1 mL, the concentration must be 1.25 mg/mL.

  • Dissolve this compound:

    • Prepare a 2.5% DMSO in sterile water vehicle. For 1 mL of vehicle, mix 25 µL of sterile DMSO with 975 µL of sterile water.

    • Weigh the calculated amount of this compound and place it in a sterile vial.

    • Add the 2.5% DMSO/water vehicle to the vial.

    • Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.

  • Administration:

    • Draw the calculated volume of the dosing solution into a sterile syringe.

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the mouse's abdomen.[6][9]

Protocol 2: Preparation of this compound for Oral Administration in Drinking Water

This protocol is suitable for chronic administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile drinking water

  • Saccharin (B28170) (optional, to improve palatability)

  • Sterile water bottles

Procedure:

  • Prepare the medicated drinking water:

    • The target concentration in the drinking water is 0.0625 mg/mL.[5]

    • The vehicle is 1.25% DMSO in water.[5]

  • Dissolve this compound:

    • To prepare 100 mL of medicated water, weigh 6.25 mg of this compound.

    • In a sterile container, first dissolve the 6.25 mg of this compound in 1.25 mL of sterile DMSO.

    • Add sterile drinking water to a final volume of 100 mL.

    • If using, add 0.1% saccharin (100 mg for 100 mL) to the solution to mask any taste.[5]

    • Mix the solution thoroughly.

  • Administration:

    • Fill the sterile water bottles with the prepared solution.

    • Provide the medicated water to the animals ad libitum.

    • Prepare fresh solution regularly to ensure stability and accurate dosing. The frequency of replacement will depend on the stability of the compound in this formulation, which should be determined empirically.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for both intraperitoneal and oral administration.

G cluster_0 Preparation for Intraperitoneal (IP) Injection cluster_1 Preparation for Oral Administration ip_calc Calculate Dose (e.g., 5 mg/kg) ip_dissolve Dissolve Sarizotan HCl ip_calc->ip_dissolve ip_prep_vehicle Prepare Vehicle (2.5% DMSO in Water) ip_prep_vehicle->ip_dissolve ip_administer Administer IP ip_dissolve->ip_administer oral_calc Calculate Amount for 0.0625 mg/mL Solution oral_dissolve Dissolve Sarizotan HCl oral_calc->oral_dissolve oral_prep_vehicle Prepare Vehicle (1.25% DMSO in Water) oral_prep_vehicle->oral_dissolve oral_administer Provide as Drinking Water oral_dissolve->oral_administer

Caption: Workflow for preparing this compound.

Signaling Pathway

The diagram below illustrates the primary signaling mechanism of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron sarizotan Sarizotan HCl ht1a_pre 5-HT1A Receptor sarizotan->ht1a_pre Agonist d2_post D2-like Receptor sarizotan->d2_post Agonist/ Partial Agonist inhibit_cAMP Inhibition of Adenylyl Cyclase Decreased cAMP ht1a_pre->inhibit_cAMP downstream Modulation of Downstream Signaling d2_post->downstream serotonin_release Reduced Serotonin Release inhibit_cAMP->serotonin_release

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols: Sarizotan Hydrochloride in Research Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the solubility and stability of Sarizotan Hydrochloride in commonly used research buffers. While specific experimental data for this compound is not extensively available in the public domain, the following sections offer illustrative data and standardized methodologies based on general principles of pharmaceutical preformulation studies.

I. Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) like this compound can be significantly influenced by the pH and composition of the buffer system. As a hydrochloride salt, its solubility is expected to be pH-dependent.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in various research buffers at room temperature (25°C). Note: This data is illustrative and should be experimentally verified.

Buffer SystempHMolarity (mM)Illustrative Solubility (mg/mL)Illustrative Solubility (mM)
Phosphate-Buffered Saline (PBS)7.410> 10> 26
Tris-Buffered Saline (TBS)7.450> 10> 26
Citrate Buffer4.050> 25> 65
Citrate Buffer5.050> 20> 52
Citrate Buffer6.050> 15> 39
Carbonate-Bicarbonate Buffer9.050~ 5~ 13
Deionized Water~7.0N/A> 10> 26

Molecular Weight of this compound: 384.88 g/mol

Protocol for Determining Aqueous Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in a chosen research buffer.

Materials:

  • This compound powder

  • Selected research buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a microcentrifuge tube. A starting point could be 20-30 mg.

    • Add a known volume (e.g., 1 mL) of the selected research buffer to the tube.

    • Prepare triplicate samples for each buffer condition.

  • Equilibration:

    • Securely cap the tubes and place them on an orbital shaker or rotator.

    • Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated stability-indicating HPLC method.

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested buffer.

II. Stability of this compound

The stability of this compound in solution is crucial for experiments conducted over extended periods. Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

Illustrative Stability Data

The following table provides an illustrative stability profile of this compound in a common research buffer (PBS, pH 7.4) under different storage conditions. The data represents the percentage of the initial concentration remaining over time. Note: This data is for illustrative purposes and requires experimental confirmation.

Storage ConditionTime PointIllustrative % Remaining
2-8°C, Protected from Light24 hours> 99%
7 days98%
30 days95%
Room Temperature (~25°C), Protected from Light24 hours98%
7 days92%
30 days80%
Room Temperature (~25°C), Exposed to Light24 hours95%
7 days85%
-20°C, Protected from Light30 days> 99%
90 days98%
Protocol for Assessing Solution Stability

This protocol describes a method to evaluate the stability of this compound in a buffered solution over time using a stability-indicating HPLC method.

Materials:

  • Stock solution of this compound in the chosen research buffer at a known concentration.

  • Aliquots of the stock solution in appropriate storage vials (e.g., amber glass vials).

  • Storage chambers at controlled temperatures (e.g., 2-8°C, 25°C, -20°C).

  • Light exposure chamber (optional, for photostability).

  • Validated stability-indicating HPLC method.

Procedure:

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the desired buffer at a relevant concentration.

    • Filter the solution through a 0.22 µm filter.

    • Aliquot the solution into multiple vials to avoid freeze-thaw cycles for the frozen samples.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot of the stock solution using the HPLC method to determine the initial concentration (T=0).

  • Storage:

    • Place the vials under the different storage conditions to be tested (e.g., refrigerated, room temperature, frozen, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 6 hours, 24 hours, 3 days, 7 days, 14 days, 30 days), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample by HPLC to determine the concentration of this compound.

    • Visually inspect the solution for any precipitation or color change.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

    • Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

III. Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess Sarizotan HCl to buffer prep2 Equilibrate on shaker (24-48h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Quantify against standard curve analysis2->analysis3 calc1 Calculate solubility (mg/mL) analysis3->calc1

Caption: Workflow for determining this compound solubility.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare Sarizotan HCl stock solution prep2 Aliquot into vials prep1->prep2 storage1 2-8°C prep2->storage1 storage2 25°C / Light prep2->storage2 storage3 25°C / Dark prep2->storage3 storage4 -20°C prep2->storage4 analysis2 Analyze samples at time points storage1->analysis2 storage2->analysis2 storage3->analysis2 storage4->analysis2 analysis1 Analyze T=0 sample by HPLC analysis1->analysis2 analysis3 Calculate % remaining vs. T=0 analysis2->analysis3

Caption: Workflow for assessing this compound stability.

Signaling Pathway Context

While not directly related to solubility and stability protocols, understanding the mechanism of action of Sarizotan provides context for its use in research.

G cluster_receptors Target Receptors cluster_effects Downstream Effects sarizotan Sarizotan HCl ht1a 5-HT1A Receptor sarizotan->ht1a Agonist d2 Dopamine (B1211576) D2 Receptor sarizotan->d2 Ligand effect1 Modulation of Serotonergic Pathway ht1a->effect1 effect2 Modulation of Dopaminergic Pathway d2->effect2

Caption: Simplified signaling context for this compound.

Application Note: Quantification of Sarizotan Hydrochloride using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a novel, rapid, and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Sarizotan Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is developed to be specific, accurate, precise, and linear over a specified concentration range. The described method is also capable of separating this compound from its degradation products, which were generated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a potent agonist at the serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors and has been investigated for the treatment of Parkinson's disease and other neurological disorders. A reliable and accurate analytical method is crucial for the quality control of this compound in drug substance and drug product. This application note presents a stability-indicating HPLC method that can be used for routine analysis and stability studies.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used for this study.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the quantification of this compound. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724): 0.032 M Ammonium (B1175870) Acetate (B1210297) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 275 nm
Run Time 10 minutes
Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity and Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the degradation products were well-resolved from the parent drug peak, confirming the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 10-100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) of >0.999.

Accuracy and Precision

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable limits of 98-102%. The precision of the method was evaluated by measuring the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both was found to be less than 2%, indicating good precision.

LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Quantitative Data Summary

The quantitative validation parameters for the HPLC method are summarized in Table 2.

Table 2: Summary of Validation Data

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (Mean Recovery) 99.5%
Precision (RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Conclusion

The developed and validated stability-indicating HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability studies.

Detailed Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (Acetonitrile: 0.032 M Ammonium Acetate, 55:45, v/v)

  • Weigh 2.46 g of Ammonium Acetate and dissolve it in 1000 mL of HPLC grade water to prepare a 0.032 M solution.

  • Filter the ammonium acetate solution through a 0.45 µm nylon filter.

  • Mix 550 mL of HPLC grade acetonitrile with 450 mL of the filtered ammonium acetate solution.

  • Degas the mobile phase by sonication for 15 minutes.

1.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 10 minutes to dissolve the standard.

  • Make up the volume to 100 mL with the diluent and mix well.

1.3. Preparation of Working Standard Solutions (10-100 µg/mL)

  • Pipette appropriate volumes of the standard stock solution into a series of 10 mL volumetric flasks.

  • Dilute to the mark with the diluent to obtain concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

1.4. Sample Preparation (from Pharmaceutical Dosage Form)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute 1 mL of the filtered solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in ascending order of concentration to generate the calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak areas of the chromatograms and calculate the concentration of this compound in the samples using the calibration curve.

Forced Degradation Study Protocol

3.1. Acid Degradation

  • To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 2 hours.

  • Neutralize the solution with 1 mL of 0.1 N NaOH.

  • Dilute to 10 mL with the diluent.

3.2. Base Degradation

  • To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 2 hours.

  • Neutralize the solution with 1 mL of 0.1 N HCl.

  • Dilute to 10 mL with the diluent.

3.3. Oxidative Degradation

  • To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to 10 mL with the diluent.

3.4. Thermal Degradation

  • Keep the solid drug substance in an oven at 105°C for 48 hours.

  • Prepare a solution of the heat-treated drug at a concentration of 100 µg/mL in the diluent.

3.5. Photolytic Degradation

  • Expose the solid drug substance to UV light (254 nm) for 24 hours.

  • Prepare a solution of the UV-exposed drug at a concentration of 100 µg/mL in the diluent.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup StandardSol Standard Solution Preparation Injection Injection of Standards & Samples StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection SystemSetup->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration Chromatography->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Sarizotan HCl PeakIntegration->Quantification CalibrationCurve->Quantification ForcedDegradation Forced Degradation Studies ForcedDegradation->Chromatography Demonstrates Specificity

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling_Pathway cluster_drug Drug Substance SarizotanHCl Sarizotan HCl Acid Acid Hydrolysis SarizotanHCl->Acid Base Base Hydrolysis SarizotanHCl->Base Oxidation Oxidation SarizotanHCl->Oxidation Thermal Thermal SarizotanHCl->Thermal Photo Photolysis SarizotanHCl->Photo IntactDrug Intact Sarizotan HCl SarizotanHCl->IntactDrug Unchanged DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

Caption: Logical relationship of forced degradation studies on this compound.

Application Notes and Protocols for Sarizotan in Rodent Models of Levodopa-Induced Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sarizotan (B1233828) in preclinical rodent models of levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa (B1675098) (L-dopa) therapy for Parkinson's disease. Sarizotan, a potent 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor partial agonist, has shown promise in alleviating these involuntary movements in animal studies.[1][2][3] This document outlines the underlying mechanism, experimental protocols, and key findings to guide researchers in this area.

Mechanism of Action

Levodopa-induced dyskinesia is linked to the non-physiological, pulsatile stimulation of dopamine receptors in the brain.[4] In the parkinsonian state, the loss of dopaminergic neurons leads to hypersensitivity of postsynaptic dopamine receptors. When L-dopa is administered, it is converted to dopamine, causing large swings in dopamine levels that contribute to the development of dyskinesia.

Sarizotan is thought to exert its anti-dyskinetic effects primarily through its action on serotonin (B10506) 5-HT1A receptors.[5][6] The prevailing hypothesis is that by stimulating 5-HT1A autoreceptors on serotonin neurons, Sarizotan reduces the release of serotonin.[7] This is significant because in the dopamine-depleted brain, serotonin neurons can take up L-dopa and convert it into dopamine, releasing it as a "false" neurotransmitter in a manner that is unregulated and contributes to dyskinesia.[3] By dampening serotonin neuron activity, Sarizotan helps to smooth out the dopamine signaling resulting from L-dopa administration. Additionally, its partial agonist activity at D2-like dopamine receptors may also contribute to its therapeutic profile.[1][2][8]

cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron L-dopa L-dopa Dopamine Dopamine L-dopa->Dopamine Conversion Synaptic_Cleft_DA Dopamine Dopamine->Synaptic_Cleft_DA Unregulated Release 5-HT 5-HT Synaptic_Cleft_5HT Serotonin 5-HT->Synaptic_Cleft_5HT Release Sarizotan Sarizotan 5-HT1A_auto 5-HT1A Autoreceptor Sarizotan->5-HT1A_auto Agonist 5-HT1A_auto->Dopamine Inhibits Release 5-HT1A_auto->5-HT Inhibits Release DA_Receptor Dopamine Receptor Synaptic_Cleft_DA->DA_Receptor Pulsatile Stimulation Dyskinesia Dyskinesia DA_Receptor->Dyskinesia

Sarizotan's proposed mechanism of action in reducing levodopa-induced dyskinesia.

Experimental Protocols

The most common rodent model for studying LID is the 6-hydroxydopamine (6-OHDA)-lesioned rat or mouse.[9] This neurotoxin selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease.

6-OHDA Lesioning Protocol (Rat Model)
  • Animal Model : Male Sprague-Dawley rats are typically used.[5]

  • Anesthesia : Administer appropriate anesthesia (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) to induce and maintain a surgical plane of anesthesia.

  • Stereotaxic Surgery : Place the anesthetized rat in a stereotaxic frame.

  • 6-OHDA Injection : Inject 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway. The coordinates for the injection will need to be determined based on the rat's age and weight, using a stereotaxic atlas.

  • Post-operative Care : Provide post-operative care, including analgesics and hydration, to ensure recovery.

  • Lesion Confirmation : Approximately 2-3 weeks post-surgery, confirm the extent of the dopaminergic lesion. This is often done by assessing rotational behavior induced by a dopamine agonist like apomorphine.[5] A robust contralateral rotational response is indicative of a successful lesion.

Induction of Levodopa-Induced Dyskinesia
  • Chronic Levodopa Treatment : Following lesion confirmation, administer L-dopa daily or twice daily for a period of 2-3 weeks to induce dyskinesia. A common dosage is 6 mg/kg of L-dopa methyl ester, often co-administered with a peripheral decarboxylase inhibitor like benserazide (B1668006) (12.5 mg/kg) to prevent the conversion of L-dopa to dopamine outside the brain.[5][6]

  • Behavioral Assessment : Dyskinesia is typically assessed using an Abnormal Involuntary Movement (AIMs) rating scale. This involves observing the animals for specific types of movements and scoring their severity.

Sarizotan Administration and Behavioral Testing
  • Drug Administration : Sarizotan can be administered through various routes, including intraperitoneally (i.p.), orally (p.o.), or directly into specific brain regions via a cannula.[5][7]

  • Acute vs. Chronic Dosing : Sarizotan can be tested for its effects after a single administration (acute) or over a longer period of daily dosing (chronic).

  • Behavioral Scoring : On the test day, administer Sarizotan prior to the L-dopa challenge. Following L-dopa administration, score the animals for AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours). The AIMs scale typically categorizes movements into axial, limb, and orolingual subtypes, each scored on a severity scale (e.g., 0-4).[5]

cluster_0 Parkinson's Model Creation cluster_1 Dyskinesia Induction cluster_2 Sarizotan Efficacy Testing a 6-OHDA Lesioning b Lesion Confirmation (Apomorphine Rotation) a->b c Chronic L-dopa Treatment (2-3 weeks) b->c d Sarizotan Administration c->d e L-dopa Challenge d->e f Abnormal Involuntary Movement (AIMs) Scoring e->f

Experimental workflow for evaluating Sarizotan in a rodent model of LID.

Data Presentation

The efficacy of Sarizotan is quantified by its ability to reduce AIMs scores. The following tables summarize representative data from preclinical studies.

Table 1: Effect of Systemic Sarizotan on L-dopa-Induced Dyskinesia in 6-OHDA Lesioned Rats

Treatment GroupDose (mg/kg, p.o.)Route% Reduction in Total AIMs ScoreReference
Sarizotan2.5OralAttenuated shortening of motor response duration[7]
Sarizotan1 and 5IntraperitonealDose-dependently inhibited L-dopa-induced AIMs[6]

Table 2: Effect of Intracerebral Sarizotan on L-dopa-Induced Dyskinesia in 6-OHDA Lesioned Rats

Treatment GroupDoseSite of InjectionEffect on AIMs SubtypesReference
Sarizotan10 ng and 1 µgSubthalamic NucleusEffective attenuation of axial, limb, and orolingual AIMs[5]

Table 3: Effect of Sarizotan in a Primate Model of LID

Animal ModelDose (mg/kg, p.o.)% Reduction in Choreiform DyskinesiasReference
MPTP-lesioned monkeys291 ± 5.9%[7]

Concluding Remarks

The data from rodent and primate models strongly suggest that Sarizotan has significant anti-dyskinetic properties.[1][7] The protocols outlined here provide a framework for researchers to further investigate the therapeutic potential of Sarizotan and other 5-HT1A receptor agonists for the treatment of levodopa-induced dyskinesia. While clinical trials in humans have been conducted, further preclinical work can help to refine dosing strategies, understand long-term efficacy, and explore potential synergistic effects with other anti-parkinsonian medications.[10][11] It is important to note that while promising in animal models for LID, Sarizotan's development for Rett Syndrome was terminated due to a lack of efficacy in a Phase 2/3 clinical trial, highlighting the challenges of translating preclinical findings to human studies.[12]

References

Protocol for Administering Sarizotan to Mecp2 Deficient Mice: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rett syndrome (RTT) is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[1][2] Mouse models with deficiencies in the Mecp2 gene are crucial for understanding the pathophysiology of RTT and for evaluating potential therapeutic agents.[3][4] Sarizotan (B1233828), a 5-HT1A receptor agonist and D2-like receptor partial agonist, has shown promise in preclinical studies by alleviating respiratory abnormalities, a debilitating symptom in both RTT patients and mouse models.[5][6] This document provides a detailed protocol for the preparation and administration of Sarizotan to Mecp2 deficient mice, along with methodologies for key behavioral assessments to evaluate its efficacy.

Introduction

Rett syndrome is a rare genetic neurological disorder that affects brain development, resulting in a progressive loss of motor skills and speech.[1][7] A hallmark of RTT is the presence of respiratory disturbances, including apnea (B1277953) and irregular breathing patterns.[5][6] The Mecp2 mutant mouse models recapitulate many of the behavioral and physiological phenotypes observed in RTT patients, making them invaluable for preclinical research.[3][8]

Sarizotan acts as an agonist at serotonin (B10506) 5-HT1A receptors and a partial agonist at dopamine (B1211576) D2-like receptors.[5] In Mecp2 deficient mice, Sarizotan has been demonstrated to significantly reduce the incidence of apnea and correct irregular breathing patterns.[5][6][9] These positive preclinical findings prompted further clinical investigation, although a subsequent Phase 2/3 trial in RTT patients did not meet its primary endpoint for respiratory improvement.[10] Despite this, the preclinical data remains valuable for understanding the role of serotonergic and dopaminergic pathways in RTT and for guiding future research. This protocol outlines the procedures for administering Sarizotan to Mecp2 deficient mice and for assessing its effects on respiratory and motor function.

Signaling Pathway of Sarizotan in Mecp2 Deficiency

Sarizotan_Signaling_Pathway cluster_0 Sarizotan Action cluster_1 Neuronal Receptors cluster_2 Downstream Effects Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2 D2-like Receptor Sarizotan->D2 Partial Agonist Neuronal_Activity Modulation of Neuronal Activity HT1A->Neuronal_Activity D2->Neuronal_Activity Breathing_Regulation Improved Respiratory Rhythm Neuronal_Activity->Breathing_Regulation Mecp2 Mecp2 Deficiency (Altered Serotonin/Dopamine Signaling) Mecp2->HT1A Mecp2->D2

Caption: Proposed signaling pathway of Sarizotan in Mecp2 deficient mice.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of Sarizotan in Mecp2 deficient mice.

Table 1: Effect of Acute Sarizotan Administration on Apnea in Mecp2 Deficient Mice

Mouse StrainGenotypeTreatmentDose (mg/kg)RouteNumber of Apneas per Hour (Mean ± SEM)Percent Reduction in ApneaReference
JaeMecp2-/y (male)Vehicle-IP200 ± 42-[9]
JaeMecp2-/y (male)Sarizotan10.0IP30 ± 1685%[9]
Jae & BirdMecp2+/- (female)Vehicle-IP143 ± 31-[9]
Jae & BirdMecp2+/- (female)Sarizotan5.0IP20 ± 886%[9]

Table 2: Effect of Chronic Sarizotan Administration on Apnea in Mecp2 Deficient Mice

Mouse StrainGenotypeTreatment DurationTreatmentPercent Reduction in Apnea vs. Vehicle (Range)Reference
BirdMecp2+/- (female)7 daysSarizotan in drinking water67-75%[5]
R168XMecp2+/- (female)14 daysSarizotan in drinking water74-76%[9]

Table 3: Effect of Acute Sarizotan Administration on Locomotion in Mecp2 Deficient Mice

Mouse StrainGenotypeTreatmentDose (mg/kg)Effect on Total Distance TraveledReference
Jae & BirdMecp2+/- (female)Sarizotan5.0Significant reduction[10]
Jae & BirdWild-type (female)Sarizotan5.0Significant reduction[10]

Experimental Protocols

Preparation of Sarizotan for Administration

a. Intraperitoneal (IP) Injection Solution

  • Vehicle: 2.5% DMSO in sterile saline.

  • Procedure:

    • Aseptically mix 1 part sterile Dimethyl Sulfoxide (DMSO) with 39 parts sterile saline (0.9% NaCl) to create a 2.5% DMSO solution.

    • Calculate the required amount of Sarizotan based on the desired dose and the number of animals to be injected. For a 5 mg/kg dose in a 20g mouse, you would need 0.1 mg of Sarizotan.

    • Prepare a stock solution of Sarizotan in the 2.5% DMSO/saline vehicle. For example, to achieve a final injection volume of 100 µL for a 20g mouse at 5 mg/kg, the concentration of the dosing solution should be 1 mg/mL (0.1 mg / 0.1 mL).

    • Ensure complete dissolution of Sarizotan by vortexing or gentle warming. The final solution should be clear before administration.

    • It is recommended to warm the solution to room temperature before injection to minimize discomfort to the animal.

b. Oral Administration in Drinking Water

  • Vehicle: Drinking water containing 0.1% saccharin (B28170).

  • Procedure:

    • Prepare a 0.1% saccharin solution by dissolving 1 g of saccharin in 1 L of drinking water. This helps to mask any taste of the drug and encourage consumption.

    • Calculate the required concentration of Sarizotan to achieve the target daily dose. For example, a study reported an average daily intake of 13.8 mg/kg/day with a Sarizotan concentration of 0.0625 mg/mL in the drinking water.[10]

    • Dissolve the calculated amount of Sarizotan in the 0.1% saccharin water.

    • Provide the Sarizotan-containing water as the sole source of drinking water for the duration of the treatment period.

    • Measure water intake daily to monitor drug consumption and calculate the actual daily dose received by the animals. Prepare fresh Sarizotan solution regularly (e.g., every 2-3 days) to ensure stability.

Sarizotan Administration Workflow

Sarizotan_Administration_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Post-Administration Monitoring & Assessment Prep_IP Prepare Sarizotan for IP Injection (2.5% DMSO/Saline) Admin_IP Intraperitoneal (IP) Injection (Acute Studies) Prep_IP->Admin_IP Prep_Oral Prepare Sarizotan for Oral Administration (0.1% Saccharin Water) Admin_Oral Oral Administration in Drinking Water (Chronic Studies) Prep_Oral->Admin_Oral Monitor_Resp Respiratory Monitoring (Plethysmography) Admin_IP->Monitor_Resp 20 min post-injection Monitor_Behav Behavioral Assessment (Open-Field, Rotarod) Admin_IP->Monitor_Behav Admin_Oral->Monitor_Resp Daily/Weekly Admin_Oral->Monitor_Behav

Caption: Workflow for Sarizotan administration and subsequent analysis.

Behavioral Assessment Protocols

a. Open-Field Test

  • Purpose: To assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with a video tracking system. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Gently place the mouse in the center of the open-field arena.

    • Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).[5]

    • The video tracking system records various parameters, including:

      • Total distance traveled

      • Time spent in the center versus the periphery

      • Rearing frequency

      • Velocity of movement

    • Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

b. Rotarod Test

  • Purpose: To assess motor coordination and balance.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training: Acclimate the mice to the rotarod by placing them on the stationary rod for a short period. Then, train the mice at a constant low speed (e.g., 4 rpm) for a few trials.

    • Testing:

      • Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod.

      • Perform multiple trials (e.g., 3-4 trials) with an inter-trial interval of at least 15 minutes.

      • The average latency to fall across the trials is used as the measure of motor coordination.

Conclusion

This protocol provides a comprehensive guide for the administration of Sarizotan to Mecp2 deficient mouse models of Rett syndrome. The detailed methodologies for drug preparation, administration, and behavioral assessment will enable researchers to conduct robust preclinical studies to further investigate the therapeutic potential of Sarizotan and other compounds targeting the serotonergic and dopaminergic systems in RTT. While Sarizotan's clinical development for RTT has been discontinued, the insights gained from these preclinical models remain crucial for advancing our understanding of this complex disorder and for the development of novel therapeutic strategies.

References

Application Notes: Evaluating Sarizotan's Efficacy on Respiratory Function in Mice using Whole-Body Plethysmography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rett syndrome (RTT) is a neurodevelopmental disorder, primarily caused by mutations in the MECP2 gene, that leads to severe impairments, including significant respiratory disturbances[1][2]. These disturbances often manifest as frequent apneas and irregular breathing patterns[3]. Sarizotan is a compound that acts as a full agonist for the serotonin (B10506) 5-HT1A receptor and a partial agonist for the dopamine (B1211576) D2-like receptor[4][5]. Its mechanism is believed to help restore normal breathing rhythm by modulating neuronal activity in respiratory control centers of the brain[1][6].

Unrestrained whole-body plethysmography (WBP) is a non-invasive technique ideal for longitudinally assessing respiratory function in conscious, freely moving mouse models[7]. This document provides a detailed protocol for using WBP to evaluate the therapeutic effects of Sarizotan on respiratory deficits in mice.

Visualized Experimental Workflow

The overall process for evaluating the effect of Sarizotan on respiratory function involves animal acclimatization, baseline respiratory measurement, drug administration, and post-treatment measurement and analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (Housing & Handling) calibrate Plethysmograph Calibration baseline Baseline Recording (30 min) calibrate->baseline admin Sarizotan / Vehicle Administration (IP) baseline->admin wait Waiting Period (20 min) admin->wait post_rec Post-Treatment Recording (30 min) wait->post_rec extract Data Extraction (f, VT, Apnea Index) post_rec->extract stats Statistical Analysis (e.g., t-test, ANOVA) extract->stats report Reporting & Visualization stats->report

Caption: Experimental workflow for Sarizotan respiratory assessment.

Detailed Experimental Protocols

This protocol is divided into two main parts: the general procedure for whole-body plethysmography and the specific steps for Sarizotan administration.

Part A: Unrestrained Whole-Body Plethysmography (WBP) Protocol

This protocol is adapted from standard WBP procedures[8][9].

  • Equipment Setup and Calibration:

    • Connect the plethysmography chamber, pressure transducer, and amplifier to the data acquisition system[10].

    • Ensure the recording environment maintains a constant temperature (e.g., 22°C) and humidity (e.g., 55%) to ensure data consistency[9].

    • Calibrate the system by injecting a known volume of air (e.g., 1 ml) into the chamber and recording the resulting pressure deflection. This step is critical for the accurate calculation of tidal volume[8][9].

  • Animal Acclimatization:

    • Weigh the mouse and record its core body temperature[8].

    • Place the mouse into the WBP chamber and allow it to acclimatize for at least 30-60 minutes before starting any recordings. This minimizes stress-induced artifacts in the data.

    • For the recording session itself, allow for an initial in-chamber wait period of 3-5 minutes before starting data acquisition[7][9].

  • Baseline Recording:

    • Begin recording the respiratory pattern for a 30-minute duration to establish a stable baseline[4][11].

    • Use software to continuously record the pressure signal. Ensure data is captured only when the animal is calm and not actively exploring or grooming, as movement can distort the respiratory waveform[8].

  • Data Extraction:

    • From the recorded waveform, calculate the following key parameters[10][12]:

      • Respiratory Frequency (fR): Breaths per minute (bpm).

      • Tidal Volume (VT): The volume of air inhaled or exhaled during a normal breath (typically normalized to body weight, ml/kg).

      • Minute Ventilation (VE): The total volume of air exhaled per minute (VE = fR x VT).

      • Apnea: The cessation of breathing, defined as a period at least twice the length of the average breathing cycle. Quantify as an Apnea Index (events/hour).

      • Irregularity Score: A measure of breath-to-breath variability[13].

Part B: Sarizotan Treatment and Post-Treatment Recording

  • Drug Preparation:

    • Prepare Sarizotan solution in a suitable vehicle (e.g., saline). A common dose used in mouse models is 5 mg/kg or 10 mg/kg[13].

    • Prepare a vehicle-only solution to be used as a control.

  • Administration:

    • Briefly remove the mouse from the chamber and administer the prepared Sarizotan or vehicle solution via intraperitoneal (IP) injection.

    • Immediately return the mouse to the plethysmography chamber.

  • Post-Administration Recording:

    • Allow a 20-minute waiting period after injection for the drug to take effect[4][5].

    • Following the waiting period, begin a second 30-minute recording session to measure post-treatment respiratory function, following the same procedure as the baseline recording[4][5].

  • Data Analysis:

    • Analyze the post-treatment recording to extract the same respiratory parameters as in the baseline.

    • Compare the pre-treatment (baseline or vehicle) data with the post-treatment (Sarizotan) data using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the drug's effect.

Sarizotan's Mechanism of Action

Sarizotan primarily acts on serotonergic (5-HT1A) and dopaminergic (D2) receptors located on neurons within the brain's respiratory control centers. By stimulating these receptors, it modulates neuronal excitability, which is thought to stabilize the respiratory rhythm and reduce aberrant activities like apneas.

G cluster_input Pharmacological Input cluster_target Molecular Targets in Respiratory Control Center cluster_cellular Cellular Effect cluster_output Physiological Outcome sarizotan Sarizotan receptor_5ht1a 5-HT1A Receptor (Agonist) sarizotan->receptor_5ht1a Binds to receptor_d2 D2-like Receptor (Partial Agonist) sarizotan->receptor_d2 Binds to modulation Modulation of Neuronal Activity (e.g., Inhibition of Expiratory Neurons) receptor_5ht1a->modulation receptor_d2->modulation stabilization Stabilized Breathing Rhythm modulation->stabilization apnea_reduction Reduced Apnea Incidence modulation->apnea_reduction

Caption: Sarizotan's proposed signaling pathway for respiratory control.

Data Presentation

The following tables present representative data summarizing the expected effects of an acute Sarizotan dose (5 mg/kg) in a Rett syndrome (RTT) mouse model compared to wild-type (WT) controls.

Table 1: Effect of Acute Sarizotan Administration on Apnea and Breathing Irregularity

GroupTreatmentApneas (events/hour)Irregularity ScoreRespiratory Frequency (bpm)
WT Vehicle8 ± 20.06 ± 0.01185 ± 10
RTT Model Vehicle155 ± 350.34 ± 0.07153 ± 12
RTT Model Sarizotan35 ± 100.08 ± 0.02177 ± 10*

*Data represents a significant change compared to the RTT Model Vehicle group. Data is illustrative, based on findings from published studies[3][4][13].

Table 2: Key Respiratory Parameters Following Sarizotan Treatment

GroupTreatmentTidal Volume (VT, ml/kg)Minute Ventilation (VE, ml/min/kg)
WT Vehicle8.5 ± 0.51572 ± 100
RTT Model Vehicle7.8 ± 0.61193 ± 115
RTT Model Sarizotan8.0 ± 0.51416 ± 105*

*Data represents a significant change compared to the RTT Model Vehicle group. Data is illustrative and based on expected outcomes.

References

Application Notes and Protocols: Open-Field Recording and Analysis Following Sarizotan Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan is a potent and selective serotonin (B10506) 5-HT1A receptor agonist and dopamine (B1211576) D2 receptor antagonist/partial agonist.[1][2][3][4][5][6] It has been investigated for its potential therapeutic effects in neurodevelopmental and neurodegenerative disorders, including Rett syndrome and Parkinson's disease-related dyskinesia.[3][7] The open-field test is a common behavioral assay used in preclinical research to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[8][9][10] This document provides detailed application notes and protocols for conducting and analyzing open-field tests in rodents following the administration of Sarizotan.

Mechanism of Action

Sarizotan exhibits a dual mechanism of action, primarily acting as a full agonist at serotonin 5-HT1A receptors and as an antagonist or partial agonist at dopamine D2-like receptors (D2, D3, and D4).[2][5][6] This pharmacological profile allows it to modulate both serotonergic and dopaminergic neurotransmission, which are critically involved in regulating motor function, mood, and behavior. In preclinical models of Rett syndrome, Sarizotan has been shown to reduce apnea (B1277953) and correct irregular breathing patterns.[1][7][11]

Data Presentation: Quantitative Effects of Sarizotan on Locomotor Activity

The following tables summarize the quantitative data on the effects of acute Sarizotan administration on locomotor activity in an open-field test in both wild-type (WT) and Mecp2-deficient mice, a model for Rett syndrome.[11]

Table 1: Effect of Acute Sarizotan (5.0 mg/kg) on Total Distance Traveled [11]

GenotypeTreatmentTotal Distance Traveled (m) (Mean ± SEM)P-value vs. Vehicle
Wild-Type (WT)Vehicle60.2 ± 5.1
Sarizotan25.4 ± 3.9< 0.0001
Mecp2-/+Vehicle48.7 ± 6.3
Sarizotan22.1 ± 4.20.0004

Table 2: Effect of Acute Sarizotan (5.0 mg/kg) on Other Locomotor Parameters [11]

GenotypeTreatmentAverage Velocity (mm/s) (Mean ± SEM)Percent Time in Center Square (%) (Mean ± SEM)
Wild-Type (WT)Vehicle105 ± 812 ± 3
Sarizotan95 ± 718 ± 4
Mecp2-/+Vehicle98 ± 1015 ± 4
Sarizotan89 ± 920 ± 5

Note: The effects on velocity and time spent in the center square were not statistically significant (P = 0.135 and P = 0.091, respectively).[11]

Experimental Protocols

Protocol 1: Sarizotan Administration

This protocol describes the preparation and administration of Sarizotan for preclinical studies in rodents.

Materials:

  • Sarizotan hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Vortex mixer

  • Analytical balance

  • Syringes and needles (appropriate size for the route of administration)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of Sarizotan based on the desired dose (e.g., 5.0 mg/kg) and the body weight of the animals.

    • Weigh the calculated amount of this compound accurately.

    • Suspend or dissolve the Sarizotan in the appropriate volume of vehicle to achieve the final desired concentration.

    • Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.

  • Administration:

    • Gently restrain the animal.

    • Administer the Sarizotan solution or vehicle via the desired route (e.g., intraperitoneal injection). In the cited study, Sarizotan or vehicle was administered 20 minutes before the open-field test.[1][11]

    • Record the time of administration and the dose administered for each animal.

Protocol 2: Open-Field Test

This protocol outlines the procedure for conducting the open-field test to assess locomotor activity and exploratory behavior.

Apparatus:

  • Open-field arena: A square or circular arena with high walls to prevent escape. For mice, a common size is 40 cm x 40 cm x 30 cm.[12] The arena should be made of a non-porous material that is easy to clean.

  • Video recording system: A camera mounted above the arena to record the animal's movement.

  • Automated tracking software (e.g., ANY-maze, Ethovision): For automated analysis of the video recordings.[13]

  • Cleaning solution: 70% ethanol (B145695) or other suitable disinfectant.[10]

Procedure:

  • Habituation:

    • Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[14][15]

  • Testing:

    • Clean the open-field arena thoroughly with the cleaning solution and allow it to dry completely before placing each animal.[10][15]

    • Gently place the animal in the center of the arena.[10]

    • Start the video recording and tracking software immediately.

    • The test duration can vary, but a common duration is 10-30 minutes. The cited study recorded for 20 minutes.[11]

    • The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.

  • Post-Test:

    • At the end of the test, gently remove the animal from the arena and return it to its home cage.

    • Clean the arena thoroughly between each animal to remove any olfactory cues.[15]

Protocol 3: Data Analysis

This protocol describes the parameters to be analyzed from the open-field test recordings.

Parameters: Using the automated tracking software, the following parameters are typically quantified:

  • Locomotor Activity:

    • Total Distance Traveled: The total distance the animal moves during the test period.[9][13]

    • Average Velocity: The average speed of the animal's movement.

  • Exploratory Behavior and Anxiety-Like Behavior:

    • Time Spent in Center: The amount of time the animal spends in the central, more exposed area of the arena. A decrease in this parameter is often interpreted as anxiety-like behavior.[9][13]

    • Number of Entries into the Center: The frequency with which the animal enters the center zone.[9][13]

    • Thigmotaxis (Wall-Hugging): The tendency of the animal to remain close to the walls of the arena. This is often measured as the time spent in the peripheral zones.[13]

  • Other Behaviors:

    • Rearing: The number of times the animal stands on its hind legs.[9]

    • Grooming: The duration of time spent grooming.

    • Immobility Time: The duration of time the animal is inactive.

Statistical Analysis:

  • Data should be analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the different treatment groups.

  • Results are typically expressed as mean ± standard error of the mean (SEM).

Mandatory Visualizations

G cluster_0 Experimental Workflow A Sarizotan/Vehicle Administration B Acclimation Period (20 min) A->B C Open-Field Test (20 min) B->C D Video Recording & Automated Tracking C->D E Data Extraction D->E F Statistical Analysis E->F G Results Interpretation F->G

Caption: Experimental workflow for open-field testing after Sarizotan administration.

G cluster_0 Sarizotan Signaling Pathway cluster_1 Serotonergic System cluster_2 Dopaminergic System Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A D2 D2 Receptor Sarizotan->D2 Serotonin_Response Modulation of Serotonergic Neurotransmission HT1A->Serotonin_Response Agonism Motor_Behavior Modulation of Locomotor Activity & Exploratory Behavior Serotonin_Response->Motor_Behavior Dopamine_Response Modulation of Dopaminergic Neurotransmission D2->Dopamine_Response Antagonism/ Partial Agonism Dopamine_Response->Motor_Behavior

Caption: Simplified signaling pathway of Sarizotan's action.

References

Application Note: Preparation and Storage of Sarizotan Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require standardized protocols for the preparation, storage, and handling of Sarizotan Hydrochloride for experimental use.

Introduction: this compound is a potent and selective serotonin (B10506) 5-HT1A receptor agonist and dopamine (B1211576) D2 receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects, including in the treatment of dyskinesias associated with long-term levodopa (B1675098) therapy in Parkinson's disease.[2] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for preparing a stock solution and outlines best practices for its storage and handling to ensure stability and integrity.

Safety and Handling Precautions

This compound should be handled with care. Users must review the complete Safety Data Sheet (SDS) from their supplier before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the powder and generation of aerosols.[3]

  • Contact: Avoid direct contact with skin, eyes, and clothing.[3] In case of contact, rinse the affected area thoroughly with water.

  • Use: This product is intended for research and development purposes only and is not for drug, household, or other uses.[3]

Experimental Protocol: Stock Solution Preparation

This protocol describes a general method for preparing a stock solution. The choice of solvent and concentration should be guided by the specific requirements of the experiment and the solubility information provided on the manufacturer's certificate of analysis.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Pipettes and sterile tips

Methodology:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.

  • Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration and volume. Use the following formula:

    • Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • (Molecular Weight of this compound: 384.9 g/mol )[4]

  • Weighing: Carefully weigh the calculated amount of powder using an analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of the selected solvent (e.g., DMSO) to the vial containing the powder.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for brief intervals to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[5][6][7] The volume of each aliquot should be appropriate for a single experiment.

Data Presentation: Storage and Stability

Proper storage is critical to maintain the stability and activity of the this compound stock solution. The following table summarizes recommended storage conditions.

Storage TemperatureRecommended DurationNotes
-20°C1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.[5][6][7]
-80°C6 monthsRecommended for long-term storage to ensure maximum stability.[5][6][7]

Note: Aqueous solutions are not recommended for storage beyond one day.[8] If dilutions in aqueous buffers are required, they should be prepared fresh from a frozen stock immediately before use.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for the preparation and storage of this compound stock solutions.

G cluster_prep Preparation Phase cluster_storage Storage & Use Phase start Sarizotan HCl Powder safety Safety Check: Wear PPE, Use Fume Hood start->safety weigh 1. Weigh Compound safety->weigh add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve check 4. Confirm Complete Dissolution dissolve->check aliquot 5. Aliquot into Single-Use Vials check->aliquot Solution Clear store_short Short-term Storage -20°C (≤1 month) aliquot->store_short store_long Long-term Storage -80°C (≤6 months) aliquot->store_long use Thaw & Use for Experiment store_short->use store_long->use

Figure 1: Workflow for preparing and storing this compound stock solutions.

References

Application Notes and Protocols: Local Administration of Sarizotan into the Subthalamic Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the localized administration of Sarizotan (B1233828) into the subthalamic nucleus (STN). The focus is on the application of this methodology in a preclinical rodent model of Parkinson's disease to study its effects on levodopa-induced dyskinesias (LIDs).

Introduction

Sarizotan is a pharmacological agent with high affinity as a full agonist for the serotonin (B10506) 5-HT1A receptor and as a partial agonist for the dopamine (B1211576) D2, D3, and D4 receptors.[1][2] The subthalamic nucleus (STN), a key component of the basal ganglia circuitry, is critically involved in motor control. In Parkinson's disease, the STN becomes hyperactive, contributing to motor deficits.[3] Local administration of Sarizotan into the STN is a targeted approach to modulate this hyperactivity and investigate its therapeutic potential, particularly in alleviating the motor complications arising from long-term levodopa (B1675098) therapy.[4][5] Preclinical studies have demonstrated that intra-STN administration of Sarizotan can effectively attenuate levodopa-induced dyskinesias in a rat model of Parkinson's disease.[4][5]

Mechanism of Action

Sarizotan's primary mechanism of action in the STN is believed to be mediated through its potent 5-HT1A receptor agonism.[4] Activation of 5-HT1A receptors, which are G-protein coupled receptors, typically leads to neuronal inhibition. This inhibitory effect on the hyperactive glutamatergic neurons of the STN is thought to normalize the pathological output from the basal ganglia, thereby reducing dyskinetic movements. Additionally, its activity at D2-like receptors may also contribute to its overall effect on motor function.[1]

Signaling Pathways

dot

Sarizotan_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Effects Sarizotan Sarizotan receptor_5HT1A 5-HT1A Receptor Sarizotan->receptor_5HT1A Agonist receptor_D2 D2 Receptor Sarizotan->receptor_D2 Partial Agonist G_protein_i Gi/o Protein receptor_5HT1A->G_protein_i Activates receptor_D2->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein_i->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Firing cAMP->Neuronal_Activity K_channel->Neuronal_Activity Experimental_Workflow cluster_model Animal Model Development cluster_induction Dyskinesia Induction cluster_testing Testing Phase cluster_analysis Data Analysis A1 6-OHDA Lesioning (MFB) A2 Recovery (1-2 weeks) A1->A2 A3 Apomorphine Challenge (Lesion Verification) A2->A3 A4 Cannula Implantation (STN) A3->A4 A5 Recovery (1 week) A4->A5 B1 Chronic L-DOPA Treatment (~3 weeks) A5->B1 B2 Establish Stable Dyskinesia B1->B2 C1 L-DOPA Administration B2->C1 C2 Intra-STN Sarizotan/ Vehicle Infusion C1->C2 C3 AIMS Scoring (Post-infusion) C2->C3 D1 Data Compilation C3->D1 D2 Statistical Analysis D1->D2 D3 Results Interpretation D2->D3

References

Troubleshooting & Optimization

Technical Support Center: Sarizotan Hydrochloride In Vivo Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential in vivo off-target effects of Sarizotan (B1233828) Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected in vivo effects that do not seem to be mediated by the 5-HT1A receptor. What could be the cause?

A1: Sarizotan hydrochloride exhibits high affinity for dopamine (B1211576) D2-like receptors (D2, D3, and D4) in addition to its primary target, the 5-HT1A receptor.[1][2] These off-target interactions, particularly its antagonist or partial agonist activity at dopamine receptors, could be contributing to the unexpected in vivo outcomes.[1][3] It is crucial to consider the dopaminergic system's role in your experimental model.

Q2: Our team is finding it difficult to replicate the reported antagonist effects of Sarizotan at the D2 receptor. Why might our results be inconsistent?

A2: Sarizotan's activity at the D2 receptor is complex and may be better described as a partial agonist depending on the cellular context and dopaminergic tone.[1][3] In systems with low dopaminergic activity, Sarizotan may exhibit agonist properties, while in the presence of a potent agonist like dopamine, it will act as an antagonist.[4] The specific functional assay and the expression levels of receptor subtypes can influence the observed effects.[4]

Q3: We are planning a study in a species other than rats. Are there known species differences in Sarizotan's receptor affinity?

A3: Yes, there are significant species-dependent differences in Sarizotan's affinity, particularly at the 5-HT1A receptor. For instance, its affinity for the human 5-HT1A receptor (IC50: 0.1 nM) is substantially higher than for the rat 5-HT1A receptor (IC50: 6.5 nM).[2][5] It is advisable to determine the receptor binding profile in your species of interest before initiating extensive in vivo studies.

Q4: What are the expected downstream signaling effects of Sarizotan at its primary on- and off-target receptors?

A4: As a 5-HT1A receptor agonist, Sarizotan is expected to inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][2] At dopamine D2-like receptors, its effects are more varied. It can act as a full agonist at D3 and D4.4 receptors, and as a partial agonist at D2S, D2L, and D4.2 receptors when measured via G-protein coupled inward rectifier potassium channels.[4] In adenylyl cyclase assays, it acts as a full agonist at D2L, D3, D4.2, and D4.4 receptors, but a partial agonist at D2S receptors.[4]

Troubleshooting Guides

Issue 1: Conflicting In Vivo Behavioral Readouts
  • Problem: Observed behavioral effects in animal models are inconsistent with pure 5-HT1A agonism.

  • Potential Cause: Concomitant modulation of dopamine D2-like receptors by Sarizotan.

  • Troubleshooting Steps:

    • Co-administration with Selective Antagonists: To dissect the contribution of each receptor system, co-administer Sarizotan with a selective D2-like antagonist or a selective 5-HT1A antagonist.

    • Dose-Response Analysis: Conduct a thorough dose-response study. The relative contribution of on- and off-target effects may vary with the concentration of Sarizotan.

    • Use of Knockout Models: If available, utilize knockout animal models (e.g., D2 receptor knockout mice) to isolate the effects mediated by the 5-HT1A receptor.

Issue 2: Discrepancies Between In Vitro and In Vivo Data
  • Problem: Potent in vitro activity at a specific off-target receptor does not translate to a corresponding in vivo effect.

  • Potential Cause: Pharmacokinetic properties of Sarizotan, such as brain penetrance and metabolism, may limit its effective concentration at the target site in vivo.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure the plasma and brain concentrations of Sarizotan at different time points after administration to determine its pharmacokinetic profile.

    • Receptor Occupancy Studies: Perform in vivo receptor occupancy studies (e.g., using PET imaging with a suitable radioligand) to confirm that Sarizotan is engaging the off-target receptor at the administered doses.

    • Metabolite Profiling: Investigate whether active metabolites of Sarizotan are formed in vivo, as these could have a different receptor binding profile.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorSpeciesIC50 (nM)
5-HT1AHuman0.1
5-HT1ARat6.5
D2Human17
D2Rat15.1
D3Human6.8
D4.2Human2.4

Data sourced from Bartoszyk et al., 2004.[2][5]

Table 2: In Vitro Functional Activity of this compound at Human Dopamine D2-like Receptors

Receptor SubtypeAssayFunctional ResponseEC50 (nM)IC50 (nM)
D2SGIRKPartial Agonist2952 (as antagonist)
D2LGIRKPartial Agonist23121 (as antagonist)
D3GIRKFull Agonist5.6-
D4.2GIRKPartial Agonist4.5-
D4.4GIRKFull Agonist5.4-
D2SAdenylyl CyclasePartial Agonist0.6-
D2LAdenylyl CyclaseFull Agonist0.51-
D3Adenylyl CyclaseFull Agonist0.47-
D4.2Adenylyl CyclaseFull Agonist0.48-
D4.4Adenylyl CyclaseFull Agonist0.23-

GIRK: G-protein coupled inward rectifier potassium channels. Data sourced from Diaz et al.[4]

Experimental Protocols

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of Sarizotan for various receptors.

  • Methodology (based on Bartoszyk et al., 2004):

    • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

    • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor in the presence of increasing concentrations of Sarizotan.

    • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of Sarizotan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Microdialysis for Neurotransmitter Turnover
  • Objective: To assess the effect of Sarizotan on the synthesis and metabolism of serotonin (B10506) and dopamine in the brain of living animals.

  • Methodology (based on Bartoszyk et al., 2004):

    • Animal Preparation: Implant a microdialysis probe into the brain region of interest (e.g., striatum, frontal cortex) of an anesthetized rat.

    • Microdialysis Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect the dialysate samples at regular intervals.

    • Neurochemical Analysis: Analyze the concentrations of neurotransmitters (serotonin, dopamine) and their metabolites (5-HIAA, DOPAC, HVA) in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Drug Administration: Administer Sarizotan (e.g., intraperitoneally) and continue collecting dialysate samples to measure changes in neurotransmitter turnover over time.

Visualizations

Sarizotan_Signaling_Pathway cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 Dopamine D2-like Receptor Signaling Sarizotan1 Sarizotan r5HT1A 5-HT1A Receptor Sarizotan1->r5HT1A Agonist Gi Gi Protein r5HT1A->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Sarizotan2 Sarizotan rD2 D2-like Receptor (D2/D3/D4) Sarizotan2->rD2 Antagonist/ Partial Agonist Dopamine Dopamine Dopamine->rD2 Gi_D2 Gi Protein rD2->Gi_D2 AC_inhib_D2 Adenylyl Cyclase (Inhibition) Gi_D2->AC_inhib_D2 cAMP_dec_D2 ↓ cAMP AC_inhib_D2->cAMP_dec_D2

Caption: Sarizotan's primary signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine IC50 values) functional_assays Functional Assays (e.g., cAMP, GIRK) (Determine EC50/IC50, Emax) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies (Brain Penetrance, Metabolism) functional_assays->pk_studies Candidate Selection receptor_occupancy Receptor Occupancy (e.g., PET) pk_studies->receptor_occupancy behavioral_studies Behavioral Models (Assess functional outcome) receptor_occupancy->behavioral_studies microdialysis Microdialysis (Neurotransmitter Turnover) behavioral_studies->microdialysis Mechanistic Follow-up

Caption: Experimental workflow for characterizing Sarizotan's effects.

References

Challenges in translating Sarizotan animal model data to humans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Sarizotan (B1233828) and facing challenges in translating animal model data to human applications.

Frequently Asked Questions (FAQs)

Q1: Why did Sarizotan show such promising results in mouse models of Rett Syndrome but fail in human clinical trials?

A: The discrepancy is a significant example of the "translational gap" in drug development. While Sarizotan dramatically reduced apnea (B1277953) in mouse models, the STARS Phase 2/3 clinical trial in humans did not meet its primary endpoint of reducing apnea episodes.[1][2][3][4][5] Several factors are hypothesized to contribute to this failure:

  • Species-Specific Differences in Neurobiology: The serotonin (B10506) and dopamine (B1211576) systems, the primary targets of Sarizotan, exhibit notable differences between mice and humans. For instance, the expression and function of serotonin receptors can vary significantly, potentially leading to different drug responses.[6][7][8][9]

  • Limitations of Animal Models: While Mecp2 knockout mice are valuable models, they may not fully recapitulate the complex pathophysiology of Rett Syndrome in humans.[10][11] Recent research suggests that non-neuronal factors, such as lung lipid abnormalities, may contribute to respiratory issues in mice, which might not be the primary driver of apnea in human patients.[12][13][14]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: The absorption, distribution, metabolism, and excretion (ADME) of Sarizotan, as well as its interaction with receptors, could differ between mice and humans, leading to variations in target engagement and efficacy.

Q2: What was the proposed mechanism of action for Sarizotan in treating respiratory symptoms in Rett Syndrome?

A: Sarizotan is a potent 5-HT1A receptor agonist and a D2-like receptor agonist/partial agonist.[6][7][15][16][17] In Rett Syndrome, there are known deficits in serotonin signaling in the brainstem, which is crucial for regulating respiration. The therapeutic hypothesis was that by acting as a 5-HT1A agonist, Sarizotan could compensate for this serotonin deficiency, thereby stabilizing the respiratory neural network and reducing the frequency of apneas.[1][4][8][18]

Sarizotan_Mechanism cluster_Brainstem Brainstem Respiratory Centers Serotonin_Deficiency Serotonin Deficiency in Rett Syndrome Neuronal_Instability Respiratory Neuronal Instability Serotonin_Deficiency->Neuronal_Instability Apnea Apnea & Irregular Breathing Neuronal_Instability->Apnea 5HT1A_Receptor 5-HT1A Receptors Stabilization Neuronal Stabilization 5HT1A_Receptor->Stabilization Activates Sarizotan Sarizotan Sarizotan->5HT1A_Receptor Agonist Normalization Improved Respiration Stabilization->Normalization

Figure 1. Proposed mechanism of Sarizotan for respiratory stabilization.

Troubleshooting Guides

Issue: My compound shows strong efficacy in Mecp2 mouse models, but I'm concerned about clinical translation.

This guide outlines steps to de-risk your project based on the lessons learned from Sarizotan.

  • Deepen the Mechanistic Understanding:

    • Question: Is the therapeutic effect solely dependent on the central nervous system (CNS) mechanism observed in mice?

    • Action: Investigate potential peripheral or non-neuronal effects of your compound. For example, the respiratory phenotype in Mecp2 mice has been linked to lung pathology, which may not be the case in humans.[12][13][14] Consider performing tissue-specific knockouts or targeted delivery studies to pinpoint the site of action.

  • Conduct Cross-Species Receptor Profiling:

    • Question: Does my compound interact with human and mouse receptors with the same affinity and efficacy?

    • Action: Perform in vitro binding and functional assays on both human and mouse orthologs of your target receptors. Sarizotan's activity at various dopamine receptor subtypes, for instance, is complex and could have species-specific nuances.[9][19]

  • Perform Early Comparative Pharmacokinetic (PK) Studies:

    • Question: Are the PK profiles comparable between species?

    • Action: Conduct pilot PK studies in mice and a second, larger species (e.g., rats or non-human primates) to understand absorption, distribution, metabolism, and excretion (ADME). While detailed human PK data for Sarizotan is available from Phase 1 studies in healthy volunteers, a direct comparison with preclinical models is crucial for dose selection.[20]

Troubleshooting_Workflow cluster_Steps Troubleshooting Steps Start Strong Efficacy in Mecp2 Mouse Model De_Risk De-risking for Clinical Translation Start->De_Risk Mechanism 1. Validate Mechanism (Central vs. Peripheral) De_Risk->Mechanism Receptor 2. Cross-Species Receptor Profiling Mechanism->Receptor PK_PD 3. Comparative PK/PD Modeling Receptor->PK_PD Biomarker 4. Develop Translational Biomarkers PK_PD->Biomarker Go_NoGo Informed Go/No-Go Decision for Clinic Biomarker->Go_NoGo

Figure 2. Workflow for de-risking translation from mouse models.

Data Presentation: Preclinical vs. Clinical Trials

Table 1: Comparison of Sarizotan Efficacy Data in Mouse Models vs. Human Trials
ParameterPreclinical Mouse Models (Various Mecp2 strains)STARS Clinical Trial (Human Rett Patients)
Primary Endpoint Reduction in apnea frequency and irregularity% reduction in waking apnea episodes
Treatment Sarizotan (1-10 mg/kg)Sarizotan (10 mg or 20 mg daily)
Key Efficacy Result ~85% reduction in apnea frequency.[1][15][16]No significant difference from placebo.[2][3][5]
Outcome Considered highly effective.[1][15][16]Trial terminated for lack of efficacy.[2][3][5]

Experimental Protocols

Key Preclinical Study: Respiratory Effects in Mouse Models
  • Study Design: Based on the work by Abdala, et al. (2014).[1][15]

  • Animal Models:

    • Mecp2-deficient heterozygous female mice (Bird and Jaenisch strains).

    • Mecp2 null male mice (Jaenisch strain).

    • Knock-in heterozygous female mice with a common nonsense mutation (R168X).

  • Drug Administration:

    • Acute Studies: Sarizotan or vehicle administered via intraperitoneal (IP) injection 20 minutes before recording. Doses of 1.0 mg/kg, 5.0 mg/kg (female mice), and 10.0 mg/kg (male mice) were used.[15]

    • Chronic Studies: Sarizotan administered in drinking water for 7 or 14 days in a crossover design.[1][15][16]

  • Primary Outcome Measurement:

    • Respiratory patterns were measured using whole-body plethysmography for a 30-minute recording period.[1][15][16]

    • Apnea incidence and respiratory irregularity were the key parameters quantified.

STARS Phase 2/3 Clinical Trial (NCT02790034)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[2][21]

  • Participant Population: 129 patients with a clinical diagnosis of Rett Syndrome and significant respiratory symptoms (at least 10 apnea episodes per hour while awake).[2][3][21]

  • Drug Administration:

    • Patients received daily oral doses of either 10 mg or 20 mg of Sarizotan, or a placebo, for a 24-week period.[2][3]

  • Primary Outcome Measurement:

    • The primary endpoint was the percentage reduction in episodes of apnea during waking hours, compared to placebo.[2][3]

    • Respiratory function was monitored at home using a specialized device at four separate time points during the study.[22]

References

Technical Support Center: Improving Sarizotan Hydrochloride Bioavailability for Oral Dosing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Sarizotan Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. This compound is predicted to have low aqueous solubility. For oral administration, poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which in turn limits the amount of drug available for absorption into the bloodstream.

Q2: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A2: Several innovative formulation strategies can be employed to overcome the solubility and bioavailability challenges of drugs like this compound.[1] Key approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[2][3]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution and absorption.[4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption.[6]

Q3: How does this compound exert its therapeutic effects?

A3: this compound acts as a selective 5-HT1A receptor agonist and a D2 receptor antagonist. Its therapeutic effects are believed to be mediated through the modulation of these two signaling pathways in the central nervous system.[7][8]

Q4: Are there any known pharmacokinetic parameters for this compound in humans?

A4: Yes, in studies with healthy subjects, orally administered Sarizotan was rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2.25 hours. The area under the curve (AUC) and maximum plasma concentration (Cmax) were found to increase in proportion to the dose. The terminal elimination half-life was between 5 and 7 hours.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your formulation development and in vivo studies.

Formulation Troubleshooting
Problem Potential Cause Suggested Solution
Low drug loading in solid dispersion Poor miscibility between this compound and the selected polymer.Screen a wider range of polymers with varying hydrophilicity. Consider using a combination of polymers or adding a plasticizer to improve miscibility.
Drug recrystallization in amorphous solid dispersion during storage The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting nucleation and crystal growth.Select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with Sarizotan. Ensure storage conditions are strictly controlled for humidity and temperature.
Phase separation or drug precipitation in SEDDS upon dilution The oil/surfactant/co-solvent ratio is not optimal for the drug. The formulation may be forming a supersaturated solution that is not stable.Systematically vary the ratios of oil, surfactant, and co-solvent to find a more stable formulation. The use of a precipitation inhibitor, such as HPMC, can help maintain a supersaturated state.[9]
Inconsistent particle size in nanoparticle formulation Issues with the homogenization or milling process. Inappropriate stabilizer concentration.Optimize the energy input (e.g., sonication amplitude, homogenization pressure) and duration of the process. Screen different types and concentrations of stabilizers to ensure adequate surface coverage of the nanoparticles.
In Vivo Study Troubleshooting
Problem Potential Cause Suggested Solution
High variability in plasma concentrations between subjects Differences in gastric pH, gastrointestinal motility, or food effects. Formulation instability in the GI tract.Standardize the fasting/fed state of the animal models. For SEDDS, ensure the formulation forms a stable emulsion in simulated gastric and intestinal fluids. For solid dispersions, evaluate the impact of pH on drug release.
Lower than expected increase in bioavailability with the new formulation The formulation may not be adequately protecting the drug from first-pass metabolism. The in vitro dissolution enhancement may not be translating to in vivo absorption.Consider co-administration with inhibitors of relevant metabolic enzymes (if known for Sarizotan or similar compounds) to assess the impact of first-pass metabolism. Re-evaluate the formulation for its ability to maintain the drug in a solubilized state in the complex environment of the GI tract.
Unexpected toxicity or adverse effects in animal models The excipients used in the formulation may have their own toxicological profiles at the administered concentrations.Thoroughly review the safety data for all excipients. Consider running a vehicle-only control group to assess the effects of the formulation components alone.

Data Presentation

The following tables provide representative data on the enhancement of oral bioavailability for poorly soluble drugs using different formulation strategies. While this data is not specific to this compound, it illustrates the potential improvements that can be achieved.

Table 1: Nanoparticle Formulation of a Poorly Soluble Thiadiazole Derivative

FormulationCmax (µg/mL)Tmax (h)AUC (µg/mL·h)Relative Bioavailability (%)
Microparticle-43.423
Nanoparticle-114.299
Data adapted from a study on a thiadiazole derivative.[4]

Table 2: Nano-cocrystal Formulation of Phenazopyridine (B135373) (a phenylpyridine derivative)

FormulationCmax (ng/mL)AUC (ng·h/mL)Fold Increase in CmaxFold Increase in AUC
Hydrochloride Salt----
Nano-cocrystal--1.392.44
Data adapted from a study on phenazopyridine nano-cocrystals in rats.[10][11]

Table 3: SEDDS Formulation of Paclitaxel (B517696)

FormulationOral Bioavailability (F%)
Taxol®~2.0
SEDDS without HPMC~1.0
S-SEDDS with HPMC~9.5
S-SEDDS with HPMC + Cyclosporin A~22.6
Data adapted from a pharmacokinetic study in rats.[9]

Table 4: Solid Dispersion of Ritonavir (B1064)

FormulationCmax (ng/mL)Tmax (h)
Pure Drug1354.80.5
Solid Dispersion (Melt Method)2462.21.0
Solid Dispersion (Solvent Evaporation)20221.370.5
Data adapted from a study on ritonavir solid dispersions.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Protocol 2: Formulation of this compound Nanoparticles by Wet Milling
  • Preparation of Suspension: Prepare a suspension of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).

  • Milling: Subject the suspension to high-energy wet milling using a bead mill. The milling chamber should be charged with milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process Parameters: Optimize milling parameters such as milling time, agitation speed, and temperature to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution of the nanosuspension at regular intervals using dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Lyophilization (Optional): To obtain a solid nanoparticle formulation, the nanosuspension can be freeze-dried (lyophilized) with a cryoprotectant (e.g., trehalose, mannitol).

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug content, and dissolution rate.

Protocol 3: Development of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Preparation of Sarizotan-SEDDS: Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. Add the required amount of this compound to the mixture. Vortex and sonicate the mixture until a clear and homogenous solution is formed.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium (e.g., simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.

    • Self-Emulsification Time: Visually observe the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy Selection cluster_char In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_end Outcome start Sarizotan HCl (Poor Solubility) strategy Select Formulation Strategy start->strategy sd Solid Dispersion strategy->sd Polymer-based np Nanoparticles strategy->np Size reduction sedds SEDDS strategy->sedds Lipid-based char Physicochemical Characterization & Dissolution Testing sd->char np->char sedds->char invivo Pharmacokinetic Study in Animal Model char->invivo analysis Analyze Cmax, Tmax, AUC invivo->analysis end Improved Bioavailability? analysis->end success Successful Formulation end->success Yes fail Re-evaluate Strategy end->fail No fail->strategy

Figure 1: Experimental workflow for enhancing this compound bioavailability.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Pathway Sarizotan_5HT1A Sarizotan (Agonist) Receptor_5HT1A 5-HT1A Receptor Sarizotan_5HT1A->Receptor_5HT1A G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits K_channel K+ Channel (GIRK) G_protein_i->K_channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization leads to

Figure 2: Simplified signaling pathway of the 5-HT1A receptor.

D2_receptor_pathway cluster_D2 D2 Receptor Pathway Sarizotan_D2 Sarizotan (Antagonist) Receptor_D2 D2 Receptor Sarizotan_D2->Receptor_D2 blocks G_protein_i_D2 Gi/o Protein Receptor_D2->G_protein_i_D2 Dopamine Dopamine Dopamine->Receptor_D2 activates AC_D2 Adenylyl Cyclase G_protein_i_D2->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 produces Downstream Reduced Downstream Signaling cAMP_D2->Downstream

References

Sarizotan Hydrochloride degradation pathways and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance purposes for research and development professionals. Specific degradation pathways for Sarizotan Hydrochloride are not extensively documented in publicly available literature. The potential pathways and troubleshooting advice are based on the chemical structure of the molecule and general principles of pharmaceutical stability. It is crucial to perform compound-specific experimental studies to confirm these potential pathways and establish a comprehensive stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: Based on available safety data sheets, this compound is generally considered stable and can be stored at room temperature.[1] However, for long-term storage or as a precautionary measure to minimize potential degradation, it is advisable to store it in a cool, dry, and dark place in a tightly sealed container. For solutions, refrigeration (2-8 °C) is recommended to slow down potential hydrolytic or oxidative degradation.

Q2: What are the likely degradation pathways for this compound based on its structure?

A2: this compound's structure contains several functional groups susceptible to degradation:

  • Oxidation: The secondary amine and the benzylic ether in the chromane (B1220400) ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light.

  • Hydrolysis: The ether linkage in the chromane ring could be susceptible to hydrolysis under acidic or basic conditions, although ethers are generally more stable to hydrolysis than esters.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV light, leading to photolytic cleavage or rearrangement.

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: Specific excipient incompatibility studies for this compound are not widely published. However, based on its chemical structure, potential incompatibilities could arise with:

  • Reducing sugars (e.g., lactose, dextrose): The secondary amine could potentially undergo a Maillard reaction, especially in the presence of heat and moisture.

  • Excipients with residual peroxides (e.g., povidone, polyethylene (B3416737) glycols): These can promote oxidative degradation.

  • Highly acidic or basic excipients: These could catalyze hydrolysis of the ether linkage.

It is recommended to conduct compatibility studies with chosen excipients during formulation development.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of unknown peaks in HPLC analysis of a freshly prepared sample. Sample degradation during preparation or analysis.1. Check solvent compatibility: Ensure the chosen solvent does not react with Sarizotan. Use high-purity (HPLC grade) solvents. 2. Control temperature: Avoid excessive heating during sample preparation. If dissolution is slow, consider gentle sonication in a cool water bath. 3. Protect from light: Prepare samples under amber light or in amber glassware to prevent photodegradation.
Loss of potency or increase in impurities during a stability study. Inadequate storage conditions or inherent instability.1. Review storage conditions: Ensure samples are stored at the intended temperature and humidity, protected from light. 2. Perform forced degradation studies: To identify the primary degradation pathways (see experimental protocols below). This will help in understanding if the degradation is due to hydrolysis, oxidation, or photolysis. 3. Analyze packaging: The container closure system might not be providing adequate protection from moisture or oxygen.
Inconsistent analytical results between different batches or time points. Non-validated analytical method or sample handling variability.1. Validate the analytical method: Ensure the HPLC or other analytical method is properly validated for specificity, linearity, accuracy, and precision, and is stability-indicating. 2. Standardize sample preparation: Document and strictly follow a standard operating procedure (SOP) for sample preparation to minimize variability.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following are general protocols that can be adapted for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol (B129727), and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M HCl.

      • Keep a parallel sample with 1 M HCl.

      • Store samples at room temperature and 60°C.

      • Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Keep a parallel sample with 1 M NaOH.

      • Store samples at room temperature and 60°C.

      • Withdraw aliquots at different time points, neutralize with an equivalent amount of HCl, and dilute for analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep a parallel sample with 30% H₂O₂.

      • Store samples at room temperature, protected from light.

      • Withdraw aliquots at different time points and dilute for analysis.

    • Thermal Degradation (Solid State):

      • Place a thin layer of solid this compound powder in a petri dish.

      • Expose to heat in a calibrated oven at a temperature higher than that used for accelerated stability studies (e.g., 80°C).

      • Sample at various time points, dissolve in a suitable solvent, and analyze.

    • Photolytic Degradation:

      • Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

      • Keep control samples wrapped in aluminum foil to protect them from light.

      • Sample at the end of the exposure and analyze.

  • Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

Data Presentation

The results of forced degradation studies should be summarized to provide a clear overview of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionTime (hours)Temperature (°C)% Assay of Sarizotan% DegradationNumber of Degradants
0.1 M HCl246092.57.52
0.1 M NaOH246095.14.91
3% H₂O₂24RT88.311.73
Heat (Solid)488098.21.81
Light (Solution)--90.49.62

Visualizations

Proposed Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photodegradation Sarizotan_Ox Sarizotan N_Oxide N-Oxide Sarizotan_Ox->N_Oxide [O] Ether_Oxidation Chromane Ring Oxidation Products Sarizotan_Ox->Ether_Oxidation [O] Sarizotan_Hy Sarizotan Hydrolysis_Product Chromane Ring Opening Product Sarizotan_Hy->Hydrolysis_Product H₂O / H⁺ or OH⁻ Sarizotan_Ph Sarizotan Photolytic_Products Various Photolytic Products Sarizotan_Ph->Photolytic_Products Sarizotan_Hydrochloride This compound Sarizotan_Hydrochloride->Sarizotan_Ox Sarizotan_Hydrochloride->Sarizotan_Hy Sarizotan_Hydrochloride->Sarizotan_Ph

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation

G start Start: Sarizotan HCl Sample stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-PDA dilute->analyze data Identify and Quantify Degradants analyze->data end End: Establish Degradation Profile data->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Understanding Unexpected Behavioral Phenotypes of Sarizotan in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarizotan (B1233828) in mouse models. The information provided is intended to clarify unexpected behavioral phenotypes and guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary unexpected behavioral phenotype observed in mice treated with Sarizotan?

The most consistently reported unexpected behavioral phenotype of Sarizotan in mouse models, particularly those for Rett Syndrome, is a significant reduction in locomotor activity.[1] This is typically measured as a decrease in the total distance traveled in an open-field test. This effect has been observed in both Mecp2-deficient mice and wild-type littermates, indicating a general effect of the drug on locomotion.[1]

Q2: Does Sarizotan affect other motor functions or anxiety-like behavior in mice?

Current research in Rett Syndrome mouse models has not shown significant effects of Sarizotan on other motor parameters like the velocity of movement.[1] Additionally, studies using the open-field test have not reported a significant effect on the percentage of time spent in the center of the arena, a common measure of anxiety-like behavior in mice.[1] However, it is important to note that a comprehensive battery of motor and anxiety tests has not been reported in the context of Rett Syndrome models. One study in a rat model of ADHD did suggest potential anti-impulsive effects at low doses.

Q3: What is the proposed mechanism of action for Sarizotan?

Sarizotan is a full agonist of the serotonin (B10506) 5-HT1A receptor and also acts as a dopamine (B1211576) D2-like receptor agonist/partial agonist.[2][3][4] Its therapeutic effects on respiratory abnormalities in mouse models of Rett Syndrome are believed to be mediated primarily through its 5-HT1A receptor agonism, particularly within the Kölliker-Fuse nucleus of the brainstem.[1] The drug's affinity for D2-like receptors may contribute to its overall pharmacological profile, including potential side effects.[3][5]

Q4: Why did Sarizotan fail in human clinical trials for Rett Syndrome despite promising results in mouse models?

The discrepancy between the positive respiratory outcomes in mouse models and the lack of efficacy in the Phase 2/3 STARS clinical trial (NCT02790034) highlights the inherent challenges of translating preclinical findings to human patients.[6][7] The STARS study did not meet its primary endpoint of reducing apnea (B1277953) episodes in individuals with Rett Syndrome.[6] The reasons for this translational failure are likely complex and may involve differences in drug metabolism, receptor distribution and function between mice and humans, and the multifactorial nature of Rett Syndrome pathophysiology that may not be fully recapitulated in the animal models.

Troubleshooting Guide

Issue 1: You are observing a significant decrease in locomotion in your mouse model after Sarizotan administration and are concerned it might be a sign of toxicity.

  • Possible Cause: The reduction in locomotion is a known pharmacological effect of Sarizotan and has been reported in multiple studies.[1] It is not necessarily a sign of general toxicity, but rather a specific behavioral effect of the drug.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a dose-response study to determine if the locomotor effects are dose-dependent. It's possible that a lower dose may retain the desired therapeutic effect with a less pronounced impact on locomotion.

    • Comprehensive Behavioral Phenotyping: Expand your behavioral analysis beyond the open-field test. Consider using tests that assess other aspects of motor function, such as the rotarod for motor coordination and balance, or the grip strength test. This will help to characterize the motor phenotype more thoroughly.

    • Monitor for Other Signs of Toxicity: Observe the mice for other clinical signs of toxicity, such as weight loss, changes in grooming behavior, or altered posture. If these are present, it may indicate a more generalized adverse effect.

    • Control for Vehicle Effects: Always include a vehicle-treated control group to ensure that the observed effects are due to Sarizotan itself and not the vehicle solution.

Issue 2: Your experimental results with Sarizotan in a mouse model are not aligning with previously published findings.

  • Possible Cause: Discrepancies in results can arise from variations in experimental protocols.

  • Troubleshooting Steps:

    • Verify Mouse Strain and Genotype: Ensure that the mouse strain and genotype in your study are identical to those in the published literature. Different genetic backgrounds can influence drug responses.

    • Check Drug Formulation and Administration: Confirm the source, purity, and formulation of your Sarizotan. The route of administration (e.g., intraperitoneal injection, oral gavage, in drinking water) and the timing of administration relative to behavioral testing are critical variables.

    • Standardize Behavioral Testing Conditions: Factors such as the time of day of testing, lighting conditions in the testing room, and the specific parameters of the behavioral apparatus can all influence outcomes. Ensure your protocols are standardized and consistent.

    • Consider Age and Sex of the Animals: The age and sex of the mice can significantly impact behavioral and physiological responses to drugs. Ensure these variables are consistent with the reference studies.

Data Presentation

Table 1: Effect of Acute Sarizotan Administration on Respiratory Parameters in Rett Syndrome Mouse Models

Mouse ModelTreatmentDose (mg/kg)Change in Apnea IncidenceChange in Breathing Irregularity Score
Mecp2 Het. FemalesSarizotan5.0↓ to ~15% of pre-treatmentCorrected to wild-type levels
Mecp2 Null MalesSarizotan10.0↓ from 200 to 30/hr↓ from 0.55 to 0.11

Data synthesized from studies in Bird and Jaenisch strains.[1][2]

Table 2: Effect of Sarizotan on Locomotor Activity in an Open-Field Test

Mouse GenotypeTreatmentDose (mg/kg)Effect on Total Distance TraveledEffect on Time in Center
Wild-TypeSarizotan5.0Significant ReductionNo Significant Effect
Mecp2-deficientSarizotan5.0Significant ReductionNo Significant Effect

Data from combined Mecp2Jae/+ and Mecp2Bird/+ heterozygous female mice.[1]

Experimental Protocols

1. Whole-Body Plethysmography for Respiratory Analysis

  • Objective: To measure respiratory parameters such as apnea incidence and breathing irregularity.

  • Methodology:

    • Mice are placed in a sealed plethysmography chamber with a continuous airflow.

    • Pressure changes within the chamber, which correspond to the animal's breathing, are detected by a sensitive pressure transducer.

    • The analog signal is amplified, digitized, and analyzed using specialized software to calculate respiratory frequency, tidal volume, and identify apneas (defined as a cessation of breathing for a specified duration, e.g., >2 seconds).

    • For acute drug studies, baseline recordings are taken, followed by Sarizotan or vehicle administration (e.g., intraperitoneally). Post-injection recordings are then performed after a specified time (e.g., 20 minutes).

    • For chronic studies, Sarizotan can be administered in the drinking water, and measurements are taken at various time points during the treatment period.[1][2]

2. Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

  • Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

  • Methodology:

    • The apparatus consists of a square arena with walls to prevent escape. The area is typically divided into a central and a peripheral zone by the analysis software.

    • Mice are placed individually in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).

    • An overhead camera records the animal's movement, and tracking software is used to analyze various parameters, including:

      • Total distance traveled: A measure of overall locomotor activity.

      • Velocity: The speed of movement.

      • Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center is interpreted as more anxious).

    • The arena should be cleaned thoroughly between each trial to eliminate olfactory cues.

Mandatory Visualizations

Sarizotan_Signaling_Pathway cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 Dopamine D2-like Receptor Signaling Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2 D2-like Receptor Sarizotan->D2 Agonist/ Partial Agonist Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Neuron_Hyperpol Neuronal Hyperpolarization (e.g., in Kölliker-Fuse) cAMP->Neuron_Hyperpol ↓ Leads to Breathing_Stabilization Breathing Stabilization Neuron_Hyperpol->Breathing_Stabilization Results in Gi_D2 Gi/o Protein D2->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 Locomotion Modulation of Locomotor Activity cAMP_D2->Locomotion ↓ Leads to

Caption: Sarizotan's dual mechanism of action on 5-HT1A and D2-like receptors.

Experimental_Workflow start Start: Select Mouse Model (e.g., Mecp2-deficient) acclimation Acclimation to Housing and Handling start->acclimation baseline Baseline Behavioral Testing (Plethysmography & Open-Field) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Sarizotan or Vehicle Administration (Acute or Chronic) randomization->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End: Interpretation of Results data_analysis->end Logical_Relationship cluster_preclinical Preclinical Mouse Model Findings cluster_clinical Human Clinical Trial Outcome mouse_resp Sarizotan Improves Respiration (↓Apnea, ↓Irregularity) disconnect Translational Disconnect mouse_resp->disconnect Promising Efficacy mouse_loco Sarizotan Reduces Locomotion mouse_loco->disconnect Observed Side Effect human_trial STARS Clinical Trial Fails to Meet Primary Endpoint (No significant effect on apnea) disconnect->human_trial Leads to

References

Technical Support Center: Optimizing Sarizotan Dosage for Apnea Reduction in Rett Syndrome Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Sarizotan in preclinical Rett syndrome (RTT) models, specifically focusing on the optimization of dosage to reduce apnea (B1277953). While Sarizotan showed initial promise in animal studies, it is crucial to note that the subsequent clinical trial in humans did not demonstrate efficacy for respiratory symptoms and its development for RTT has been terminated.[1][2][3][4][5] This guide, therefore, serves to inform preclinical research and highlight the translational challenges encountered.

Frequently Asked Questions (FAQs)

Q1: What is Sarizotan and what is its mechanism of action in the context of Rett syndrome?

Sarizotan is a serotonin (B10506) (5-HT1A) receptor agonist and a dopamine (B1211576) D2 receptor partial agonist/antagonist.[6][7] In the context of Rett syndrome, which is often associated with deficiencies in serotonin, Sarizotan was investigated for its potential to compensate for these deficits in the brain and spinal cord.[1][8] By stimulating 5-HT1A receptors, it was hypothesized to help restore a more normal breathing rhythm.[6][8]

Q2: What were the promising preclinical findings regarding Sarizotan and apnea in Rett syndrome mouse models?

Preclinical studies in various mouse models of Rett syndrome (including Bird, Jaenisch, and R168X strains) demonstrated a significant reduction in apnea and an improvement in breathing regularity with Sarizotan administration.[7][9] Both acute and chronic dosing in these models showed a 70% to 85% reduction in apneas and hyperventilation episodes.[2][6] One key study reported that Sarizotan reduced the incidence of apnea in three different RTT mouse models to approximately 15% of their pretreatment levels.[7][9][10]

Q3: What was the effective dosage of Sarizotan in mouse models of Rett syndrome?

Initial dose-finding studies in Mecp2Jae/+ mice indicated that a dose of 1.0 mg/kg reduced apnea incidence.[9][11] Subsequently, a dose of 5.0 mg/kg was established as effective in heterozygous female mice, while 10.0 mg/kg was used in null male mice.[11] These doses significantly reduced the number of apneas.[11]

Q4: What happened in the clinical trials with Sarizotan for Rett syndrome?

Despite the promising preclinical results, the Phase 2/3 STARS (Sarizotan Treatment of Apneas in Rett Syndrome) clinical trial did not meet its primary endpoint.[1][2][3] The trial, which enrolled 129 patients, found that daily oral administration of Sarizotan (at doses of 5 mg or 10 mg twice daily) was not effective in reducing the percentage of apnea episodes during wakefulness compared to a placebo.[2][12] The therapy also failed to meet its secondary objectives.[1][3]

Q5: Why might the promising results in mouse models not have translated to humans?

The discrepancy between the robust and reproducible positive effects in mouse models and the lack of efficacy in the human clinical trial highlights the inherent challenges of translating findings from animal models to human patients.[2][3][5] Potential reasons for this translational failure could include differences in the complexity of the human disease, metabolic differences between species, or the possibility that the animal models do not fully capture all aspects of Rett syndrome pathology in humans.[2]

Troubleshooting Guide for Preclinical Experiments

Issue Possible Cause Recommendation
High variability in apnea frequency between animals. Natural biological variability in Mecp2-deficient mice. Inconsistent environmental conditions.Ensure a sufficient number of animals per group to achieve statistical power. Maintain consistent and controlled housing and experimental conditions (e.g., temperature, noise level).
Lack of significant reduction in apnea after acute Sarizotan administration. Incorrect dosage for the specific mouse model or sex. Improper drug administration. Insufficient time for the drug to take effect.Verify the dosage based on published preclinical data (e.g., 5.0 mg/kg for heterozygous females, 10.0 mg/kg for null males).[11] Ensure proper intraperitoneal injection technique. Allow for a 20-minute post-administration period before recording respiratory patterns, as per established protocols.[7][10][13]
Observed adverse effects on locomotion. Potential side effect of Sarizotan.While studies have evaluated locomotion, significant adverse effects were not a primary reported issue.[7][9] However, it is advisable to monitor for any changes in motor behavior using an open-field test and consider if the observed effects are within an acceptable range for the experimental goals.
Difficulty replicating the dramatic reduction in apnea seen in published studies. Differences in the Rett mouse model strain. Variations in the experimental setup for measuring respiration.Use one of the well-characterized mouse models where Sarizotan's effects have been documented (e.g., Bird, Jaenisch, or R168X strains).[7][13] Ensure the whole-body plethysmography setup is correctly calibrated and that the data analysis methods for identifying apneas are consistent with published methodologies.

Data Presentation

Table 1: Summary of Sarizotan Dosage and Efficacy in Preclinical Rett Syndrome Mouse Models

Mouse Model Dosage Administration Route Key Efficacy Outcome Reference
Mecp2Jae/+ (heterozygous female)1.0 mg/kgIntraperitonealReduced incidence of apnea to 47.5% of vehicle[9][11]
MeCP2Jae/+ and Mecp2Bird/+ (heterozygous female)5.0 mg/kgIntraperitonealReduced apnea incidence from 143/h to 20/h[11]
Mecp2Jae/y (null male)10.0 mg/kgIntraperitonealDose used based on preliminary studies[11]
Mecp2Bird/+ (female)0.0625 mg/ml in drinking waterOral (chronic)Apnea decreased to 25-33% of vehicle after 7 days[7][9]
Mecp2R168X/+ (female)Not specifiedOral (chronic)Reduced apnea incidence by ~75% after 14 days[9]

Table 2: Overview of the STARS Clinical Trial Design

Parameter Details Reference
Study Phase Phase 2/3[1]
Number of Patients 129[2][12]
Dosage Arms - Sarizotan 5 mg twice daily- Sarizotan 10 mg twice daily- Placebo twice daily[12]
Primary Endpoint Percentage reduction in apnea episodes while awake[1][2]
Outcome Did not meet primary or secondary endpoints[1][2][3]

Experimental Protocols

1. Acute Sarizotan Administration and Respiratory Monitoring in Mouse Models

  • Animal Models: Utilize Rett syndrome mouse models such as Mecp2-deficient heterozygous females (e.g., Bird or Jaenisch strains) or null males.[7][13]

  • Drug Preparation: Dissolve Sarizotan in a vehicle solution (e.g., 2.5% DMSO in water).[11]

  • Administration: Administer Sarizotan or vehicle via intraperitoneal (IP) injection. A common effective dose is 5.0 mg/kg for heterozygous females and 10.0 mg/kg for null males.[11]

  • Acclimation and Recording: Place the mouse in a whole-body plethysmography chamber for acclimation. Twenty minutes after the injection, begin a 30-minute recording of the respiratory pattern.[7][10][13]

  • Data Analysis: Analyze the respiratory waveform to determine the incidence of apnea (defined as a pause in breathing) and the irregularity of the breathing pattern.

2. Chronic Sarizotan Administration via Drinking Water

  • Drug Preparation: Prepare a solution of Sarizotan in the drinking water at a concentration such as 0.0625 mg/ml, with a vehicle of 1.25% DMSO.[11]

  • Administration: Provide the Sarizotan-containing water or vehicle water to the mice as their sole source of drinking water.

  • Monitoring: Perform respiratory monitoring using plethysmography at regular intervals (e.g., on days 3, 5, and 7 of treatment) to assess the ongoing effect on apnea and breathing patterns.[9]

Visualizations

Sarizotan_Signaling_Pathway cluster_0 Sarizotan Action cluster_1 Neuronal Receptors cluster_2 Cellular Response cluster_3 Physiological Outcome Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2 Dopamine D2 Receptor Sarizotan->D2 Partial Agonist Modulation Modulation of Neuronal Activity HT1A->Modulation D2->Modulation Breathing Normalization of Breathing Rhythm Modulation->Breathing

Caption: Sarizotan's proposed mechanism of action in Rett syndrome models.

Experimental_Workflow Start Start: Select Rett Mouse Model Dose Dose-Finding Studies (e.g., 1.0 mg/kg) Start->Dose EffectiveDose Establish Effective Dose (e.g., 5.0 mg/kg female, 10.0 mg/kg male) Dose->EffectiveDose Acute Acute Administration (IP) EffectiveDose->Acute Chronic Chronic Administration (Oral) EffectiveDose->Chronic Pleth Whole-Body Plethysmography Acute->Pleth Chronic->Pleth Analysis Data Analysis: Apnea Incidence & Breathing Irregularity Pleth->Analysis Outcome Evaluate Reduction in Apnea Analysis->Outcome

Caption: Workflow for optimizing Sarizotan dosage in Rett mouse models.

Logical_Relationship Rett Rett Syndrome (Serotonin Deficit) Sarizotan Sarizotan Administration Rett->Sarizotan Treatment Receptor 5-HT1A Receptor Activation Sarizotan->Receptor Apnea Reduced Apnea (in mouse models) Receptor->Apnea Clinical Lack of Efficacy (in human trial) Apnea->Clinical Translational Gap

Caption: Relationship between Sarizotan treatment and outcomes.

References

Troubleshooting Sarizotan Hydrochloride insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues encountered with Sarizotan (B1233828) Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Sarizotan Hydrochloride and why is its solubility a concern?

This compound is the hydrochloride salt form of Sarizotan, a potent agonist of the serotonin (B10506) 5-HT1A receptor and a ligand for dopamine (B1211576) D2-like receptors.[1][2] It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and Rett syndrome.[3] Like many amine-containing pharmaceutical compounds, Sarizotan is formulated as a hydrochloride salt to improve its stability and aqueous solubility. However, it is still classified as a poorly soluble drug. One database predicts its water solubility to be as low as 0.000894 mg/mL.[4] This low solubility can present significant challenges in the preparation of stock solutions and aqueous buffers for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate experimental results.

Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?

The solubility of this compound is primarily influenced by the following factors:

  • pH: As the hydrochloride salt of a weakly basic compound, this compound's solubility is highly pH-dependent. In acidic conditions, it exists predominantly in its more soluble, protonated form. As the pH increases towards and above its pKa (the strongest basic pKa is predicted to be 8.86), the equilibrium shifts towards the less soluble free base, which can lead to precipitation.[4][5]

  • Buffer System: The composition of the buffer can significantly impact solubility.

    • Common Ion Effect: The use of buffers containing a high concentration of chloride ions (e.g., certain concentrations of phosphate-buffered saline (PBS) prepared with NaCl) can decrease the solubility of this compound due to the common ion effect.[6][7]

    • Buffer Species: Different buffer species can interact with the drug molecule in unique ways, potentially forming salts with varying solubilities.[5]

  • Ionic Strength: The total concentration of ions in the solution can affect the solubility of this compound. Increased ionic strength can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.[8]

  • Temperature: Temperature can influence solubility, though the effect is compound-specific. For many compounds, solubility increases with temperature.

  • Co-solvents: The presence of water-miscible organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, can significantly increase the solubility of poorly soluble compounds like Sarizotan.[9]

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the likely cause?

Precipitation upon dilution of a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. The primary reasons for this include:

  • Solvent Shift: A rapid change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment can cause the compound to "crash out" of the solution.

  • pH Incompatibility: If the pH of the aqueous buffer is near or above the pKa of Sarizotan, the conversion of the more soluble hydrochloride salt to the less soluble free base will be favored, leading to precipitation.[10]

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may exceed its solubility limit under those specific conditions (pH, buffer composition, temperature).

Troubleshooting Guide

This guide provides a systematic approach to resolving common insolubility and precipitation issues with this compound.

Problem 1: this compound powder does not dissolve in the desired aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Low intrinsic aqueous solubility. 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO.[9] 2. Serially dilute the stock solution into the aqueous buffer.DMSO is a powerful solvent for many poorly soluble organic compounds. Preparing a concentrated stock allows for the addition of a small volume to the aqueous buffer, minimizing the final concentration of the organic solvent.[9]
pH of the buffer is too high. 1. Attempt to dissolve the compound in a more acidic buffer (e.g., pH 4-5). 2. If the experimental pH is fixed, consider the use of a co-solvent system.Lowering the pH will favor the more soluble protonated form of the amine.
Insufficient time or agitation for dissolution. 1. Gently warm the solution (e.g., to 37°C). 2. Use sonication to aid dissolution.These methods can help overcome the activation energy barrier for dissolution.
Problem 2: A precipitate forms immediately upon diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Rapid solvent polarity shift. 1. Pre-warm the aqueous buffer. 2. Add the DMSO stock solution drop-wise while vortexing or stirring the buffer. 3. Perform a stepwise dilution.This gradual addition helps to avoid a sudden, localized high concentration of the compound in a poor solvent environment.
Final concentration exceeds solubility. 1. Reduce the final desired concentration of this compound. 2. Increase the percentage of co-solvent in the final solution (ensure it is compatible with your experimental system).This ensures that the concentration of the compound remains below its solubility limit in the final aqueous solution.
pH of the buffer is incompatible. 1. Use a buffer with a lower pH if experimentally permissible.This maintains the compound in its more soluble ionized form.
Problem 3: The solution is initially clear but a precipitate forms over time.
Potential Cause Troubleshooting Step Rationale
Slow precipitation or crystallization. 1. Prepare fresh solutions immediately before each experiment. 2. If storage is necessary, store at a lower temperature (e.g., 4°C) to slow down precipitation kinetics.Some compounds may form a supersaturated solution that is not stable over time.
Gradual pH shift in the buffer. 1. Ensure the buffer has sufficient capacity to maintain the desired pH.A weakly buffered solution may experience a pH shift over time, leading to precipitation.
Degradation of the compound. 1. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.Proper storage is crucial to maintain the integrity of the compound.

Quantitative Solubility Data

Parameter Value / Recommended Buffer System Source / Notes
Predicted Water Solubility 0.000894 mg/mL[4] (ALOGPS prediction)
Predicted pKa (Strongest Basic) 8.86[4] (Chemaxon prediction)
Recommended Starting Buffer for Dissolution 50 mM Citrate Buffer, pH 4.5A lower pH helps maintain the protonated, more soluble form of the amine hydrochloride.
Commonly Used Physiological Buffer Phosphate-Buffered Saline (PBS), pH 7.4Be aware of the potential for the common ion effect due to the presence of chloride ions. Consider using a PBS formulation with a lower chloride concentration if precipitation occurs.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mg/mL or higher, depending on the required final concentration).

  • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • If dissolution is slow, gentle warming to 37°C and/or sonication for 5-10 minutes can be used to facilitate the process.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Aqueous Solubility of this compound in a Specific Buffer

Objective: To determine the saturation solubility of this compound in a user-defined aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Dilute the filtered supernatant with the appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a suitable chromophore).

  • The determined concentration represents the saturation solubility of this compound in that specific buffer at that temperature.

Visualizations

Signaling Pathways

This compound exerts its effects through complex interactions with 5-HT1A and D2-like dopamine receptors.

Sarizotan_5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sarizotan Sarizotan Receptor 5-HT1A Receptor Sarizotan->Receptor Agonist G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing PKA->Cellular_Response Leads to Sarizotan_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sarizotan Sarizotan Receptor D2-like Receptor (Gi) Sarizotan->Receptor Agonist/Partial Agonist/ Antagonist (subtype dependent) G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream_Effects Modulation of Dopaminergic Transmission PKA->Downstream_Effects Leads to

References

Minimizing Sarizotan-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies with sarizotan (B1233828).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sarizotan?

A1: Sarizotan is a potent 5-HT1A receptor agonist and also acts as a partial agonist or antagonist at dopamine (B1211576) D2-like receptors (D2, D3, and D4).[1][2] Its effects are primarily mediated through the modulation of serotonergic and dopaminergic neurotransmission.

Q2: What are the most commonly reported side effects of sarizotan in animal studies?

A2: The most frequently documented side effects in preclinical animal models are hypolocomotion (reduced movement) and, in specific models of Parkinson's disease, contralateral rotational behavior.[3]

Q3: Is there a known risk of serotonin (B10506) syndrome with sarizotan?

A3: While not explicitly reported in the reviewed animal studies of sarizotan, its mechanism as a 5-HT1A receptor agonist suggests a theoretical risk of serotonin syndrome, especially at high doses or when co-administered with other serotonergic agents.[4] Serotonin syndrome is characterized by a triad (B1167595) of symptoms: autonomic dysfunction, neuromuscular hyperactivity, and altered mental status.[4]

Troubleshooting Guides

Issue 1: Observed Hypolocomotion in Rodents

Problem: Animals exhibit a significant decrease in movement and exploratory behavior after sarizotan administration.

Background: A study in mouse models of Rett Syndrome reported that an acute administration of 5.0 mg/kg sarizotan significantly reduced the total distance traveled in an open-field test.[3] This effect is likely linked to the drug's potent 5-HT1A receptor agonism.

Troubleshooting Steps:

  • Confirm the Observation: Quantify locomotor activity using a standardized behavioral test, such as the open-field test.[5][6] Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[5]

  • Dose-Response Analysis: If not already performed, conduct a dose-ranging study to determine the dose at which hypolocomotion becomes statistically significant. A preliminary study showed that a 1.0 mg/kg dose had a less pronounced effect on a different measure (apnea) compared to the 5.0 mg/kg dose.[3] This suggests that a lower dose may be effective without causing significant hypolocomotion.

  • Establish the Therapeutic Window: The primary goal is to find a dose that achieves the desired therapeutic effect with minimal impact on locomotion. This requires a study design that concurrently measures the intended efficacy endpoint and locomotor activity across a range of doses.

Experimental Protocol: Dose-Ranging Study to Mitigate Hypolocomotion

This protocol outlines a dose-ranging study to identify a therapeutic window for sarizotan that minimizes hypolocomotion.

  • Animal Model: Select the appropriate rodent model for your research question.

  • Group Allocation: Assign animals to several groups, including a vehicle control group and at least three sarizotan dose groups (e.g., 0.5 mg/kg, 1.0 mg/kg, and 5.0 mg/kg). The selection of doses should be based on existing literature and the intended therapeutic effect.[3]

  • Drug Administration: Administer sarizotan or vehicle via the intended route (e.g., intraperitoneally).[3]

  • Behavioral Testing:

    • At the time of expected peak plasma concentration, place the animals in an open-field arena.[5]

    • Record activity for a predefined period (e.g., 30 minutes) using an automated tracking system.[3][7]

    • Analyze the data for total distance traveled, movement velocity, and time spent in different zones of the arena.[5]

  • Efficacy Assessment: Conduct the primary efficacy assessment for your study (e.g., measurement of respiratory function, anti-dyskinetic effect) in a separate cohort of animals or after the open-field test, if the two tests do not interfere with each other.

  • Data Analysis: Compare the locomotor activity and efficacy data across all dose groups. The optimal dose will be the one that produces a significant therapeutic effect with a non-significant or minimally significant effect on locomotion compared to the vehicle control.

Issue 2: Contralateral Rotational Behavior in 6-OHDA Lesioned Rats

Problem: In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, administration of sarizotan at higher doses induces contralateral rotational behavior.[8]

Background: This side effect is attributed to sarizotan's intrinsic dopaminergic activity, where it may act as a partial agonist at D2 receptors.[8] In the dopamine-depleted striatum of the 6-OHDA model, this partial agonism can lead to a net increase in dopaminergic signaling, resulting in rotation away from the lesioned side.

Troubleshooting Steps:

  • Quantify Rotational Behavior: Use an automated rotometer system to accurately count the number of full 360-degree contralateral turns over a set period after drug administration.[8][9]

  • Dose-Titration: Carefully titrate the dose of sarizotan to find a level that provides the desired anti-dyskinetic effect without inducing significant rotational behavior. The rotational effect is reported to occur at "higher doses," suggesting a therapeutic window at lower concentrations.[8]

  • Co-administration with L-DOPA: If sarizotan is being investigated as an adjunct to L-DOPA, assess the rotational behavior in the presence of L-DOPA. The interaction between the two drugs may alter the dose at which rotational behavior is observed.

Experimental Protocol: 6-OHDA Lesion and Rotational Behavior Assessment

This protocol describes the creation of the 6-OHDA lesion model and the subsequent assessment of drug-induced rotational behavior.

  • Surgical Procedure (6-OHDA Lesion):

    • Anesthetize the rats according to your institution's approved protocol.

    • Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

    • Allow for a post-operative recovery period of at least two weeks.

  • Confirmation of Lesion: Confirm the extent of the dopamine lesion by assessing rotational behavior in response to a dopamine agonist like apomorphine (B128758) (e.g., 0.5 mg/kg, s.c.). A significant number of contralateral rotations indicates a successful lesion.

  • Sarizotan Administration and Monitoring:

    • Administer the selected dose of sarizotan.

    • Place the rat in a circular test chamber and record rotational behavior for a defined period (e.g., 60-90 minutes).[8]

    • Analyze the number of net contralateral rotations.

  • Dose Adjustment: Based on the results, adjust the dose of sarizotan in subsequent experiments to minimize rotational behavior while maintaining the desired therapeutic effect.

Issue 3: Potential for Serotonin Syndrome

Problem: Animals display symptoms such as agitation, tremors, hyperthermia, and increased reflexes, which may be indicative of serotonin syndrome.

Background: As a 5-HT1A agonist, sarizotan increases serotonergic activity.[4] While not a commonly reported side effect in preclinical studies, high doses or co-administration with other serotonergic drugs (e.g., SSRIs, MAOIs) could precipitate serotonin syndrome.[4]

Mitigation and Management Protocol:

  • Prevention:

    • Avoid co-administration of sarizotan with other serotonergic agents unless scientifically justified and carefully monitored.

    • Use the lowest effective dose of sarizotan.

  • Monitoring: Closely observe animals for clinical signs of serotonin syndrome, including changes in behavior (agitation), autonomic instability (tachycardia, hyperthermia), and neuromuscular abnormalities (tremors, hyperreflexia).

  • Treatment (if symptoms occur):

    • Immediately discontinue administration of sarizotan and any other serotonergic drugs.

    • Provide supportive care, including external cooling for hyperthermia and intravenous fluids.

    • For moderate to severe symptoms, consider administration of a serotonin antagonist. Cyproheptadine is a commonly used agent in veterinary medicine for this purpose.[4]

    • Benzodiazepines can be used to manage agitation and muscle rigidity.[4]

Data Summary

Table 1: Summary of Sarizotan-Induced Side Effects in Animal Models

Side EffectSpeciesModelDoseObservationReference
HypolocomotionMouseRett Syndrome Models5.0 mg/kg (i.p.)Significant reduction in total distance traveled in open-field test.[3]
Rotational BehaviorRat6-OHDA Lesioned"Higher doses"Induction of contralateral rotations.[8]

Visualizations

Sarizotan_Signaling_Pathway cluster_presynaptic Presynaptic 5-HT Neuron cluster_postsynaptic Postsynaptic Neuron Sarizotan_pre Sarizotan HT1A_auto 5-HT1A Autoreceptor Sarizotan_pre->HT1A_auto Agonist Sarizotan_post Sarizotan Inhibition Inhibition of 5-HT Release HT1A_auto->Inhibition HT1A_post Postsynaptic 5-HT1A Receptor Sarizotan_post->HT1A_post Agonist D2_receptor D2-like Receptor Sarizotan_post->D2_receptor Partial Agonist/ Antagonist Cellular_Response Modulation of Neuronal Activity HT1A_post->Cellular_Response D2_receptor->Cellular_Response Experimental_Workflow_Hypolocomotion cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis & Outcome Animal_Model Select Animal Model Dose_Groups Establish Dose Groups (Vehicle, Low, Mid, High) Animal_Model->Dose_Groups Administration Administer Sarizotan/Vehicle Dose_Groups->Administration Open_Field Open-Field Test Administration->Open_Field Efficacy_Test Primary Efficacy Assessment Administration->Efficacy_Test Data_Collection Collect Locomotion & Efficacy Data Open_Field->Data_Collection Efficacy_Test->Data_Collection Analysis Analyze Dose-Response Data_Collection->Analysis Therapeutic_Window Determine Therapeutic Window Analysis->Therapeutic_Window Logical_Relationship_Side_Effects cluster_mechanisms Mechanisms of Action cluster_side_effects Potential Side Effects cluster_mitigation Mitigation Strategies Sarizotan Sarizotan Administration HT1A_Agonism 5-HT1A Agonism Sarizotan->HT1A_Agonism D2_Partial_Agonism D2 Partial Agonism Sarizotan->D2_Partial_Agonism Hypolocomotion Hypolocomotion HT1A_Agonism->Hypolocomotion Serotonin_Syndrome Serotonin Syndrome (High Dose/Co-administration) HT1A_Agonism->Serotonin_Syndrome Rotation Rotational Behavior (6-OHDA model) D2_Partial_Agonism->Rotation Dose_Titration Dose-Titration & Dose-Response Analysis Hypolocomotion->Dose_Titration Rotation->Dose_Titration Avoid_CoAdmin Avoid Co-administration of Serotonergic Drugs Serotonin_Syndrome->Avoid_CoAdmin Monitoring Symptomatic Monitoring & Supportive Care Serotonin_Syndrome->Monitoring

References

Addressing batch-to-batch variability of Sarizotan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Sarizotan Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that acts as a selective 5-HT1A receptor agonist and a D2 receptor antagonist.[1][2] It has been investigated for its potential antipsychotic effects and for reducing dyskinesias associated with long-term levodopa (B1675098) treatment in Parkinson's disease.[1] Sarizotan's agonistic activity at 5-HT1A receptors leads to the activation of inhibitory G-proteins, which in turn modulates downstream signaling cascades. Its antagonist activity at dopamine (B1211576) D2-like receptors also contributes to its pharmacological profile.[2][3]

Q2: What are the known chemical properties of this compound?

This compound is the monohydrochloride salt of Sarizotan.[4] Its chemical formula is C22H21FN2O·HCl, and it has a molecular weight of 384.9 g/mol .[4] It is classified as a phenylpyridine, which is a polycyclic aromatic compound.[5] Key identifiers include CAS Number 195068-07-6.[4][6]

Q3: Why is batch-to-batch variability a concern for compounds like this compound?

Batch-to-batch variability of active pharmaceutical ingredients (APIs) like this compound is a significant concern in research and drug development.[7][8] Inconsistent batches can lead to unreliable experimental results, affect the reproducibility of studies, and have implications for efficacy and safety in clinical applications.[9] Variations in physical or chemical properties between batches can alter the compound's bioavailability and pharmacological activity.[7][9]

Q4: What are the potential sources of batch-to-batch variability in this compound?

While specific data on this compound's batch variability is not publicly available, general sources of variability for small molecule APIs can include:

  • Polymorphism: The existence of different crystalline forms can affect solubility and dissolution rates.

  • Impurity Profile: Variations in the type and amount of impurities can alter the compound's biological activity and toxicity.

  • Particle Size Distribution: This can influence the dissolution rate and bioavailability.

  • Residual Solvents: Different levels of residual solvents from the manufacturing process can be present.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential batch-to-batch variability in your this compound samples.

Issue 1: Inconsistent results in biological assays (e.g., receptor binding, cell-based assays).

  • Question: Are you observing significant differences in the potency (e.g., IC50, EC50) or efficacy of this compound between different batches in your assays?

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Verify the identity and purity of each batch using appropriate analytical methods.

    • Assess Solubility: Ensure that each batch is fully solubilized. Differences in solubility can lead to variations in the effective concentration in your assay.

    • Evaluate Stability: Assess the stability of this compound in your assay medium. Degradation could lead to a loss of activity.

    • Characterize Physical Properties: If variability persists, consider characterizing physical properties such as particle size and crystalline form, as these can influence dissolution and bioavailability in cell-based assays.

Issue 2: Unexpected peaks observed during analytical testing (e.g., HPLC, LC-MS).

  • Question: Are you seeing new or larger-than-expected impurity peaks in some batches of this compound?

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Compare the impurity profile on the CoA for each batch.

    • Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products. This can help in identifying if the unexpected peaks are related to compound instability.

    • Structural Elucidation: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the unknown impurities.

Issue 3: Physical differences observed between batches (e.g., color, texture, solubility).

  • Question: Do you notice variations in the physical appearance or solubility of different batches of this compound powder?

  • Troubleshooting Steps:

    • Visual Inspection: Document any visible differences between batches.

    • Solubility Testing: Quantitatively compare the solubility of each batch in your experimental solvent.

    • Solid-State Characterization: Employ techniques like X-ray powder diffraction (XRPD) to investigate potential polymorphism and differential scanning calorimetry (DSC) to assess thermal properties and purity.

Data Presentation

Table 1: Illustrative Analytical Specifications for this compound

ParameterMethodSpecificationPotential Impact of Variability
Appearance Visual InspectionWhite to off-white powderIndicates potential impurities or degradation.
Identity HPLC-UV, MSRetention time and mass spectrum match reference standardConfirms the correct compound is being used.
Purity (Assay) HPLC-UV≥ 98.0%Lower purity can lead to reduced potency.
Individual Impurity HPLC-UV≤ 0.15%Specific impurities could have off-target effects.
Total Impurities HPLC-UV≤ 1.0%High impurity levels can affect biological activity.
Residual Solvents GC-HSAs per ICH Q3CSolvents can be toxic to cells or interfere with assays.
Water Content Karl Fischer Titration≤ 0.5%Can affect stability and accurate weighing.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or a mixture of Mobile Phases) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run a blank (solvent), a reference standard of this compound, and the samples from different batches. Compare the chromatograms for the main peak area (purity) and the presence and area of any impurity peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same or similar LC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Analysis: The mass spectrum of the main peak should correspond to the molecular weight of Sarizotan (C22H21FN2O, Molar Mass: 348.42 g/mol ).[1] The protonated molecule [M+H]+ would be expected at m/z 349.4.

Mandatory Visualizations

Sarizotan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT1A_R 5-HT1A Receptor AC Adenylyl Cyclase 5HT1A_R->AC Inhibits D2_R D2 Receptor PI_Ca Phosphatidylinositol- Calcium System D2_R->PI_Ca Inhibits cAMP cAMP AC->cAMP Reduces Ca_release Ca2+ Release PI_Ca->Ca_release Regulates Sarizotan Sarizotan Sarizotan->5HT1A_R Agonist Sarizotan->D2_R Antagonist 5HT Serotonin (B10506) (5-HT) 5HT->5HT1A_R Dopamine Dopamine Dopamine->D2_R

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_CoA Review Certificate of Analysis for each batch Start->Check_CoA Purity_Identity Confirm Identity & Purity (HPLC, LC-MS) Check_CoA->Purity_Identity Solubility_Test Perform Comparative Solubility Testing Purity_Identity->Solubility_Test Physical_Char Conduct Physical Characterization (XRPD, DSC, Particle Size) Solubility_Test->Physical_Char Stability_Test Assess Stability in Experimental Conditions Physical_Char->Stability_Test Decision Source of Variability Identified? Stability_Test->Decision Decision->Purity_Identity No, Re-evaluate Action Implement Corrective Actions: - Use consistent batch - Adjust protocol - Contact supplier Decision->Action Yes End Problem Resolved Action->End

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Technical Support Center: Managing Sarizotan-Induced Increase in 'Off' Time in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sarizotan (B1233828) in preclinical models of Parkinson's Disease (PD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of Sarizotan-induced increases in 'off' time.

Frequently Asked Questions (FAQs)

Q1: What is Sarizotan and why is it used in Parkinson's disease models?

A1: Sarizotan is a potent 5-HT1A receptor agonist with additional affinity for dopamine (B1211576) D2-like (D2, D3, and D4) receptors.[1] In preclinical PD models, it is primarily investigated for its potential to reduce L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term L-DOPA therapy.[2][3]

Q2: What is the mechanism behind Sarizotan's anti-dyskinetic effects?

A2: In advanced PD, with significant dopamine neuron degeneration, serotonergic neurons can take up L-DOPA and convert it into dopamine, releasing it in an unregulated manner.[4] This aberrant dopamine release is thought to contribute to dyskinesias. As a 5-HT1A agonist, Sarizotan is believed to act on 5-HT1A autoreceptors on serotonergic neurons, reducing their firing rate and consequently decreasing the dysregulated release of dopamine derived from L-DOPA.[4]

Q3: What is "off" time in the context of Parkinson's disease models?

A3: 'Off' time refers to periods when the anti-parkinsonian effects of L-DOPA wear off, leading to a re-emergence or worsening of motor symptoms such as bradykinesia (slowness of movement), rigidity, and tremor. In preclinical models, this can be observed as a reduction in locomotor activity, impaired performance in motor tasks, and a return to a more parkinsonian state.

Q4: Can Sarizotan increase 'off' time?

A4: Yes, particularly at higher doses. While lower doses of Sarizotan have been shown to reduce L-DOPA-induced dyskinesia without negatively impacting the anti-parkinsonian effects of L-DOPA, higher doses have been observed to reduce the locomotor response to L-DOPA, effectively increasing 'off' time.[2] One clinical study also reported a significant increase in 'off' time in patients receiving a high dose (10 mg/day) of Sarizotan.[5][6]

Q5: Why would a drug intended to help with L-DOPA side effects worsen motor performance?

A5: The precise mechanism is not fully elucidated, but it is likely related to Sarizotan's complex pharmacology. As a 5-HT1A agonist, it can inhibit serotonergic neurons, which, in the parkinsonian brain, are involved in converting L-DOPA to dopamine.[4] At high doses, this inhibition might be excessive, leading to a reduction in the overall availability of synaptic dopamine derived from L-DOPA, thereby diminishing its therapeutic effect and increasing 'off' time. Additionally, Sarizotan's activity at dopamine D2-like receptors as a partial agonist could also contribute to a complex modulation of dopaminergic signaling.[1]

Troubleshooting Guide: Managing Increased 'Off' Time

This guide provides a systematic approach to identifying and managing an increase in 'off' time observed during co-administration of Sarizotan and L-DOPA in your PD models.

Step 1: Confirming the Sarizotan-Induced Increase in 'Off' Time

The first step is to quantitatively confirm that the observed increase in 'off' time is linked to Sarizotan administration.

Experimental Workflow for Confirmation

cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Sarizotan Administration cluster_2 Phase 3: Re-assessment and Analysis A Acclimatize PD model animals (e.g., 6-OHDA rats, MPTP monkeys) B Establish stable L-DOPA response (consistent 'on' time) A->B C Quantify baseline 'on'/'off' time (See Behavioral Assessment Protocols) B->C D Administer vehicle + L-DOPA (Control Group) C->D E Administer Sarizotan + L-DOPA (Experimental Group) C->E F Quantify 'on'/'off' time in both groups D->F E->F G Statistical comparison of 'off' time between groups F->G

Caption: Workflow for confirming Sarizotan's effect on 'off' time.

Step 2: Management Strategies

If a significant increase in 'off' time is confirmed, consider the following strategies, starting with the least invasive.

1. Dose Optimization of Sarizotan:

  • Rationale: Preclinical data strongly suggest a dose-dependent effect of Sarizotan on motor performance. Higher doses are more likely to increase 'off' time.[2]

  • Action: Perform a dose-response study with Sarizotan while keeping the L-DOPA dosage constant. Start with lower doses (e.g., 0.5-1 mg/kg in MPTP monkeys) and titrate upwards. The goal is to find the minimal effective dose of Sarizotan that reduces dyskinesia without significantly impacting the duration of the L-DOPA 'on' time.

2. Adjustment of L-DOPA Dosage:

  • Rationale: The increase in 'off' time may be due to a reduction in the therapeutic efficacy of the current L-DOPA dose in the presence of Sarizotan.

  • Action: If reducing the Sarizotan dose is not an option (e.g., if a higher dose is required for a specific experimental question), consider a careful upward titration of the L-DOPA dose. Monitor for any increase in dyskinesia, as this may be a limiting factor.

3. Co-administration of a Dopamine Agonist:

  • Rationale: Supplementing with a direct-acting dopamine agonist can provide more continuous dopaminergic stimulation and may compensate for the reduced L-DOPA efficacy.

  • Action: Introduce a low dose of a D2/D3 dopamine agonist (e.g., pramipexole, ropinirole) in combination with the Sarizotan and L-DOPA regimen. This may help to extend the 'on' time. A dose-response study for the dopamine agonist may be necessary to find the optimal dose that improves 'off' time without exacerbating dyskinesia.

Logical Flow for Troubleshooting

A Increased 'off' time observed with Sarizotan + L-DOPA B Is the Sarizotan dose high? (e.g., >2 mg/kg in monkeys) A->B C Reduce Sarizotan dose B->C Yes E Consider a modest increase in L-DOPA dose B->E No D Is 'off' time still increased? C->D D->E Yes I Continue with optimized regimen D->I No F Monitor for increased dyskinesia E->F G Is 'off' time still an issue? F->G H Introduce a low dose of a D2/D3 dopamine agonist G->H Yes G->I No H->I

Caption: Troubleshooting flowchart for managing Sarizotan-induced 'off' time.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Sarizotan.

Table 1: Effect of Sarizotan Dose on L-DOPA-Induced Locomotor Activity in MPTP Monkeys

Sarizotan Dose (mg/kg)L-DOPA Dose (mg/kg, s.c.)Effect on L-DOPA-Induced Locomotor ResponseReference
0.225-30No significant effect[2]
125-30No significant effect[2]
225-30No significant effect[2]
425-30Reduced locomotor response[2]
825-30Reduced locomotor response[2]

Table 2: Effect of Sarizotan on L-DOPA-Induced Dyskinesia in MPTP Monkeys

Sarizotan Dose (mg/kg)L-DOPA Dose (mg/kg, s.c.)Reduction in Mean Dyskinetic ScoresReference
0.225-30Not significant[2]
125-30Significant reduction[2]
225-30Significant reduction[2]

Key Experimental Protocols

Protocol 1: Assessment of 'On'/'Off' Time in MPTP-Treated Monkeys

This protocol is adapted from methodologies used in primate models of PD to assess the duration of L-DOPA's therapeutic effect.

  • Animal Model: MPTP-lesioned non-human primates (e.g., cynomolgus or rhesus macaques) exhibiting stable parkinsonian symptoms.

  • L-DOPA Administration: Administer a standardized dose of L-DOPA (typically with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide) that is known to produce a reliable 'on' period.

  • Behavioral Scoring:

    • Use a validated parkinsonian rating scale for monkeys (e.g., a modified Unified Parkinson's Disease Rating Scale or a species-specific scale) to score motor disability at regular intervals (e.g., every 15-30 minutes) for several hours post-L-DOPA administration.

    • 'On' time is defined as the period during which there is a significant improvement in the parkinsonian score (e.g., a reduction of at least 50% from the pre-L-DOPA baseline).

    • 'Off' time is the period when the score returns to baseline or near-baseline levels.

  • Locomotor Activity Monitoring:

    • House animals in cages equipped with activity monitors (e.g., infrared beams) to continuously record locomotor activity.

    • 'On' time corresponds to the period of increased locomotor activity following L-DOPA administration.

    • 'Off' time is characterized by a return to low levels of activity.

  • Data Analysis: Plot the motor scores and locomotor activity over time to visualize the duration of the 'on' period. The total 'on' time can be calculated for each animal under different treatment conditions.

Protocol 2: Apomorphine-Induced Rotation Test in 6-OHDA Lesioned Rats

This test is used to assess the degree of dopamine denervation and can be adapted to measure the duration of action of antiparkinsonian drugs.

  • Animal Model: Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats.

  • Procedure:

    • Administer L-DOPA and/or Sarizotan as per the experimental design.

    • At various time points after drug administration, place the rat in a circular arena.

    • Record the number of full (360-degree) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 2 minutes).

    • Net rotations (contralateral - ipsilateral) are calculated.

  • Interpretation for 'Off' Time: A reduction in the number of contralateral rotations induced by a dopamine agonist like apomorphine, or a return to baseline rotational behavior after L-DOPA administration, can indicate the end of the 'on' period. By performing this test at multiple time points after L-DOPA administration, the duration of its effect can be mapped.

Signaling Pathway Diagrams

Sarizotan's Proposed Mechanism of Action in Reducing L-DOPA-Induced Dyskinesia

cluster_0 Serotonergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine Released Dopamine Released Dopamine Dopamine->Released Dopamine Unregulated Release 5-HT1A Autoreceptor 5-HT1A Autoreceptor 5-HT1A Autoreceptor->Dopamine Inhibits Release Sarizotan Sarizotan Sarizotan->5-HT1A Autoreceptor Binds & Activates Dopamine Receptors Dopamine Receptors Released Dopamine->Dopamine Receptors Dyskinesia Dyskinesia Dopamine Receptors->Dyskinesia Overstimulation leads to

Caption: Sarizotan's action on 5-HT1A autoreceptors to reduce dyskinesia.

Potential Mechanism of High-Dose Sarizotan Increasing 'Off' Time

cluster_0 Serotonergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine Reduced Dopamine Reduced Dopamine Dopamine->Reduced Dopamine 5-HT1A Autoreceptor 5-HT1A Autoreceptor 5-HT1A Autoreceptor->Dopamine Strong Inhibition of Release High-Dose Sarizotan High-Dose Sarizotan High-Dose Sarizotan->5-HT1A Autoreceptor Strong Activation Dopamine Receptors Dopamine Receptors Reduced Dopamine->Dopamine Receptors Insufficient Stimulation Increased 'Off' Time Increased 'Off' Time Dopamine Receptors->Increased 'Off' Time

Caption: High-dose Sarizotan may excessively inhibit dopamine release, increasing 'off' time.

This technical support center provides a framework for understanding and addressing the potential for Sarizotan to increase 'off' time in preclinical PD models. By following a systematic approach to dose optimization and, if necessary, considering adjunctive therapies, researchers can better isolate the anti-dyskinetic effects of Sarizotan while maintaining the therapeutic benefits of L-DOPA in their experimental paradigms.

References

Validation & Comparative

Sarizotan vs. 8-OH-DPAT for Respiratory Symptoms in Rett Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sarizotan and 8-OH-DPAT, two potent 5-HT1A receptor agonists investigated for their potential to alleviate respiratory symptoms in Rett syndrome (RTT). The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.

Executive Summary

Both Sarizotan and 8-OH-DPAT have demonstrated significant efficacy in preclinical mouse models of Rett syndrome, substantially reducing apnea (B1277953) and improving breathing regularity.[1][2] Sarizotan, which also exhibits activity at dopamine (B1211576) D2-like receptors, progressed to a Phase 2/3 clinical trial (STARS study) but unfortunately failed to meet its primary endpoint of reducing apnea episodes in human patients.[3][4][5] 8-OH-DPAT, while effective in animal models, has not been advanced to clinical trials for Rett syndrome and is not available for clinical practice.[1][6] This guide synthesizes the available data to inform future research and drug development efforts in this critical area.

Mechanism of Action

Both Sarizotan and 8-OH-DPAT are agonists of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Activation of 5-HT1A receptors is thought to modulate neuronal activity in brain regions controlling respiration, leading to a reduction in the characteristic apneas and irregular breathing patterns seen in Rett syndrome.[2][7] Sarizotan is a full agonist at the 5-HT1A receptor and also acts as a dopamine D2-like agonist/partial agonist.[1][8][9] The precise contribution of its dopaminergic activity to its effects on respiration is not fully elucidated but is a notable difference from the more selective 5-HT1A agonist, 8-OH-DPAT.[7]

Preclinical Data: A Head-to-Head Comparison

Preclinical studies in various mouse models of Rett syndrome have provided the primary evidence for the therapeutic potential of both compounds. The following tables summarize the key quantitative findings.

Table 1: Effect of Sarizotan on Respiratory Parameters in Rett Syndrome Mouse Models

Mouse ModelTreatment DetailsKey FindingsReference
Bird & Jaenisch (Mecp2-deficient heterozygous females)Acute administrationReduced apnea incidence to ~15% of pretreatment levels. Corrected irregular breathing pattern to that of wild-type littermates.[1]
Jaenisch (Mecp2 null males)Acute administrationReduced apnea incidence to ~15% of pretreatment levels.[1]
Knock-in (R168X heterozygous females)Acute administrationReduced apnea incidence to ~15% of pretreatment levels.[1]
Mecp2R168X/+ females7 or 14-day administrationDecreased apnea to 25-33% of the incidence seen with vehicle.[1]

Table 2: Effect of 8-OH-DPAT on Respiratory Parameters in Rett Syndrome Mouse Models

Mouse ModelTreatment DetailsKey FindingsReference
Mecp2 heterozygote female mice50 μg/kg i.p.Significantly reduced the incidence of apnea and restored regularity. Did not affect respiratory frequency.[2]
Mecp2 null male mice300 μg/kgSignificantly reduced the incidence of apnea (P = 0.02), periodic breathing (P < 0.001), and irregularity (P = 0.009). Did not affect respiratory frequency.[2]
Mecp2-/+ animals (in situ)0.1 μM (in perfusate)In combination with NO-711, reduced apnea to levels of wild-type mice. Eliminated apnea in 4 of 6 animals.[2]

Clinical Trial Outcomes: The STARS Study for Sarizotan

Sarizotan was evaluated in a Phase 2/3 randomized, double-blind, placebo-controlled study known as the STARS trial (Sarizotan for the Treatment of Apneas in Rett Syndrome).[3][4][10]

  • Primary Endpoint: The trial aimed to demonstrate a reduction in apnea episodes during wakefulness compared to placebo.[3][4]

  • Results: The STARS study did not meet its primary or secondary efficacy endpoints.[3][4][5] Newron Pharmaceuticals, the developer, subsequently terminated the development program for Sarizotan in Rett syndrome.[3][5]

Experimental Protocols

The preclinical efficacy of both Sarizotan and 8-OH-DPAT was primarily assessed using whole-body plethysmography in mouse models of Rett syndrome.

Key Experimental Details:

  • Animal Models: Studies utilized several genetically engineered mouse models that recapitulate the respiratory phenotype of Rett syndrome, including:

    • Bird and Jaenisch strains of Mecp2-deficient heterozygous females.[1]

    • Jaenisch strain of Mecp2 null males.[1]

    • Knock-in heterozygous female mice with a common nonsense mutation (R168X).[1]

  • Drug Administration:

    • Sarizotan: Administered acutely (20 minutes before recording) or chronically in drinking water for 7 or 14 days.[1]

    • 8-OH-DPAT: Administered via intraperitoneal (i.p.) injection or in the perfusate for in situ studies.[2]

  • Respiratory Monitoring:

    • Whole-Body Plethysmography: This non-invasive technique was used to measure respiratory parameters in conscious, unrestrained mice.[1] Key metrics recorded included the incidence of apnea, breathing frequency, and irregularity score.[1]

    • In Situ Perfused Brainstem-Spinal Cord Preparation: This ex vivo method was used in some studies with 8-OH-DPAT to investigate the central effects of the drug on respiratory rhythm generation.[2]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental approaches, the following diagrams are provided.

G cluster_0 5-HT1A Receptor Signaling Pathway Sarizotan / 8-OH-DPAT Sarizotan / 8-OH-DPAT 5-HT1A Receptor 5-HT1A Receptor Sarizotan / 8-OH-DPAT->5-HT1A Receptor binds & activates Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits GIRK Channel GIRK Channel Gi/o Protein->GIRK Channel activates cAMP cAMP Adenylyl Cyclase->cAMP produces K+ Efflux K+ Efflux GIRK Channel->K+ Efflux mediates Neuronal Hyperpolarization Neuronal Hyperpolarization K+ Efflux->Neuronal Hyperpolarization leads to Modulation of Respiratory Neurons Modulation of Respiratory Neurons Neuronal Hyperpolarization->Modulation of Respiratory Neurons results in

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_1 Preclinical Experimental Workflow Rett Syndrome Mouse Model Rett Syndrome Mouse Model Baseline Respiratory Recording (Plethysmography) Baseline Respiratory Recording (Plethysmography) Rett Syndrome Mouse Model->Baseline Respiratory Recording (Plethysmography) Drug Administration (Sarizotan or 8-OH-DPAT) Drug Administration (Sarizotan or 8-OH-DPAT) Baseline Respiratory Recording (Plethysmography)->Drug Administration (Sarizotan or 8-OH-DPAT) Post-Treatment Respiratory Recording Post-Treatment Respiratory Recording Drug Administration (Sarizotan or 8-OH-DPAT)->Post-Treatment Respiratory Recording Data Analysis (Apnea, Frequency, Irregularity) Data Analysis (Apnea, Frequency, Irregularity) Post-Treatment Respiratory Recording->Data Analysis (Apnea, Frequency, Irregularity) Comparison to Vehicle Control Comparison to Vehicle Control Data Analysis (Apnea, Frequency, Irregularity)->Comparison to Vehicle Control

Caption: Preclinical Experimental Workflow.

Conclusion and Future Directions

The preclinical data for both Sarizotan and 8-OH-DPAT in mouse models of Rett syndrome were highly promising, demonstrating a significant and consistent reduction in respiratory abnormalities. However, the failure of Sarizotan in the STARS clinical trial highlights the significant challenge of translating findings from animal models to human patients. Several factors could contribute to this discrepancy, including differences in drug metabolism, the complexity of the human Rett syndrome phenotype, and the potential for off-target effects of Sarizotan through its dopaminergic activity.

Future research in this area should focus on:

  • Understanding the Translational Gap: Investigating the reasons for the preclinical to clinical disconnect is crucial for future drug development in Rett syndrome.

  • Exploring More Selective Compounds: The development of highly selective 5-HT1A receptor agonists with different pharmacokinetic and pharmacodynamic profiles may be warranted.

  • Investigating Combination Therapies: Given the complex pathophysiology of Rett syndrome, combination therapies targeting multiple pathways may be more effective.

  • Refining Animal Models: Continuously improving the predictive validity of animal models for respiratory outcomes in Rett syndrome is essential.

While the journey to find an effective treatment for respiratory symptoms in Rett syndrome has faced setbacks, the foundational research with compounds like Sarizotan and 8-OH-DPAT provides valuable insights to guide the next generation of therapeutic development.

References

A Comparative Guide to Sarizotan and Buspirone: 5-HT1A Receptor Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sarizotan (B1233828) and buspirone (B1668070), two compounds known for their partial agonist activity at the 5-hydroxytryptamine-1A (5-HT1A) receptor. While buspirone is an established anxiolytic, Sarizotan, a compound also possessing dopamine (B1211576) receptor affinity, was investigated for neurodevelopmental and movement disorders before its development was discontinued. This document aims to offer an objective comparison of their pharmacological profiles, supported by experimental data, to inform future research and drug development endeavors.

Introduction

Sarizotan (EMD-128,130) is a selective 5-HT1A receptor agonist and a dopamine D2-like receptor antagonist.[1][2] It was investigated for the treatment of Rett syndrome and dyskinesias associated with Parkinson's disease.[1][3] However, clinical trials for Rett syndrome were terminated due to a lack of efficacy.[3]

Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder (GAD).[4][5] It acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[6] Unlike many anxiolytics, it has a low potential for abuse and dependence.[4][7]

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for Sarizotan and buspirone, focusing on their affinity and functional activity at the 5-HT1A receptor and key dopamine receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1AD2D3D4Reference
Sarizotan~1HighHighHigh[1][2]
Buspirone10 - 24380 - 1000--[4][8][9]

Note: "High" for Sarizotan indicates strong affinity as specific Ki values were not consistently reported in the initial search results in nM. Buspirone's affinity for D3 and D4 receptors is not as prominently characterized in the provided search results.

Table 2: 5-HT1A Receptor Functional Activity

CompoundAssayParameterValueReference
SarizotanGTPγS BindingEC50Potent[1]
EmaxFull Agonist[1]
BuspironeGTPγS BindingEC50--
EmaxPartial Agonist[6]
Adenylyl CyclaseEC50--
EmaxPartial Agonist[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profiles of Sarizotan and buspirone.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of Sarizotan and buspirone for 5-HT1A and dopamine receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., hippocampus for 5-HT1A receptors, striatum for D2 receptors).[12][13]

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Sarizotan or buspirone).[14][15]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.[12]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[16]

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs) by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of Sarizotan and buspirone at the 5-HT1A receptor.

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes containing the 5-HT1A receptor are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (Sarizotan or buspirone) in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable by the agonist).[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the comparison of Sarizotan and buspirone.

G cluster_receptor 5-HT1A Receptor Signaling 5-HT1A_Agonist 5-HT1A Agonist (Sarizotan/Buspirone) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT1A Receptor Signaling Pathway.

G Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation (Radioligand + Competitor) Membrane_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

G Comparison Sarizotan vs. Buspirone Sarizotan Sarizotan Comparison->Sarizotan Buspirone Buspirone Comparison->Buspirone 5HT1A_Agonism 5-HT1A Partial Agonism Sarizotan->5HT1A_Agonism Dopamine_Antagonism Dopamine Receptor Antagonism Sarizotan->Dopamine_Antagonism Clinical_Application Clinical Application Sarizotan->Clinical_Application Buspirone->5HT1A_Agonism Buspirone->Clinical_Application Anxiolytic Anxiolytic (GAD) Clinical_Application->Anxiolytic Rett_PD Rett Syndrome / PD (Discontinued) Clinical_Application->Rett_PD

Caption: Logical Comparison of Sarizotan and Buspirone.

Discussion and Conclusion

Sarizotan and buspirone, while both targeting the 5-HT1A receptor, exhibit distinct pharmacological profiles that have dictated their divergent clinical development paths.

Sarizotan demonstrates high affinity for the 5-HT1A receptor, acting as a full agonist.[1] A key differentiating factor is its significant affinity for and antagonist activity at D2, D3, and D4 dopamine receptors.[1][2] This dual action was the rationale for its investigation in conditions like Parkinson's disease, where dopaminergic pathways are dysregulated.[19] Its exploration in Rett syndrome was based on the role of serotonin (B10506) in respiratory control.[3] However, the lack of clinical efficacy in the STARS study led to the termination of its development.[3]

Buspirone is a well-established anxiolytic with a more selective profile for the 5-HT1A receptor compared to dopamine receptors.[4][9] Its characterization as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors is crucial to its therapeutic effect.[6] This nuanced mechanism is thought to contribute to its delayed onset of action and favorable side-effect profile, lacking the sedative and dependence-inducing properties of benzodiazepines.[7] Clinical trials have consistently demonstrated its efficacy in treating Generalized Anxiety Disorder, often assessed by a reduction in the Hamilton Anxiety Rating Scale (HAM-A) score.[20][21]

References

Sarizotan: A Comparative Analysis of a 5-HT1A Agonist and Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and receptor profile of Sarizotan compared to other dopamine (B1211576) receptor ligands. This report synthesizes preclinical and clinical data to provide a comprehensive overview of Sarizotan's pharmacological profile and its performance in clinical trials for Parkinson's disease and Rett syndrome.

Sarizotan (EMD-128,130) is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that also exhibits affinity for dopamine D2-like receptors (D2, D3, and D4).[1][2] Initially investigated as a potential treatment for L-DOPA-induced dyskinesia in Parkinson's disease and later for respiratory symptoms in Rett syndrome, the development of Sarizotan was ultimately discontinued (B1498344) due to a lack of efficacy in pivotal clinical trials.[3][4][5] This guide provides a detailed comparison of Sarizotan's pharmacological properties with other dopamine receptor ligands, supported by experimental data and methodologies.

Comparative Receptor Binding Affinity

Sarizotan's unique pharmacological profile is characterized by its high affinity for the 5-HT1A receptor, where it acts as a full agonist, and its moderate affinity for dopamine D2, D3, and D4 receptors.[1][2] The following table summarizes the binding affinities (IC50 and Ki values) of Sarizotan and other commonly used dopamine agonists at various dopamine and serotonin receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

LigandD1D2D3D45-HT1AReference
Sarizotan >100017 (IC50)6.8 (IC50)2.4 (IC50)0.1 (IC50)Bartoszyk et al., 2004[1]
Pramipexole >100003.90.55.12700Newman-Tancredi et al., 2005
Ropinirole >1000098700 (µM)0.97--Wood et al., 2003[6]
Apomorphine 4473.61.8272800Wood et al., 2003[6]

Note: Lower Ki/IC50 values indicate higher binding affinity.

Functional Activity at Dopamine D2-Like Receptors

Beyond binding affinity, the functional activity of a ligand at its receptor is crucial for its overall effect. Sarizotan exhibits a complex functional profile at the different isoforms of the dopamine D2 receptor, acting as a partial agonist or antagonist depending on the specific receptor subtype and the signaling pathway being measured.

Table 2: Functional Activity of Sarizotan at Human D2-Like Receptors

ReceptorAssayFunctional ActivityEC50 (nM)IC50 (nM)Reference
D2S GIRK Channel ActivationPartial Agonist29-Kuzhikandathil & Bartoszyk, 2006
D2S Adenylyl CyclaseAntagonist-52Kuzhikandathil & Bartoszyk, 2006
D2L GIRK Channel ActivationPartial Agonist23-Kuzhikandathil & Bartoszyk, 2006
D2L Adenylyl CyclaseFull Agonist0.51-Kuzhikandathil & Bartoszyk, 2006
D3 GIRK Channel ActivationFull Agonist5.6-Kuzhikandathil & Bartoszyk, 2006
D3 Adenylyl CyclaseFull Agonist0.47-Kuzhikandathil & Bartoszyk, 2006
D4.2 GIRK Channel ActivationPartial Agonist4.5-Kuzhikandathil & Bartoszyk, 2006
D4.2 Adenylyl CyclaseFull Agonist0.48-Kuzhikandathil & Bartoszyk, 2006
D4.4 GIRK Channel ActivationFull Agonist5.4-Kuzhikandathil & Bartoszyk, 2006
D4.4 Adenylyl CyclaseFull Agonist0.23-Kuzhikandathil & Bartoszyk, 2006

Signaling Pathways

The interaction of Sarizotan with 5-HT1A and D2-like receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.

cluster_5HT1A 5-HT1A Receptor Agonism sarizotan Sarizotan r_5ht1a 5-HT1A Receptor sarizotan->r_5ht1a binds receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream g_i_o Gi/o Protein r_5ht1a->g_i_o activates ac Adenylyl Cyclase g_i_o->ac inhibits girk GIRK Channel g_i_o->girk activates camp cAMP ac->camp decreases pka PKA camp->pka reduces activation of k_efflux K+ Efflux girk->k_efflux increases hyperpolarization Hyperpolarization k_efflux->hyperpolarization leads to cluster_D2 D2-like Receptor Antagonism/Partial Agonism sarizotan Sarizotan r_d2 D2-like Receptor sarizotan->r_d2 binds receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream g_i_o2 Gi/o Protein r_d2->g_i_o2 modulates activation dopamine Dopamine dopamine->r_d2 blocked by Sarizotan ac2 Adenylyl Cyclase g_i_o2->ac2 modulates inhibition of camp2 cAMP ac2->camp2 modulates pka2 PKA camp2->pka2 modulates activation of prep Prepare cell membranes expressing the receptor of interest (e.g., CHO cells with human D2 receptors). incubation Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound (Sarizotan). prep->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand. separation->wash scintillation Measure the radioactivity retained on the filters using a scintillation counter. wash->scintillation analysis Analyze the data to determine the IC50 value of the test compound. scintillation->analysis ki_calc Calculate the Ki value from the IC50 using the Cheng-Prusoff equation. analysis->ki_calc cell_prep Use a cell line (e.g., AtT-20) endogenously expressing GIRK channels and transfected with the receptor of interest (e.g., human D2S). patch_clamp Establish a whole-cell patch-clamp recording configuration. cell_prep->patch_clamp agonist_app Apply the test compound (Sarizotan) at various concentrations to the cell via perfusion. patch_clamp->agonist_app current_rec Record the resulting inward potassium current through the GIRK channels. agonist_app->current_rec analysis Plot the current response against the agonist concentration to generate a dose-response curve. current_rec->analysis ec50_det Determine the EC50 value (concentration that produces 50% of the maximal response). analysis->ec50_det

References

Sarizotan for L-DOPA-Induced Dyskinesia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of preclinical and clinical data on the efficacy and mechanism of action of Sarizotan for the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson's disease. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Sarizotan against placebo and contextualizes its performance within the broader landscape of anti-dyskinetic therapies.

Sarizotan, a potent 5-HT1A receptor agonist with additional affinity for D3 and D4 receptors, was a promising therapeutic candidate for mitigating L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy in Parkinson's disease. Despite promising preclinical and early clinical findings, Sarizotan ultimately failed to demonstrate significant efficacy in pivotal Phase III trials, leading to the discontinuation of its development for this indication. This guide provides a comprehensive validation of Sarizotan's effects on LID, presenting a detailed overview of key experimental data, methodologies, and the underlying proposed mechanisms of action.

Preclinical Evaluation: Promising Signals in Animal Models

Sarizotan demonstrated anti-dyskinetic properties in established animal models of Parkinson's disease and LID.

Rodent Models: In 6-hydroxydopamine (6-OHDA)-lesioned rats, a widely used model of Parkinson's disease, Sarizotan was shown to dose-dependently reduce abnormal involuntary movements (AIMs), the rodent equivalent of LID.[1]

Non-Human Primate Models: In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primates, which closely mimic the motor complications of Parkinson's disease, Sarizotan also showed a significant reduction in dyskinesia scores without compromising the anti-parkinsonian effects of L-DOPA at certain doses.

Experimental Protocols: Preclinical Studies

6-OHDA Rat Model of LID:

  • Induction of Parkinsonism: Unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle of rats to induce degeneration of dopaminergic neurons.

  • Induction of Dyskinesia: Chronic daily administration of L-DOPA (typically 6-10 mg/kg) for several weeks until the development of stable and reproducible AIMs.

  • Drug Administration: Sarizotan or vehicle was administered acutely or chronically at various doses prior to L-DOPA administration.

  • Behavioral Assessment: AIMs were scored by trained observers based on their severity, frequency, and distribution (axial, limb, and orolingual).

MPTP Primate Model of LID:

  • Induction of Parkinsonism: Systemic administration of MPTP to induce parkinsonian symptoms.

  • Induction of Dyskinesia: Chronic administration of L-DOPA until the emergence of stable dyskinesia.

  • Drug Administration: Sarizotan or placebo was administered prior to L-DOPA.

  • Behavioral Assessment: Dyskinesia and parkinsonism were rated using validated scales adapted for non-human primates.

Clinical Development: From Early Promise to Phase III Disappointment

Sarizotan's clinical development for LID involved a series of studies, from an initial open-label trial to large, randomized, placebo-controlled Phase III trials.

Phase II Clinical Trials

The SPLENDID Study (Open-Label): An open-label Phase II study, known as the SPLENDID trial, provided the initial clinical evidence for Sarizotan's potential anti-dyskinetic effect. The study reported improvements in dyskinesia in Parkinson's disease patients.[1]

Dose-Finding Study (Goetz et al., 2007): A multicenter, randomized, double-blind, placebo-controlled dose-finding study evaluated the safety and efficacy of Sarizotan at 2, 4, and 10 mg/day.[2]

  • Primary Outcome: Change from baseline in "on" time without troublesome dyskinesia, as measured by patient diaries.

  • Secondary Outcomes: Changes in the Abnormal Involuntary Movement Scale (AIMS) and the Unified Parkinson's Disease Rating Scale (UPDRS) parts 32 and 33 (dyskinesia duration and disability).

While the study did not meet its primary endpoint, a significant improvement was observed in the composite score of UPDRS Items 32+33 at the 2 mg/day dose.[2] However, the 10 mg/day dose was associated with an increase in "off" time.[2]

Phase III Clinical Trials: PADDY-1 and PADDY-2

Two large, multicenter, randomized, double-blind, placebo-controlled Phase III trials, PADDY-1 and PADDY-2, were conducted to confirm the efficacy and safety of Sarizotan (at a dose of 2 mg/day, administered as 1 mg twice daily) for the treatment of LID.

The primary endpoint for these studies was the change from baseline in "on" time without troublesome dyskinesia. Both the PADDY-1 and PADDY-2 trials failed to demonstrate a statistically significant difference between Sarizotan and placebo on this primary outcome measure.[3] This lack of superiority over placebo led to the termination of the clinical development program for Sarizotan in this indication.[1]

Quantitative Data Summary

Table 1: Key Clinical Trials of Sarizotan for L-DOPA-Induced Dyskinesia

StudyPhaseDesignNTreatment ArmsPrimary Outcome MeasureKey Finding
SPLENDIDIIOpen-label-SarizotanDyskinesia improvementReported positive effects on dyskinesia[1]
Goetz et al., 2007IIRCT, Double-blind, Placebo-controlled381Sarizotan (2, 4, 10 mg/day), PlaceboChange in "on" time without troublesome dyskinesiaNo significant change in primary outcome; significant improvement in UPDRS items 32+33 at 2 mg/day[2]
PADDY-1IIIRCT, Double-blind, Placebo-controlled-Sarizotan (2 mg/day), PlaceboChange in "on" time without troublesome dyskinesiaFailed to meet primary endpoint; no significant difference from placebo[3]
PADDY-2IIIRCT, Double-blind, Placebo-controlled-Sarizotan (2 mg/day), PlaceboChange in "on" time without troublesome dyskinesiaFailed to meet primary endpoint; no significant difference from placebo[1][3]

RCT: Randomized Controlled Trial

Experimental Protocols: Clinical Trials

Goetz et al. (2007) Dose-Finding Study:

  • Patient Population: Parkinson's disease patients with moderately disabling dyskinesias for at least 25% of the waking day, on a stable and optimized L-DOPA regimen.[2]

  • Intervention: Patients were randomized to receive Sarizotan (2, 4, or 10 mg/day) or placebo for 12 weeks.

  • Assessments: Patient diaries were used to record "on" and "off" time, and the presence and severity of dyskinesia. AIMS and UPDRS scores were assessed at baseline and follow-up visits.

PADDY-1 and PADDY-2 Phase III Trials:

  • Patient Population: Similar to the Phase II dose-finding study.

  • Intervention: Patients were randomized to receive Sarizotan (1 mg twice daily for a total of 2 mg/day) or placebo.

  • Assessments: The primary endpoint was the change in "on" time without troublesome dyskinesia, based on patient diaries.

Mechanism of Action and Signaling Pathways

The therapeutic rationale for using Sarizotan to treat LID is based on its action as a 5-HT1A receptor agonist. In the dopamine-depleted parkinsonian brain, serotonergic neurons are believed to take up L-DOPA and convert it to dopamine, which is then released in an unregulated, pulsatile manner, contributing to the development of dyskinesia.

By activating presynaptic 5-HT1A autoreceptors on serotonergic neurons, Sarizotan was hypothesized to reduce the firing of these neurons and thereby dampen the excessive, non-physiological release of dopamine derived from exogenous L-DOPA. This modulation of dopamine release was expected to smooth out the peaks and troughs of striatal dopamine levels, leading to a reduction in dyskinesia.

Sarizotan_Mechanism_of_Action cluster_presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine Conversion Vesicular_Release Unregulated Dopamine Release Dopamine->Vesicular_Release 5-HT1A_Autoreceptor 5-HT1A Autoreceptor 5-HT1A_Autoreceptor->Vesicular_Release Inhibits Sarizotan Sarizotan Sarizotan->5-HT1A_Autoreceptor Agonist Dopamine_Receptors Dopamine Receptors Vesicular_Release->Dopamine_Receptors Pulsatile Release cleft_space Dyskinesia_Signaling Downstream Signaling (LID) Dopamine_Receptors->Dyskinesia_Signaling

Caption: Proposed mechanism of Sarizotan in LID.

Comparison with Alternatives

At the time of Sarizotan's clinical trials, amantadine (B194251) was one of the few available treatments for LID. While no head-to-head trials directly compared Sarizotan with amantadine, the failure of Sarizotan to show a significant effect over placebo contrasts with the established, albeit modest, efficacy of amantadine in reducing dyskinesia.

Other 5-HT1A agonists, such as buspirone (B1668070) and tandospirone, have also been investigated for LID with mixed results, often showing a narrow therapeutic window with a risk of worsening parkinsonian symptoms at higher doses.

Conclusion

The investigation into Sarizotan for the treatment of L-DOPA-induced dyskinesia serves as a critical case study in the challenges of translating promising preclinical findings and early clinical signals into successful Phase III outcomes. While the scientific rationale for targeting the 5-HT1A receptor to modulate dopamine release in LID remains compelling, the clinical trials of Sarizotan ultimately demonstrated a lack of significant efficacy compared to placebo. This outcome underscores the complexity of the pathophysiology of LID and the high bar for demonstrating clinical benefit in this patient population. Future research in this area will need to focus on agents with a wider therapeutic window and potentially more selective mechanisms of action to successfully address this unmet medical need in Parkinson's disease.

References

A Cross-Study Analysis of Sarizotan's Efficacy in Rett Syndrome Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals the therapeutic potential and limitations of Sarizotan in mitigating respiratory abnormalities in various mouse models of Rett syndrome. This guide synthesizes findings from key studies to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of Sarizotan's efficacy across different genetic backgrounds.

Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder, primarily caused by mutations in the MECP2 gene, leading to a range of debilitating symptoms, including significant respiratory disturbances. Sarizotan, a compound with agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2-like receptors, was investigated as a potential therapeutic for these respiratory issues. Preclinical studies in mouse models of RTT showed promising results, leading to clinical trials. However, the Phase 2/3 STARS clinical trial (NCT02790034) ultimately failed to meet its primary endpoints, resulting in the termination of Sarizotan's development for Rett syndrome.[1] This guide provides an in-depth analysis of the pivotal preclinical data that formed the basis for its clinical evaluation.

Comparative Efficacy of Sarizotan on Respiratory Function

The primary preclinical evidence for Sarizotan's efficacy in RTT comes from a comprehensive study by Abdala and colleagues (2014). This research evaluated the compound's effect on respiratory parameters in three distinct Rett syndrome mouse models: the "Bird" model (Mecp2-deficient heterozygous females), the "Jaenisch" model (Mecp2-deficient heterozygous females and null males), and a knock-in model carrying the common R168X mutation. The study employed whole-body plethysmography to assess respiratory function.

Key Findings on Apnea (B1277953) Reduction

Sarizotan demonstrated a significant ability to reduce the incidence of apnea, a life-threatening symptom of Rett syndrome, across all tested mouse models.

Table 1: Effect of Acute Sarizotan Administration on Apnea Incidence

Mouse ModelGenotypeTreatmentApnea Incidence (events/hour)Percentage Reductionp-value
Bird & JaenischMecp2-/+ femaleVehicle143 ± 31--
Sarizotan (5 mg/kg)20 ± 8~86%0.001
JaenischMecp2-/y maleVehicle200 ± 42--
Sarizotan (10 mg/kg)30 ± 1685%0.003

Data are presented as mean ± SEM.

Longer-term administration of Sarizotan also proved effective in reducing apnea, suggesting a sustained therapeutic benefit in the mouse models.

Table 2: Effect of 7-Day and 14-Day Sarizotan Administration on Apnea Incidence

Mouse ModelGenotypeTreatment DurationTreatmentPercentage Reduction vs. Vehiclep-value
BirdMecp2-/+ female7 daysSarizotan~67%< 0.01
R168XMecp2-/+ female14 daysSarizotan~75%< 0.01
Improvement in Breathing Regularity

In addition to reducing apnea, Sarizotan was shown to normalize the irregular breathing patterns characteristic of Rett syndrome mice.

Table 3: Effect of Acute Sarizotan Administration on Respiratory Irregularity

Mouse ModelGenotypeTreatmentIrregularity Scorep-value
Bird & JaenischMecp2-/+ femaleVehicle0.34 ± 0.07-
Sarizotan (5 mg/kg)0.06 ± 0.01< 0.0001
JaenischMecp2-/y maleVehicle0.55 ± 0.21-
Sarizotan (10 mg/kg)0.11 ± 0.050.048

Data are presented as mean ± SEM.

Effects on Locomotor Activity

While highly effective in addressing respiratory deficits, acute administration of Sarizotan was found to reduce locomotor activity in both wild-type and Mecp2-deficient mice. This effect is likely attributable to the activation of D2 receptors in the basal ganglia motor pathway.

Experimental Protocols

The findings presented are based on rigorous experimental methodologies as described by Abdala et al. (2014).

Animals:

  • Bird Model: Mecp2-deficient heterozygous females (Mecp2tm1.1Bird)

  • Jaenisch Model: Mecp2-deficient heterozygous females and null males (Mecp2tm1.1Jae)

  • R168X Model: Heterozygous female knock-in mice with a common nonsense mutation.

Drug Administration:

  • Sarizotan was administered via intraperitoneal (IP) injection for acute studies and orally for longer-term studies.

  • Vehicle (2.5% DMSO in water) was used as a control.

Respiratory Analysis:

  • Unrestrained whole-body plethysmography was used to measure respiratory patterns in conscious mice.

  • Parameters analyzed included the number of apneas per hour, a respiratory irregularity score, and respiratory frequency.

Locomotor Analysis:

  • Open-field recording was used to assess spontaneous motor activity.

Visualizing the Mechanisms and Methods

To further clarify the scientific underpinnings of this research, the following diagrams illustrate the proposed signaling pathway of Sarizotan and the experimental workflow.

Sarizotan_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Respiratory Control) Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist D2 D2-like Receptor Sarizotan->D2 Agonist/ Partial Agonist G_protein Gi/o Protein HT1A->G_protein Activates D2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Production Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Leads to Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Hyperpolarization->Reduced_Excitability Breathing_Stabilization Stabilization of Breathing Rhythm Reduced_Excitability->Breathing_Stabilization

Caption: Proposed signaling pathway of Sarizotan in respiratory neurons.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_acq Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome Animal_Models Rett Syndrome Mouse Models (Bird, Jaenisch, R168X) + Wild-Type Controls Drug_Admin Sarizotan or Vehicle Administration (IP or Oral) Animal_Models->Drug_Admin Plethysmography Whole-Body Plethysmography (30 min recording) Drug_Admin->Plethysmography 20 min post-injection Open_Field Open-Field Recording Drug_Admin->Open_Field 20 min post-injection Resp_Analysis Respiratory Parameters: - Apnea Incidence - Irregularity Score - Respiratory Frequency Plethysmography->Resp_Analysis Loco_Analysis Locomotor Activity: - Total Distance - Velocity Open_Field->Loco_Analysis Comparison Comparative Efficacy Analysis Resp_Analysis->Comparison Loco_Analysis->Comparison

Caption: Workflow for assessing Sarizotan's efficacy in Rett mouse models.

Conclusion

The preclinical data from mouse models of Rett syndrome strongly supported the hypothesis that Sarizotan could effectively alleviate respiratory symptoms. The compound consistently reduced apnea and regularized breathing patterns across multiple, genetically distinct models of the disorder. These promising findings underscored the translatability of these animal models for studying certain aspects of Rett syndrome. However, the subsequent failure of Sarizotan in clinical trials highlights the inherent challenges in translating preclinical efficacy to human patients. This discrepancy may be due to a variety of factors, including differences in metabolism, the complexity of the human disease, and the specific endpoints measured. The extensive preclinical data for Sarizotan remains a valuable resource for the Rett syndrome research community, providing insights into the underlying neurobiology of respiratory dysfunction and informing the development of future therapeutic strategies.

References

Sarizotan and its Alternatives: A Comparative Analysis for the Treatment of Dyskinesia in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease (PD), impacting patients' quality of life. The search for effective treatments has explored various pharmacological and surgical avenues. This guide provides a detailed comparison of Sarizotan, a novel investigational agent, with established treatments such as Amantadine and Deep Brain Stimulation (DBS) for LID in PD.

Overview of Sarizotan

Sarizotan is a potent 5-HT1A receptor agonist and a partial agonist at D2-like dopamine (B1211576) receptors.[1] Its development for LID was based on the hypothesis that modulating serotonergic and dopaminergic pathways could alleviate dyskinetic movements. However, extensive clinical trials, including the PADDY-1 and PADDY-2 studies, ultimately did not demonstrate a significant benefit of Sarizotan over placebo in reducing dyskinesia as measured by patient diaries and the Abnormal Involuntary Movement Scale (AIMS).[2][3][4] Interestingly, a secondary analysis of a dose-finding study did show a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) items 32 and 33 (dyskinesia duration and disability) with a 2 mg/day dose of Sarizotan.[2]

Comparative Efficacy

The following tables summarize the quantitative data from clinical trials of Sarizotan, Amantadine, and Deep Brain Stimulation.

Treatment Clinical Trial(s) Primary Outcome Measure(s) Key Efficacy Results Adverse Events
Sarizotan PADDY-1 & PADDY-2Diary-based "on" time without troublesome dyskinesia, AIMS score, UPDRS Items 32+33No significant difference compared to placebo on diary-based measures and AIMS score.[2][3] Significant improvement in UPDRS Items 32+33 composite score with 2 mg/day dose.[2]Generally well-tolerated. Off-time significantly increased with 10 mg/day dose.[2]
Amantadine ER EASE LIDUnified Dyskinesia Rating Scale (UDysRS)Significant reduction in UDysRS total score compared to placebo.[5] Reduction in "off" time.[5]Hallucinations, dizziness, dry mouth, peripheral edema.[6][7]
Deep Brain Stimulation (GPi) Various, including VA Cooperative Study #468Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor), Dyskinesia Rating ScalesSignificant improvement in motor function and reduction in dyskinesia.[8][9][10] Greater reduction in dyskinesia compared to STN-DBS.[8]Surgical risks (infection, hemorrhage), hardware-related complications, stimulation-induced side effects.[10]

Detailed Experimental Protocols

Sarizotan (PADDY-1 and PADDY-2 Trials - General Protocol Design)

A publicly available detailed protocol for the PADDY trials is limited. However, based on published literature, the general design was as follows:

  • Study Design: Multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group studies.[11][12][13]

  • Participant Population: Patients with idiopathic Parkinson's disease experiencing troublesome levodopa-induced dyskinesia.[11][12][13]

  • Intervention: Sarizotan administered orally at varying doses (e.g., 1 mg twice daily) or matching placebo.[12]

  • Primary Outcome Measures:

    • Change from baseline in the daily "on" time without troublesome dyskinesia, as recorded in patient diaries.[2]

    • Change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score.[2]

  • Secondary Outcome Measures:

    • Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part IV (Complications of Therapy), particularly items 32 (duration of dyskinesia) and 33 (disability of dyskinesia).[2][12]

Amantadine Extended-Release (EASE LID Trial)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participant Population: Parkinson's disease patients with levodopa-induced dyskinesia.

  • Intervention: Amantadine extended-release (ER) capsules (Gocovri) administered once daily at bedtime.

  • Primary Outcome Measure: Change from baseline in the total score of the Unified Dyskinesia Rating Scale (UDysRS) at week 12. The UDysRS is a comprehensive tool that assesses the impairment and disability associated with dyskinesia from both patient and clinician perspectives.

  • Secondary Outcome Measures: Included changes in "off" time, as recorded in patient diaries, and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), Part IV.[5][6][7][14]

Deep Brain Stimulation (VA Cooperative Study #468)
  • Study Design: A multicenter, randomized, controlled trial comparing the efficacy of DBS targeting the subthalamic nucleus (STN) versus the globus pallidus interna (GPi).

  • Participant Population: Patients with advanced Parkinson's disease and motor complications, including dyskinesia, that are refractory to medical management.

  • Intervention: Bilateral implantation of DBS electrodes in either the STN or GPi. Stimulation parameters were optimized for each patient post-surgery.

  • Primary Outcome Measure: Change in motor function as assessed by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III in the "off-medication" state.

  • Secondary Outcome Measures: Included assessments of dyskinesia using scales like the Unified Dyskinesia Rating Scale (UDysRS), changes in medication requirements, and quality of life measures.[8][10]

Mandatory Visualizations

Sarizotan_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron Sarizotan Sarizotan HT1A_pre 5-HT1A Autoreceptor Sarizotan->HT1A_pre Agonist D2_receptor D2-like Receptor Sarizotan->D2_receptor Partial Agonist Serotonin_vesicle Serotonin Vesicles HT1A_pre->Serotonin_vesicle Inhibits Serotonin_release Serotonin_vesicle->Serotonin_release AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Dopamine_signaling Dopaminergic Signaling PKA->Dopamine_signaling Modulates

Experimental_Workflow_Amantadine_Trial Screening Patient Screening (PD with LID) Baseline Baseline Assessment (UDysRS, Patient Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Amantadine ER (Once daily at bedtime) Randomization->Group_A Group_B Placebo Randomization->Group_B Follow_up Follow-up Visits (e.g., Week 12) Group_A->Follow_up Group_B->Follow_up Outcome_Assessment Primary Outcome Assessment (Change in UDysRS) Follow_up->Outcome_Assessment Data_Analysis Data Analysis Outcome_Assessment->Data_Analysis

Conclusion

While Sarizotan showed initial promise, its failure to demonstrate superior efficacy over placebo in pivotal trials for the primary endpoints of dyskinesia has halted its development for this indication. In contrast, extended-release Amantadine has established efficacy in reducing both dyskinesia and "off" time, supported by robust clinical trial data. Deep Brain Stimulation, particularly targeting the GPi, remains a highly effective, albeit invasive, treatment option for medically refractory dyskinesia in Parkinson's disease. For researchers and drug development professionals, the story of Sarizotan underscores the complexity of targeting the serotonergic system for LID and highlights the need for well-defined primary outcome measures in clinical trials for this challenging symptom of Parkinson's disease.

References

A Comparative Analysis of Sarizotan's Binding Affinity at Dopamine D2 versus D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the binding affinity and functional activity of Sarizotan (B1233828) at human dopamine (B1211576) D2 and D3 receptors. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Sarizotan is a compound known for its interaction with serotonin (B10506) and dopamine receptors.[1] Understanding its specific binding profile at dopamine receptor subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications. Notably, Sarizotan exhibits a higher affinity for D3 and D4 receptors compared to the D2 receptor.[2][3][4][5]

Quantitative Comparison of Sarizotan's Affinity and Potency

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50/IC50) of Sarizotan at human dopamine D2 and D3 receptors. The data are compiled from various studies employing different experimental assays.

ParameterReceptor SubtypeValue (nM)Assay TypeCell LineReference
EC50 D2S29G-protein coupled inward rectifier potassium (GIRK) channel activationAtT-20[6]
D2L23G-protein coupled inward rectifier potassium (GIRK) channel activationAtT-20[6]
D35.6G-protein coupled inward rectifier potassium (GIRK) channel activationAtT-20[6]
EC50 D2S0.6Adenylyl cyclase inhibitionAtT-20[6]
D2L0.51Adenylyl cyclase inhibitionAtT-20[6]
D30.47Adenylyl cyclase inhibitionAtT-20[6]
IC50 D2S52Antagonist activity at GIRK channelsAtT-20[6]
D2L121Antagonist activity at GIRK channelsAtT-20[6]

Note: D2S and D2L refer to the short and long isoforms of the D2 receptor, respectively.

Based on the functional assays, Sarizotan demonstrates different profiles depending on the signaling pathway measured. In assays measuring the coupling to G-protein coupled inward rectifier potassium (GIRK) channels, Sarizotan acts as a full agonist at D3 receptors but a partial agonist at D2S and D2L receptors.[6] When assessing the inhibition of adenylyl cyclase, Sarizotan shows full agonism at D2L and D3 receptors, and partial agonism at D2S receptors.[6] The antagonistic properties of Sarizotan are evident at D2S and D2L receptors in the GIRK channel assay.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay for Dopamine D2 and D3 Receptors

This protocol outlines a standard method for determining the binding affinity of a compound for D2 and D3 receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes from a stable cell line expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinant: 10 µM Haloperidol or Sulpiride.[7]

  • Test compound (Sarizotan) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound (Sarizotan).

  • In a 96-well plate, combine the cell membranes (e.g., 20 µg for D2, 2 µg for D3), a fixed concentration of the radioligand (e.g., 1.5 nM [3H]-Spiperone for D2, 1 nM for D3), and varying concentrations of the test compound.[7]

  • For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the non-specific binding determinant instead of the test compound.[7]

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Functional Assay: Adenylyl Cyclase Inhibition

This protocol measures the functional consequence of D2 or D3 receptor activation, which is typically the inhibition of adenylyl cyclase activity.

Materials:

  • Live cells expressing human D2 or D3 receptors (e.g., CHO or AtT-20 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (Sarizotan) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound (Sarizotan).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specific period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • The EC50 value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound. This represents the concentration of the agonist that produces 50% of its maximal effect.

Signaling Pathways and Experimental Workflow

Dopamine D2 and D3 Receptor Signaling Pathways

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and primarily couple to the Gi/o class of G-proteins.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][11] This canonical pathway further modulates the activity of protein kinase A (PKA).[[“]] Beyond this primary pathway, D2 and D3 receptors can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[12][13]

D2_D3_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Sarizotan Sarizotan D2R_D3R D2/D3 Receptor Sarizotan->D2R_D3R Binds to G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Canonical signaling pathway for D2/D3 receptors.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like Sarizotan using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with D2/D3 Receptors) Incubation Incubate Membranes, Radioligand, and Sarizotan Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Prepare Sarizotan (Serial Dilutions) Compound_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Calculation Calculate IC50 and Ki Values Quantification->Calculation

Workflow for radioligand binding assay.

References

Sarizotan vs. Placebo for Dyskinesia: A Comparative Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sarizotan (B1233828) and placebo in the treatment of dyskinesia, primarily focusing on levodopa-induced dyskinesia (LID) in Parkinson's disease (PD) patients. The information is compiled from published randomized controlled trials (RCTs) to offer an objective overview for research and development purposes.

Mechanism of Action

Sarizotan is a potent agonist of the serotonin (B10506) 5-HT1A receptor and also exhibits high affinity for dopamine (B1211576) D3 and D4 receptors, with some partial agonist activity at D2 receptors.[1][2][3][4] The therapeutic rationale for its use in dyskinesia stems from the hypothesis that modulating serotonergic and dopaminergic neurotransmission can alleviate involuntary movements.[5] Specifically, activation of 5-HT1A receptors is thought to modulate dopamine release, potentially mitigating the excessive dopaminergic stimulation that contributes to dyskinesia.[5]

Sarizotan Signaling Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron 5HT_release 5-HT Release DA_release Dopamine Release 5HT_release->DA_release Modulates Dyskinesia Dyskinesia DA_release->Dyskinesia Contributes to D2_receptor D2-like Receptors (D2, D3, D4) D2_receptor->Dyskinesia Modulates Sarizotan Sarizotan Sarizotan->D2_receptor Partial Agonist/ Antagonist 5HT1A_receptor 5-HT1A Receptor Sarizotan->5HT1A_receptor Agonist 5HT1A_receptor->5HT_release Inhibits Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening (PD with Dyskinesia) Randomization Randomization (n=398) Screening->Randomization Sarizotan_2mg Sarizotan 2mg/day Randomization->Sarizotan_2mg Sarizotan_4mg Sarizotan 4mg/day Randomization->Sarizotan_4mg Sarizotan_10mg Sarizotan 10mg/day Randomization->Sarizotan_10mg Placebo Placebo Randomization->Placebo Treatment 12-Week Treatment Period Endpoint Efficacy & Safety Assessment Treatment->Endpoint Sarizotan_2mg->Treatment Sarizotan_4mg->Treatment Sarizotan_10mg->Treatment Placebo->Treatment

References

A Head-to-Head Comparison of Sarizotan with Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antipsychotic drug development has evolved significantly, moving from first-generation dopamine (B1211576) antagonists to second- and third-generation agents with more complex pharmacodynamic profiles. This guide provides a retrospective head-to-head comparison of Sarizotan, a compound whose development was discontinued, with three successful novel antipsychotic agents: Aripiprazole (B633), Brexpiprazole (B1667787), and Cariprazine (B1246890). By examining their distinct receptor binding profiles and functional activities, we aim to provide insights into the nuanced structure-activity relationships that may contribute to clinical efficacy and tolerability in the treatment of psychosis. Sarizotan, initially investigated for Parkinson's disease dyskinesia and Rett syndrome, shares mechanistic similarities with these newer agents, making this comparison valuable for understanding the trajectory of antipsychotic drug discovery.[1][2][3][4][5][6]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki or IC50 in nM) of Sarizotan, Aripiprazole, Brexpiprazole, and Cariprazine for key dopamine and serotonin (B10506) receptors implicated in the pathophysiology of psychosis. Lower values indicate higher binding affinity.

ReceptorSarizotan (IC50/Ki, nM)Aripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)
Dopamine D2 15.1 (rat), 17 (human)[7]0.34[3][8]0.30[2]0.49-0.71[9]
Dopamine D3 6.8 (human)[7]0.8[3]1.1[2]0.085-0.3[9]
Dopamine D4 2.4 (human)[7]44[3]--
Serotonin 5-HT1A 6.5 (rat), 0.1 (human)[7][10]1.7[3][8]0.12[2][11]1.4-2.6[9]
Serotonin 5-HT2A >10003.4[3][12][8]0.47[2][11]18.8[9]
Serotonin 5-HT2B -0.36[12]1.9[2][11]0.58-1.1[9]
Serotonin 5-HT7 -39[3]3.7[2][11]-
Adrenergic α1A >100057[3]3.8[2][11]155[9]
Histamine H1 >100061[3]19[2]23.3[9]

Mechanism of Action and Functional Activity

The functional activity of these compounds at their target receptors is a critical determinant of their clinical effects. The following table outlines their primary mechanisms of action.

CompoundPrimary Mechanism of Action
Sarizotan 5-HT1A receptor full agonist and D2, D3, and D4 receptor antagonist/partial agonist.[2][13]
Aripiprazole D2 and 5-HT1A receptor partial agonist; 5-HT2A receptor antagonist.[12][8][14]
Brexpiprazole D2 and 5-HT1A receptor partial agonist with lower intrinsic activity at D2 receptors than aripiprazole; 5-HT2A receptor antagonist.[2][7][10]
Cariprazine D3 and D2 receptor partial agonist with a preference for D3 receptors; 5-HT1A receptor partial agonist and 5-HT2A receptor antagonist.[1][5][9][13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathways of these agents and a typical experimental workflow for determining receptor binding affinity.

cluster_ligands Antipsychotic Agents cluster_receptors Receptors cluster_effects Downstream Effects Sarizotan Sarizotan D2 D2 Sarizotan->D2 Antagonist/ Partial Agonist D3 D3 Sarizotan->D3 Antagonist/ Partial Agonist HT1A 5-HT1A Sarizotan->HT1A Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2 Partial Agonist Aripiprazole->HT1A Partial Agonist HT2A 5-HT2A Aripiprazole->HT2A Antagonist Brexpiprazole Brexpiprazole Brexpiprazole->D2 Partial Agonist Brexpiprazole->HT1A Partial Agonist Brexpiprazole->HT2A Antagonist Cariprazine Cariprazine Cariprazine->D2 Partial Agonist Cariprazine->D3 Partial Agonist (High Affinity) Cariprazine->HT1A Partial Agonist Cariprazine->HT2A Antagonist Dopamine_Modulation Dopamine Modulation (Agonism/Antagonism) D2->Dopamine_Modulation D3->Dopamine_Modulation Serotonin_Modulation Serotonin Modulation (Agonism/Antagonism) HT1A->Serotonin_Modulation HT2A->Serotonin_Modulation Clinical_Response Antipsychotic Efficacy & Side Effect Profile Dopamine_Modulation->Clinical_Response Serotonin_Modulation->Clinical_Response

Caption: Simplified signaling pathways of Sarizotan and novel antipsychotics.

cluster_workflow Radioligand Binding Assay Workflow Prep Prepare cell membranes expressing target receptor Incubate Incubate membranes with radioligand and test compound Prep->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies cited are often proprietary. However, a general methodology for a key in vitro experiment is described below.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound (e.g., Sarizotan, Aripiprazole) for a target receptor (e.g., human D2, 5-HT1A).

  • Materials:

    • Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO or HEK293 cells).

    • A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

    • Test compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the incubation buffer. A set of wells containing only membranes and radioligand serves as the total binding control, while another set with an excess of a known non-radioactive ligand for the receptor determines non-specific binding.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

    • Quantification: The filters are dried, and scintillation fluid is added. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15][16][17][18]

Discussion

This comparative analysis highlights the distinct pharmacological profiles of Sarizotan and the novel antipsychotics Aripiprazole, Brexpiprazole, and Cariprazine. While all share activity at D2 and 5-HT1A receptors, the nuances in their binding affinities and functional activities likely contribute to their differing clinical outcomes.

Sarizotan's high affinity and full agonism at the 5-HT1A receptor, coupled with its antagonist/partial agonist activity at D2/D3/D4 receptors, presented a promising profile for treating dyskinesias and potentially psychosis.[2][13] However, its clinical development was halted due to a lack of efficacy in pivotal trials for Rett syndrome and Parkinson's disease dyskinesia.[1][2][3][4][5][6]

In contrast, Aripiprazole, Brexpiprazole, and Cariprazine have all demonstrated efficacy in the treatment of schizophrenia and other psychiatric disorders.[19][20][21][22][23][24][25][26][27] Their success may be attributed to their finely-tuned partial agonism at D2 and 5-HT1A receptors, which is thought to stabilize dopamine and serotonin neurotransmission, and their potent antagonism at 5-HT2A receptors.[7][8][14] Cariprazine's particularly high affinity for the D3 receptor is hypothesized to contribute to its efficacy in treating negative symptoms of schizophrenia.[1][5][6][9][28][29][30]

The discontinuation of Sarizotan's development underscores the challenges in translating preclinical findings to clinical success. While its receptor binding profile appeared favorable, the overall balance of its pharmacological activities may not have been optimal for the complex neurobiology of the disorders it was intended to treat. The successful trajectory of Aripiprazole, Brexpiprazole, and Cariprazine provides a valuable framework for future antipsychotic drug design, emphasizing the importance of nuanced receptor modulation, particularly the concept of partial agonism and multi-receptor targeting.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sarizotan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Sarizotan Hydrochloride, ensuring compliance with general best practices for pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Waste Classification and Segregation

Due to the absence of a specific hazardous waste classification for this compound from regulatory agencies, it is imperative to handle it with caution. The precautionary principle dictates that any research chemical with unknown environmental and health impacts should be treated as hazardous waste.

Key Principles for Segregation:

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or other hazards.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Never dispose of this compound down the drain or in regular trash. [1][2][3] Pharmaceutical compounds can be harmful to aquatic life and may persist in the environment.

Step-by-Step Disposal Procedures

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste disposal service that utilizes incineration.[4][5][6] Incineration at high temperatures ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[4][7]

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[1]

    • For solid waste, a robust, sealable plastic bag or a designated solid waste container is appropriate.

    • For liquid waste, use a chemical-resistant bottle with a screw cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include:

      • The full chemical name: "this compound"

      • The quantity of waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

      • Any known hazards (e.g., "Caution: Research Chemical - Handle as Hazardous").

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas.

    • Ensure the storage area has secondary containment to control any potential leaks or spills.

    • Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

    • Follow all internal procedures for waste manifest documentation and handover.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of carefully:

  • Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which this compound is soluble).

  • Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[1]

  • After triple-rinsing, deface or remove the original label from the container.

  • The rinsed and defaced container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is significant, contact your institution's emergency response team or EHS department.

  • For minor spills, and if you are trained to do so, wear appropriate PPE and contain the spill using a chemical spill kit.

  • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material and place it in your designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Operational and Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

Essential Safety and Operational Guide for Handling Sarizotan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Sarizotan Hydrochloride is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the potential for exposure.

Operation Required PPE Specifications
Handling solid compound (weighing, aliquoting) - Double gloves - Disposable gown - Safety glasses with side shields or goggles - Respiratory protection- Chemotherapy-rated nitrile gloves. - Gown should be disposable, lint-free, with a solid front and long sleeves with tight-fitting cuffs. - ANSI Z87.1 certified eye protection. - For powders, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation.
Preparing solutions - Double gloves - Disposable gown - Safety glasses with side shields or goggles - Face shield- Chemotherapy-rated nitrile gloves. - Gown should be disposable, lint-free, with a solid front and long sleeves with tight-fitting cuffs. - ANSI Z87.1 certified eye protection. - A face shield should be worn in addition to goggles when there is a splash hazard.
Administering the compound (in-vitro/in-vivo) - Single pair of gloves - Lab coat- Nitrile gloves. - Standard laboratory coat.
Handling waste and decontamination - Double gloves - Disposable gown - Safety glasses with side shields or goggles- Chemotherapy-rated nitrile gloves. - Gown should be disposable, lint-free, with a solid front and long sleeves with tight-fitting cuffs. - ANSI Z87.1 certified eye protection.

Emergency Procedures

Immediate and appropriate response to exposure or spills is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician immediately. Do not induce vomiting.

Spill Management Workflow

A clear and logical workflow is essential for managing spills of this compound safely and effectively.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Immediately Secure Secure the area (post warning signs) Evacuate->Secure PPE_List - Double gloves (chemotherapy-rated) - Disposable gown - Safety goggles - N95 Respirator Secure->PPE_List Contain_Powder Cover powder spill with damp absorbent pads PPE_List->Contain_Powder For Solids Contain_Liquid Cover liquid spill with absorbent pads PPE_List->Contain_Liquid For Liquids Clean Clean the area with soap and water Contain_Powder->Clean Contain_Liquid->Clean Decontaminate Decontaminate with an appropriate agent (e.g., 10% bleach solution followed by sodium thiosulfate) Clean->Decontaminate Collect_Waste Collect all contaminated materials Decontaminate->Collect_Waste Seal_Bag Place in a labeled hazardous waste bag Collect_Waste->Seal_Bag Dispose Dispose of as hazardous pharmaceutical waste Seal_Bag->Dispose

Caption: Workflow for managing a this compound spill.

Operational Plan: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile conical tubes

  • Micropipettes and sterile, filtered tips

Procedure:

  • Preparation: Don all required PPE as specified in the table for handling solid compounds. Perform all manipulations within a certified chemical fume hood.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solubilization: Add the calculated volume of solvent to the conical tube containing the powder.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at the recommended temperature, protected from light.

  • Decontamination: Wipe down the work surface of the chemical fume hood and any equipment used with an appropriate decontamination solution.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, tubes, and pipette tips, in a designated hazardous waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste bag.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.

Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Arrange for pickup and disposal by a certified hazardous waste management company.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarizotan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Sarizotan Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.